Methyltriphenylphosphonium chloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
methyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRIOOKPZSVFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432258 | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-15-8 | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z16KIM767 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyltriphenylphosphonium chloride synthesis from triphenylphosphine
Synthesis of Methyltriphenylphosphonium (B96628) Chloride: A Technical Guide
Introduction
Methyltriphenylphosphonium chloride is an organophosphorus salt that serves as a crucial precursor to the Wittig reagent, methylenetriphenylphosphorane. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1][2] The synthesis of the phosphonium (B103445) salt is the initial and critical step in this process. It is typically prepared through the quaternization of triphenylphosphine (B44618) with a suitable methylating agent, most commonly an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic methyl group of the halide.[3]
This guide provides an in-depth overview of the synthesis of this compound and its analogues, detailing various experimental protocols, summarizing quantitative data, and illustrating the underlying chemical principles.
Reaction Mechanism and Pathway
The fundamental reaction involves the nucleophilic attack of triphenylphosphine on a methyl halide. The lone pair of electrons on the phosphorus atom attacks the carbon atom of the methyl halide, displacing the halide ion and forming a stable phosphonium salt.[3] This process is a classic example of an SN2 reaction.
Caption: General SN2 reaction mechanism for phosphonium salt formation.
Experimental Protocols
The synthesis can be achieved using various methylating agents and solvents. The choice of reagents and conditions often depends on available equipment (e.g., pressure vessels) and desired reaction time.
Protocol 1: Synthesis using Methyl Chloride in Methanol (B129727)
This method utilizes methyl chloride and methanol as the solvent, often requiring elevated temperature and pressure.
Procedure:
-
Charge a pressure reactor with triphenylphosphine and methanol. A typical molar ratio of methanol to triphenylphosphine is 5:1.[4]
-
Introduce methyl chloride into the sealed reactor. The molar ratio of triphenylphosphine to methyl chloride is generally between 1:1 and 1:2.[4][5]
-
Heat the mixture to a temperature between 100°C and 120°C. The internal pressure may reach up to 10 kg/cm ².[4]
-
Maintain these conditions for 5 to 8 hours to allow the reaction to proceed to completion.[4]
-
After the reaction period, cool the reactor to room temperature.
-
The solid product is then isolated via filtration or centrifugation.[4]
-
The crude product can be purified by recrystallization to achieve high purity (>99%).[4] The solvent used in the reaction can often be recycled.[4]
Protocol 2: Synthesis using Ethyl Chloride in Acetone (B3395972) (Illustrative Analogue)
While this protocol details the synthesis of the ethyl analogue, the procedure is representative of syntheses requiring an autoclave due to a low-boiling alkyl halide.
Procedure:
-
Place 1 mole of triphenylphosphine and 10 moles of acetone into a high-pressure reactor.[6]
-
Add 1.5 moles of ethyl chloride and seal the reactor.[6]
-
Heat the reactor to 150°C, reaching a pressure of approximately 12 kg/cm ². Maintain these conditions for 40 hours.[6]
-
Cool the reactor to 60°C and vent any unreacted ethyl chloride.[6]
-
Continue cooling to room temperature.
-
Separate the product by centrifugation. The resulting solid is dried at 105°C for 18 hours.[6]
-
Purify the product by recrystallization from acetonitrile (B52724) to yield ethyltriphenylphosphonium chloride.[6]
Protocol 3: Synthesis using Methyl Iodide in Benzene (B151609) or Dichloromethane (B109758)
This method uses the more reactive methyl iodide and can often be performed at lower temperatures.
Procedure:
-
Dissolve triphenylphosphine (e.g., 0.15 mol) in a suitable solvent such as benzene (105 mL) or dichloromethane (50 mL).[7][8]
-
Add methyl iodide (e.g., 0.16 mol) dropwise to the solution.[7][8]
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours.[7][8]
-
The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with the solvent (e.g., benzene), and dry under a vacuum over a desiccant like phosphorus pentoxide.[7]
Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for methyltriphenylphosphonium halides.
| Methylating Agent | Solvent | Triphenylphosphine:Halide (Molar Ratio) | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Methyl Chloride | Methanol | 1:1 to 1:2 | 100 - 120 | ~10 kg/cm ² | 5 - 8 | >90 (implied) | [4] |
| Ethyl Chloride* | Acetone | 1:1.5 | 150 | 12 kg/cm ² | 40 | 95.2 | [6] |
| Methyl Iodide | Benzene | 1:1.07 | Room Temp. | Atmospheric | 12 | Not specified | [7] |
| Methyl Iodide | Dichloromethane | 1:1.2 | Room Temp. | Atmospheric | 1 | 97 | [8] |
| Methyl Bromide | Benzene | Not specified | >50 | Required | Not specified | Not specified | [9] |
| Chloromethyl Methyl Ether** | Toluene (B28343) | 1:1 (approx.) | 95 | Atmospheric | 16 | Not specified | [10] |
*Data for ethyltriphenylphosphonium chloride, illustrative of the general procedure. **Data for (methoxymethyl)triphenylphosphonium (B8745145) chloride, a related Wittig reagent precursor.[11][12]
General Experimental Workflow
The overall process for synthesizing this compound can be broken down into several key stages, from initial setup to final product characterization.
Caption: A generalized workflow for the synthesis of phosphonium salts.
Safety and Handling
-
Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated area.
-
Methyl Halides: Methyl chloride, bromide, and iodide are toxic and should be handled with extreme care in a fume hood. Methyl chloride and bromide are gases at room temperature and require specialized equipment for handling.[9]
-
Solvents: Organic solvents like methanol, acetone, benzene, and toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Reactions: Operations involving autoclaves or pressure reactors must be conducted by trained personnel behind a safety shield due to the risk of explosion.[6][9]
Applications in Drug Development
This compound is primarily used to generate the corresponding ylide for the Wittig reaction. This reaction is invaluable in pharmaceutical synthesis for the construction of complex molecules containing carbon-carbon double bonds. Its applications include the synthesis of vitamins, insect pheromones, and various active pharmaceutical ingredients.[13][14] The related (methoxymethyl)triphenylphosphonium chloride is used in the synthesis of antiviral and antitumor agents like cephalotaxine.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bdmaee.net [bdmaee.net]
- 4. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 10. (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 [chemicalbook.com]
- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 12. Page loading... [wap.guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [guidechem.com]
An In-depth Technical Guide to Methyltriphenylphosphonium Chloride (CAS 1031-15-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and biological significance of methyltriphenylphosphonium (B96628) chloride. The information is curated to support research and development activities, with a focus on practical applications and underlying scientific principles.
Physicochemical Properties
Methyltriphenylphosphonium chloride is a quaternary phosphonium (B103445) salt that presents as a white to off-white crystalline solid. It is a key reagent in various chemical transformations, most notably the Wittig reaction. A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1031-15-8 | [1] |
| Molecular Formula | C₁₉H₁₈ClP | [2][3] |
| Molecular Weight | 312.77 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline solid/powder | [5][6] |
| Melting Point | 221 °C (decomposes) | [4][5] |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents like acetone. | [2][6][7] |
| Stability | Stable, but hygroscopic. Should be stored under an inert atmosphere. | [8][9] |
Table 2: Chemical and Safety Information
| Property | Value | Reference(s) |
| InChI Key | QRPRIOOKPZSVFN-UHFFFAOYSA-M | [2][4][6] |
| SMILES | C--INVALID-LINK--(c2ccccc2)c3ccccc3.[Cl-] | [4][6] |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects) | [3][4] |
| Precautionary Statements | P264, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 | [4][10] |
| Incompatible Materials | Strong oxidizing agents. | [2][8] |
Core Applications and Experimental Protocols
This compound is a versatile reagent with applications in several key areas of organic synthesis and catalysis.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The most prominent application of this compound is as a precursor to the methylenetriphenylphosphorane (B3051586) ylide in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.
This protocol is a general procedure for the synthesis of a terminal alkene from an aldehyde using this compound.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. To this stirred suspension, slowly add a solution of a strong base (1.05 equivalents). Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to yellow or orange.[6]
-
Reaction with Aldehyde: In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere. Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica (B1680970) gel to yield the pure alkene.[6]
Phase-Transfer Catalysis
This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). As a PTC, it transports anions from the aqueous phase to the organic phase, where they are more reactive.
This protocol illustrates the use of a phosphonium salt as a phase-transfer catalyst for the O-alkylation of a phenol (B47542).
Materials:
-
Phenol
-
Alkyl halide
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50%)
-
This compound (catalytic amount)
-
Organic solvent (e.g., dichloromethane, toluene)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the phenol and a catalytic amount of this compound in the organic solvent.
-
Addition of Base and Alkyl Halide: Vigorously stir the mixture while adding the aqueous sodium hydroxide solution, followed by the dropwise addition of the alkyl halide.
-
Reaction: Heat the biphasic mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Ring-Opening of Epoxides
This compound can catalyze the ring-opening of epoxides with various nucleophiles, such as amines or alcohols. This reaction is valuable for the synthesis of β-substituted alcohols.
This protocol provides a general method for the aminolysis of epoxides catalyzed by a phosphonium salt.
Materials:
-
Epoxide
-
Amine
-
This compound (catalytic amount)
-
Solvent (optional, can be run neat)
Procedure:
-
Reaction Setup: In a reaction vessel, mix the epoxide, the amine, and a catalytic amount of this compound.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, the product can be purified directly by distillation or column chromatography. If a solvent was used, it should be removed under reduced pressure prior to purification.
Biological Significance: A Focus on Drug Development
The triphenylphosphonium cation, the core of this compound, has garnered significant interest in drug development due to its ability to target mitochondria.
Mitochondrial Targeting and Antineoplastic Activity
Mitochondria in cancer cells typically exhibit a significantly higher membrane potential compared to normal cells. Delocalized lipophilic cations (DLCs), such as the triphenylphosphonium cation, are able to pass through cellular and mitochondrial membranes and accumulate within the mitochondria, driven by this membrane potential.[9][11] This selective accumulation in cancer cell mitochondria leads to several cytotoxic effects.
The high concentration of these cations within the mitochondria can disrupt the mitochondrial membrane integrity and inhibit the electron transport chain.[7][12] This leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[8][12] This selective targeting of cancer cell mitochondria provides a promising strategy for the development of novel anticancer agents with potentially lower side effects compared to traditional chemotherapies.[11]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. juliethahn.com [juliethahn.com]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delocalized lipophilic cations as a new therapeutic approach in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From delocalized lipophilic cations to hypoxia: Blocking tumor cell mitochondrial function leads to therapeutic gain with glycolytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyltriphenylphosphonium Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium (B96628) chloride is a quaternary phosphonium (B103445) salt that serves as a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the Wittig reaction for the formation of carbon-carbon double bonds, a cornerstone of synthetic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of methyltriphenylphosphonium chloride, detailed experimental protocols for its synthesis and use, and an exploration of its reaction mechanisms.
Core Properties of this compound
This compound is a white to off-white crystalline solid under standard conditions. It is hygroscopic and should be stored in a dry environment. A summary of its key physical and chemical properties is presented in the tables below for easy reference.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white to pale yellow powder or crystalline solid. | [1](2, 5, 6) |
| Melting Point | 221 °C (decomposes) | [3](4, 2, 3) |
| Boiling Point | 332.65 °C (at 101.3 kPa) | [5](6) |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents like acetone. Less soluble in non-polar solvents. | [3](4, 5, 6, 7) |
| Sensitivity | Hygroscopic | [3](4, 5, 6) |
Chemical and Spectroscopic Properties
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₁₉H₁₈ClP | [3](4, 2, 4, 5) |
| Molecular Weight | 312.77 g/mol | [3](4, 2, 4, 5) |
| CAS Number | 1031-15-8 | [3](4, 2, 4) |
| ¹H NMR | Expected signals for the methyl protons (doublet due to P-H coupling) and the phenyl protons (multiplet). For the analogous bromide salt, the methyl protons appear as a doublet at ~3.27 ppm with a J-coupling to phosphorus of ~13.3 Hz, and the phenyl protons appear as a multiplet between 7.67-7.84 ppm. | [7](7) |
| ¹³C NMR | Expected signals for the methyl carbon and the aromatic carbons of the phenyl groups. The carbon atoms will show coupling to the phosphorus atom. For the analogous bromide salt, characteristic signals are observed for the phenyl carbons, with coupling to the phosphorus atom. | [8](8) |
| FTIR | Expected characteristic peaks for C-H stretching of the methyl and phenyl groups, C=C stretching of the aromatic rings, and P-C vibrations. | [9](9) |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with methyl chloride.[10]
Reactants:
-
Triphenylphosphine ((C₆H₅)₃P)
-
Methyl chloride (CH₃Cl)
-
Methanol (CH₃OH) as solvent
Procedure: [10]
-
In a pressure reactor, dissolve triphenylphosphine in methanol. The molar ratio of methanol to triphenylphosphine is typically around 7:1.
-
Introduce methyl chloride into the reactor. The molar ratio of triphenylphosphine to methyl chloride is generally between 1:1 and 1:2.
-
Seal the reactor and heat the mixture to 100-120 °C. The pressure inside the reactor will be maintained between 0-10 kg/cm ².
-
Maintain the reaction at this temperature and pressure for 5-8 hours.
-
After the reaction is complete, cool the reactor and vent any excess pressure.
-
The reaction mixture is then subjected to reflux, distillation to remove the solvent (which can be recycled), and recrystallization to purify the product.
This method is reported to produce this compound with a purity higher than 99%.[10]
The Wittig Reaction using this compound
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[5] this compound is a common precursor to the necessary phosphorus ylide.
Step 1: Formation of the Phosphorus Ylide
The first step is the deprotonation of the phosphonium salt to form the ylide. This requires a strong base.
Reactants:
-
This compound
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
Procedure: [5]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
Step 2: Reaction of the Ylide with a Carbonyl Compound
Reactants:
-
The freshly prepared phosphorus ylide solution
-
An aldehyde or ketone dissolved in an anhydrous solvent
Procedure: [11]
-
Cool the ylide solution to 0 °C in an ice bath.
-
Slowly add a solution of the aldehyde or ketone to the ylide solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The product is then extracted from the aqueous layer using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Pathways
The Wittig reaction is the most significant chemical transformation involving this compound. The mechanism proceeds through several key intermediates.
The Wittig Reaction Mechanism
The currently accepted mechanism involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate then collapses to yield the alkene and triphenylphosphine oxide.[5][12]
Caption: The reaction pathway of the Wittig reaction.
Applications in Research and Development
This compound and the corresponding Wittig reaction have found widespread use in various fields of chemical science.
-
Pharmaceutical Synthesis: The Wittig reaction is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), including vitamins and insect pheromones.[13]
-
Materials Science: It is utilized in the development of advanced materials such as polymers and catalysts due to its unique chemical properties.[1]
-
Phase Transfer Catalysis: this compound can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[3]
-
Corrosion Inhibition: It has been shown to be effective in controlling the corrosion of iron.[3]
-
Biological Research: Its ability to penetrate cell membranes makes it a valuable tool in biological studies, including investigations into cellular processes and drug delivery systems.[1]
Conclusion
This compound is a powerful and versatile reagent with a central role in organic synthesis. Its utility in the Wittig reaction for the stereoselective formation of alkenes is unparalleled. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in research, drug development, and materials science. This guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tradeindia.com [tradeindia.com]
- 7. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]
- 8. Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of Methyltriphenylphosphonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyltriphenylphosphonium (B96628) chloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine specific solubility values.
Introduction to Methyltriphenylphosphonium Chloride
This compound, a quaternary phosphonium (B103445) salt, is a versatile reagent in organic synthesis. It is most notably used as a precursor to phosphonium ylides for the Wittig reaction, a widely employed method for the synthesis of alkenes from aldehydes and ketones.[1] Additionally, it finds application as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] Understanding its solubility in different organic solvents is crucial for its effective use in these and other applications, enabling proper solvent selection for reactions, purifications, and formulations.
Solubility of this compound
This compound is a white to off-white crystalline solid.[1] Its ionic nature, consisting of a quaternary phosphonium cation and a chloride anion, dictates its solubility characteristics.
Qualitative Solubility
General solubility principles suggest that ionic compounds like this compound are more soluble in polar solvents and less soluble in non-polar solvents. Available data from various chemical suppliers and databases confirm this trend.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Soluble[3][4][5][6] |
| Ethanol | Soluble | |
| Polar Aprotic | Acetone | Soluble[1] |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Dimethylformamide (DMF) | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Non-Polar | Diethyl Ether | Insoluble |
| Petroleum Ether | Insoluble | |
| Toluene | Insoluble | |
| Hexane | Insoluble |
Note: "Soluble" and "Insoluble" are qualitative terms. The actual quantitative solubility can vary significantly.
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, it is recommended to determine the solubility experimentally. The following are established methods for determining the solubility of a solid in an organic solvent.
Gravimetric Method (Isothermal Saturation)
This is a common and straightforward method to determine solubility at a specific temperature.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Solvent Addition: In a thermostatically controlled vessel (e.g., a jacketed beaker or a flask in a water bath) maintained at the desired temperature, add a known volume or mass of the organic solvent.
-
Equilibration: Add an excess of the this compound to the solvent. Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours.
-
Phase Separation: Allow the undissolved solid to settle. A clear supernatant solution should be visible. If necessary, centrifuge the sample to aid separation.
-
Sample Extraction: Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any undissolved solid.
-
Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the extracted sample) x 100
Solubility ( g/100 mL solvent) = (mass of residue / volume of solvent in the extracted sample) x 100
Polythermal Method (Visual Method)
This method is useful for determining the temperature dependence of solubility.
Methodology:
-
Sample Preparation: Prepare several sealed tubes, each containing a known mass of this compound and a known mass of the organic solvent.
-
Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.
-
Observation: Visually observe the temperature at which the last solid crystal dissolves. This temperature is the saturation temperature for that specific concentration.
-
Data Collection: Repeat this process for each tube to obtain a series of solubility data points at different temperatures.
-
Solubility Curve: Plot the solubility as a function of temperature to generate a solubility curve.
Visualization of Related Chemical Processes
To provide context for the importance of this compound's solubility, the following diagrams illustrate its role in the Wittig reaction and phase-transfer catalysis.
The Wittig Reaction Workflow
The Wittig reaction is a fundamental process in organic synthesis for the creation of carbon-carbon double bonds. The solubility of the phosphonium salt is critical for the initial ylide formation.
Phase-Transfer Catalysis Mechanism
This compound can act as a phase-transfer catalyst, transporting a reactant from an aqueous phase to an organic phase where the reaction occurs.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature, its qualitative solubility profile is well-established. It is readily soluble in polar organic solvents and poorly soluble in non-polar organic solvents. For applications that demand precise solubility values, the experimental protocols provided in this guide offer a reliable means of determination. A thorough understanding of its solubility is paramount for optimizing its use in critical synthetic applications such as the Wittig reaction and phase-transfer catalysis.
References
- 1. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl triphenyl phosphonium chloride | 1031-15-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Melting Point of Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of Methyltriphenylphosphonium chloride (MTPPC), a versatile quaternary phosphonium (B103445) salt widely used in organic synthesis, particularly in the Wittig reaction. An accurate determination of its melting point is a critical indicator of purity, which is essential for reproducible and reliable results in pharmaceutical and chemical research.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, a factor that can influence its observed melting point.[1][3]
Melting Point Data
The melting point of a pure crystalline substance is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid state. For this compound, the melting process is accompanied by decomposition. The reported melting point is consistently documented across various chemical suppliers and databases.
Table 1: Reported Melting Point of this compound
| Parameter | Value | Source |
| Melting Point | 221 °C (with decomposition) | ChemBK[1], Chem-Impex[2], Sigma-Aldrich[4][5], TradeIndia[6] |
| Purity Assay | ≥ 97% | Chem-Impex[2], Sigma-Aldrich[4] |
| Appearance | White to off-white powder/crystalline solid | ChemBK[1], Chem-Impex[2] |
The notation "(dec.)" indicates that the compound decomposes at or near its melting point. This is a critical observation during experimental determination.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[7] Impurities typically cause a depression and broadening of the melting range.[8] The following protocol outlines the capillary method, a standard and widely accepted technique.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and completely dry)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure
-
Sample Preparation :
-
Ensure the this compound sample is a fine, homogeneous powder. If the sample consists of coarse crystals, gently grind it using a clean, dry mortar and pestle.[7]
-
The sample must be thoroughly dry. Due to its hygroscopic nature, it is recommended to dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅) prior to measurement.[7]
-
-
Capillary Tube Loading :
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[8] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[9]
-
The final packed sample height should be approximately 2-3 mm.[8][9]
-
-
Melting Point Measurement :
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended) : First, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate melting range.[10] This saves time for the precise measurement.
-
Accurate Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10] A slow heating rate is crucial for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
Observe for any signs of decomposition, such as charring or gas evolution.
-
-
Data Reporting :
-
The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2 °C).[8]
-
For this compound, the report should note the observed decomposition.
-
Workflow Visualization
The logical sequence for the experimental determination of a melting point is critical for achieving accurate and reproducible results. The following diagram illustrates this workflow.
Caption: Workflow for Melting Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 1031-15-8 [sigmaaldrich.com]
- 5. This compound 97 1031-15-8 [sigmaaldrich.com]
- 6. Methyl Triphenyl Phosphonium Chloride - C19h18clp, 97% Assay, Solid Form, White Color, Boiling Point 332.65 °c, Melting Point 221 °c, Cas No: 1031-15-8 at Best Price in Ankleshwar | Tatva Chintan Pharma Chem Limited [tradeindia.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Molecular Structure of Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium (B96628) chloride is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction. This essential olefination reaction is a cornerstone in the synthesis of complex organic molecules, including various pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of methyltriphenylphosphonium chloride. Detailed experimental protocols for its synthesis and a key application in the Wittig reaction are presented, alongside a visualization of the reaction mechanism.
Molecular Structure and Properties
This compound consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This cation is ionically bonded to a chloride anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1031-15-8 | |
| Molecular Formula | C₁₉H₁₈ClP | |
| Molecular Weight | 312.77 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 232-234 °C | |
| Solubility | Soluble in water, ethanol (B145695), and methanol (B129727). Insoluble in non-polar organic solvents like diethyl ether and hexane. |
Spectroscopic and Crystallographic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Phenyl-H | 7.6 - 7.9 | Multiplet | 15H |
| Methyl-H | ~3.5 | Doublet (²JP-H ≈ 13 Hz) | 3H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Phenyl C (ipso) | ~118 (d, ¹JP-C ≈ 85-90 Hz) | 3C | |
| Phenyl C (ortho, meta, para) | 128 - 135 | 15C | |
| Methyl C | ~10 (d, ¹JP-C ≈ 55-60 Hz) | 1C |
Note: The predicted chemical shifts are based on data from structurally similar phosphonium salts. The coupling constants (J) are approximate values.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1585, 1485, 1435 | Strong | Phenyl C=C skeletal vibrations |
| ~1110 | Strong | P-C (phenyl) stretch |
| ~995 | Medium | P-C (methyl) stretch |
| ~720, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
X-ray Crystallography
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from triphenylphosphine (B44618) and methyl iodide, followed by anion exchange.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Methyl iodide (CH₃I)
-
Toluene
-
Dowex® 1x8 chloride form ion-exchange resin
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
-
Slowly add a stoichiometric amount of methyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of methyltriphenylphosphonium iodide will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
To perform the anion exchange, dissolve the methyltriphenylphosphonium iodide in a minimal amount of methanol.
-
Pass the solution through a column packed with Dowex® 1x8 chloride form ion-exchange resin, eluting with methanol.
-
Collect the eluent and remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound. Recrystallize from a mixture of ethanol and diethyl ether to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
Wittig Reaction: Synthesis of an Alkene
This protocol outlines the general procedure for an olefination reaction using this compound.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium in THF, sodium hydride in DMSO)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of the strong base. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude alkene product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Reaction Mechanism and Visualization
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.
Caption: The Wittig reaction mechanism.
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis. Its well-defined molecular structure and predictable reactivity make it a reliable choice for the construction of carbon-carbon double bonds via the Wittig reaction. The detailed protocols and structural data provided in this guide serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and reproducible synthesis of complex molecular targets.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyltriphenylphosphonium chloride. Due to the close structural similarity and the negligible influence of the counter-ion on the proton environment, data from its bromide analog, Methyltriphenylphosphonium bromide, is utilized for a comprehensive understanding. This document outlines the spectral data, experimental protocols, and the structural basis for the observed spectroscopic features.
Spectral Data
The ¹H NMR spectrum of Methyltriphenylphosphonium is characterized by two main regions: the aromatic region corresponding to the phenyl protons and the aliphatic region corresponding to the methyl protons. The phosphorus-31 nucleus introduces observable coupling to the adjacent methyl protons.
Table 1: ¹H NMR Spectral Data of Methyltriphenylphosphonium Bromide
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Phenyl Protons (Ar-H) | 7.84 - 7.67 | Multiplet (m) | - | 15H |
| Methyl Protons (CH₃) | 3.273 | Doublet (d) | JP-H = 13.3 | 3H |
Note: Data is for Methyltriphenylphosphonium bromide in CDCl₃, which serves as a close analog for this compound.[1]
Interpretation of the Spectrum
The aromatic region displays a complex multiplet between 7.84 and 7.67 ppm, integrating to 15 protons. This complexity arises from the overlapping signals of the ortho, meta, and para protons of the three phenyl rings.
The methyl protons appear as a distinct doublet at 3.273 ppm.[1] This splitting pattern is a key feature of the spectrum and is due to the coupling between the methyl protons and the adjacent phosphorus-31 nucleus (²JP-H). The magnitude of this two-bond coupling is approximately 13.3 Hz, which is a typical value for this type of arrangement.[1][2]
Experimental Protocols
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a solid sample like this compound.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 40-50 mg of the solid this compound.[3]
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 1.5 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), using a clean Pasteur pipette.[3]
-
Homogenization: Gently agitate the vial to ensure the complete dissolution of the solid, resulting in a clear, homogeneous solution.
-
Transfer to NMR Tube: Using another clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately one-third to one-half of the tube's length.[3]
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
-
Standard Parameters: For a typical ¹H NMR experiment, a one-pulse sequence is used.[4]
-
Acquisition: Key parameters to be set include the spectral width, recycle delay, number of scans, and time-domain points. For a quantitative spectrum, a longer recycle delay may be necessary.
-
Referencing: The chemical shifts are typically referenced to an internal standard, such as Tetramethylsilane (TMS) at 0 ppm.
Visualization of Key Interactions
The following diagram illustrates the structure of the Methyltriphenylphosphonium cation and highlights the proton environments and the key coupling interaction.
Figure 1: Structure of the Methyltriphenylphosphonium cation and key ¹H-¹H and ¹H-³¹P interactions.
References
An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyltriphenylphosphonium chloride, a vital reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |
Source:[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Chemical Formula | C₁₉H₁₈ClP |
| Molecular Weight | 312.77 g/mol [4] |
| Appearance | White to off-white crystalline solid or powder[2] |
| Melting Point | 221 °C (decomposes)[5][6] |
| Solubility | Soluble in polar organic solvents like methanol.[2][6] |
| Stability | Stable under normal conditions. Hygroscopic; protect from moisture.[6][7] |
Toxicological Data
| Metric | Value (for Methyltriphenylphosphonium bromide) | Species |
| LD50 Oral | 118 mg/kg | Rat |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[7]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area under an inert atmosphere.
-
Protect from moisture.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7] |
Spill and Disposal Procedures
Spill Cleanup
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[7]
-
Do not flush into surface water or the sanitary sewer system.[7]
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[7]
-
Contaminated packaging should be treated as the chemical itself.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C19H18ClP | CID 9879809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 97 1031-15-8 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hygroscopic Nature of Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of methyltriphenylphosphonium (B96628) chloride, a widely used reagent in organic synthesis, particularly in the Wittig reaction. Understanding and quantifying the moisture uptake of this compound is critical for ensuring reaction efficiency, reproducibility, and the stability of the reagent. This document outlines the theoretical basis of its hygroscopicity, presents illustrative quantitative data, details experimental protocols for its characterization, and discusses the implications of water absorption on its chemical behavior.
Introduction to the Hygroscopicity of Phosphonium (B103445) Salts
Methyltriphenylphosphonium chloride ((C₆H₅)₃PCH₃Cl) is a quaternary phosphonium salt that, due to its ionic nature, has an affinity for water molecules and is classified as a hygroscopic solid. The positively charged phosphorus center and the chloride anion can interact with the dipoles of water molecules, leading to the absorption of moisture from the atmosphere. This absorption can range from surface adsorption to the formation of hydrates, where water molecules are incorporated into the crystal lattice.
The presence of absorbed water can have significant consequences for the utility of this compound, especially in moisture-sensitive applications. For instance, in the Wittig reaction, the phosphonium salt is deprotonated by a strong base to form a phosphonium ylide. This highly reactive ylide is susceptible to hydrolysis, which can quench the reagent and lead to reduced yields of the desired alkene product and the formation of triphenylphosphine (B44618) oxide as a byproduct. Therefore, the accurate determination and control of the water content in this compound are paramount for its successful application.
Quantitative Analysis of Moisture Content
Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C
| Relative Humidity (%) | Mass Change (Sorption) (%) | Mass Change (Desorption) (%) |
| 0 | 0.00 | 1.85 |
| 10 | 0.25 | 1.65 |
| 20 | 0.55 | 1.40 |
| 30 | 0.80 | 1.15 |
| 40 | 1.10 | 0.90 |
| 50 | 1.45 | 0.70 |
| 60 | 1.80 | 0.50 |
| 70 | 2.20 | 0.35 |
| 80 | 2.65 | 0.20 |
| 90 | 3.10 | 0.10 |
Table 2: Illustrative Karl Fischer Titration Data for Moisture Content of this compound
| Sample ID | Sample Mass (g) | Titer (mg/mL) | Volume of KF Reagent (mL) | Water Content (%) |
| MTPPC-01 (As Received) | 0.5025 | 5.0 | 1.52 | 0.15 |
| MTPPC-02 (Exposed to 50% RH for 24h) | 0.4988 | 5.0 | 14.45 | 1.45 |
| MTPPC-03 (Exposed to 90% RH for 24h) | 0.5110 | 5.0 | 31.68 | 3.10 |
| MTPPC-04 (Dried at 105°C under vacuum) | 0.5055 | 5.0 | 0.21 | 0.02 |
Experimental Protocols
Determination of Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption profile of this compound at a constant temperature.
Apparatus: A DVS instrument with a microbalance capable of detecting mass changes of ±0.1 µg.
Methodology:
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is accurately weighed into a sample pan.
-
Drying: The sample is initially dried in the DVS instrument by exposure to a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This initial mass is recorded as the dry mass.
-
Sorption Phase: The relative humidity is increased in steps of 10% from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until a stable reading is obtained. The mass change at each RH step is recorded.
-
Desorption Phase: Following equilibration at 90% RH, the relative humidity is decreased in a stepwise manner from 90% back to 0% RH. The equilibrium mass at each step is recorded.
-
Data Analysis: The percentage change in mass relative to the initial dry mass is plotted against the relative humidity to generate the sorption and desorption isotherms.
Determination of Water Content by Karl Fischer (KF) Titration
Objective: To quantify the absolute water content of a sample of this compound.
Apparatus: A volumetric or coulometric Karl Fischer titrator.
Reagents:
-
Anhydrous methanol (B129727) (or a suitable solvent in which the sample is soluble)
-
Volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Certified water standard for titer determination
Methodology:
-
Titer Determination: The titer of the Karl Fischer reagent is determined by titrating a known mass of a certified water standard. This should be performed in triplicate to ensure accuracy.
-
Solvent Preparation: The titration vessel of the KF titrator is filled with anhydrous methanol and pre-titrated with the KF reagent to a stable endpoint to remove any residual moisture.
-
Sample Analysis: A precisely weighed sample of this compound (typically 100-500 mg) is quickly introduced into the titration vessel.
-
Titration: The sample is titrated with the standardized Karl Fischer reagent until the endpoint is reached. The volume of titrant consumed is recorded.
-
Calculation: The water content of the sample is calculated using the following formula:
Water Content (%) = [(Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample Mass (mg))] × 100
Visualizations
Experimental Workflow for Hygroscopicity Assessment
Caption: Experimental workflow for assessing the hygroscopicity of this compound.
Signaling Pathway of Phosphonium Ylide Hydrolysis
Caption: Proposed pathway for the hydrolysis of the phosphonium ylide derived from this compound.[1][2][3][4]
Implications for Handling, Storage, and Chemical Synthesis
The hygroscopic nature of this compound necessitates specific handling and storage procedures to maintain its integrity and ensure its effectiveness in chemical reactions.
-
Storage: The compound should be stored in a tightly sealed container in a desiccator containing an active drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Handling: When handling the reagent, exposure to atmospheric moisture should be minimized. Weighing and transferring the solid should be done as quickly as possible. If the compound has been exposed to ambient conditions for an extended period, it should be dried under vacuum at an elevated temperature (e.g., 105°C) before use, provided it is thermally stable under these conditions.
-
Impact on the Wittig Reaction: The presence of water can significantly impact the Wittig reaction. As illustrated in the hydrolysis pathway, water can react with the phosphonium ylide, leading to the formation of triphenylphosphine oxide and the corresponding alkane (methane in this case).[1][2][3][4] This side reaction consumes the active Wittig reagent, thereby reducing the yield of the desired alkene. In some cases, the presence of water can also influence the stereoselectivity of the Wittig reaction.
Conclusion
This compound is a hygroscopic solid, and its interaction with atmospheric moisture can have a detrimental effect on its applications, particularly in the Wittig reaction. This technical guide has provided an overview of its hygroscopic nature, presented illustrative quantitative data, and detailed experimental protocols for its characterization. For researchers, scientists, and drug development professionals, a thorough understanding and control of the moisture content of this reagent are crucial for achieving reliable and reproducible results in organic synthesis. It is strongly recommended that the water content of this compound be determined prior to its use in moisture-sensitive reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [cora.ucc.ie]
Key applications of Methyltriphenylphosphonium chloride in organic synthesis
An In-depth Technical Guide to the Key Applications of Methyltriphenylphosphonium (B96628) Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltriphenylphosphonium chloride (MTPPC) is a quaternary phosphonium (B103445) salt that serves as a cornerstone reagent in modern organic synthesis.[1] Its primary and most celebrated application is as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is instrumental in the conversion of aldehydes and ketones into terminal alkenes.[2][3] This guide provides a comprehensive overview of the synthesis of MTPPC, a detailed exploration of the Wittig reaction mechanism, quantitative data on its applications, detailed experimental protocols, and a look into its other significant roles, such as in phase transfer catalysis.
Synthesis of this compound
This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with methyl chloride.[4] This SN2 reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the methyl group of methyl chloride. The reaction is often carried out in a solvent such as methanol (B129727) under pressure.[4] The resulting product is a stable, white crystalline powder soluble in polar organic solvents.[1]
Caption: Synthesis of this compound.
Core Application: The Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[5] MTPPC is the reagent of choice for introducing a methylene (B1212753) (=CH₂) group, a common transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[3][5]
Reaction Mechanism
The Wittig reaction mechanism proceeds through several key steps:
-
Ylide Formation: The acidic proton on the methyl group of MTPPC is abstracted by a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) to form the phosphorus ylide, methylenetriphenylphosphorane. This ylide is a resonance-stabilized species.[5][6]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, either through a concerted [2+2] cycloaddition or via a betaine (B1666868) intermediate.[2][5][7]
-
Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]
Caption: General mechanism of the Wittig reaction.
Quantitative Data
The Wittig reaction using MTPPC is highly efficient for the methylenation of a wide range of aldehydes and ketones. The yields can vary depending on the substrate and reaction conditions.
| Carbonyl Substrate | Base | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 9-Anthraldehyde (B167246) | 50% NaOH | Dichloromethane (B109758) | RT | 30 min | - | [8] |
| 9-Anthraldehyde | 50% NaOH | DMF | RT | 30 min | 73.5 | [9] |
| Ketone (unspecified) | n-BuLi | Toluene (B28343)/THF | 0 °C to RT | 1.5 h | - | [6] |
| Aldehyde (unspecified) | Sodium amide | THF | Cold | - | 62 | [5] |
| Various Aldehydes | K₂CO₃ | THF or DMSO | Sonication | 20 min | 63-99 | [10] |
Experimental Protocols
Below are two representative experimental protocols for the Wittig reaction using methyltriphenylphosphonium salts.
Protocol 1: Methylenation of a Ketone [6]
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (8.0 equiv.) in anhydrous toluene (500 mL). Add n-butyllithium (2.5 M in hexane, 7.5 equiv.) dropwise at room temperature. Stir the resulting mixture at the same temperature for 1 hour.
-
Wittig Reaction: Add the prepared ylide solution to a solution of the ketone (1.0 equiv.) in THF (150 mL) at 0 °C dropwise using a syringe.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes.
-
Work-up: Quench the reaction with aqueous NH₄Cl. Remove the THF under vacuum. Dilute the resulting mixture with dichloromethane (DCM), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 2: Wittig Reaction with an Aldehyde using Phase Transfer Catalysis [8]
-
Reaction Setup: In a reaction tube, combine benzyltriphenylphosphonium (B107652) chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).
-
Base Addition: Add 0.26 mL of a 50% NaOH solution dropwise to the reaction tube while mixing thoroughly.
-
Reaction: Cap the reaction tube and shake vigorously for 30 minutes.
-
Work-up: Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube. Shake to mix the layers and then extract the organic layer.
-
Purification: Wash the aqueous layer twice more with dichloromethane. Combine the organic layers, dry with sodium sulfate, and evaporate the solvent. Recrystallize the remaining solid from propanol.
Caption: General experimental workflow for the Wittig reaction.
Other Key Applications
While its role in the Wittig reaction is paramount, MTPPC exhibits versatility in other areas of organic synthesis.
Phase Transfer Catalysis
This compound can function as a phase transfer catalyst.[3][11] In biphasic reaction systems (e.g., aqueous and organic), it facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs. This is crucial for reactions involving immiscible phases, enhancing reaction rates and efficiency.[3]
Synthesis of Organophosphorus Compounds
MTPPC serves as a precursor for more elaborate Wittig reagents and other organophosphorus compounds.[3][5] The ylide formed from MTPPC can be alkylated with a primary alkyl halide to produce substituted phosphonium salts, which can then be deprotonated to form new ylides for the synthesis of more complex alkenes.[5]
Conclusion
This compound is an indispensable reagent in organic synthesis. Its primary application in the Wittig reaction provides a reliable and efficient method for the synthesis of terminal alkenes, a critical transformation in the construction of complex molecules. Its utility as a phase transfer catalyst and a precursor for other organophosphorus compounds further underscores its importance for researchers, scientists, and professionals in drug development and chemical manufacturing.
References
- 1. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Methyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to its Application as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) chloride (MTPPC) is a quaternary phosphonium (B103445) salt that has garnered significant attention in organic synthesis for its efficacy as a phase transfer catalyst (PTC).[1] Its amphiphilic nature, combining a lipophilic triphenylphosphonium cation with a hydrophilic chloride anion, enables the transport of reactants across the interface of immiscible liquid phases, thereby accelerating reaction rates and improving yields. This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of methyltriphenylphosphonium chloride as a phase transfer catalyst.
Mechanism of Action in Phase Transfer Catalysis
Phase transfer catalysis operates on the principle of transporting a reactive species from one phase (typically aqueous) into another (typically organic), where the reaction with a substrate occurs. In the context of this compound, the catalytic cycle can be broadly described by the following steps:
-
Anion Exchange: In the aqueous phase, the chloride anion of MTPPC is exchanged for the anionic reactant (e.g., hydroxide (B78521), cyanide, or a deprotonated ylide precursor).
-
Phase Transfer: The resulting lipophilic ion pair, [Ph₃PCH₃]⁺[Reactant]⁻, migrates into the organic phase.
-
Reaction: In the organic phase, the "naked" and highly reactive anion reacts with the organic substrate.
-
Catalyst Regeneration: The phosphonium cation pairs with the leaving group anion from the reaction and transfers back to the aqueous phase, where it can re-enter the catalytic cycle.
This continuous process eliminates the need for a single solvent that can dissolve all reactants, which is often a challenge in reactions involving both ionic and nonpolar species.
Applications in Organic Synthesis
This compound and its analogs are versatile phase transfer catalysts employed in a variety of organic transformations. The following sections detail its application in key reactions, supported by quantitative data.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[2] Under phase transfer catalysis conditions, the ylide is generated in situ from the corresponding phosphonium salt using a strong base in a biphasic system. This compound can act as the PTC to facilitate the deprotonation of another phosphonium salt (the ylide precursor) by the aqueous base.
Table 1: Phase Transfer Catalyzed Wittig Reaction of Substituted Benzaldehydes with Benzyltriphenylphosphonium (B107652) Ylide
| Entry | Aldehyde Substituent | Base | Solvent System | Time (h) | Yield (%) | E:Z Ratio |
| 1 | 4-Methoxy | 50% NaOH | CH₂Cl₂/H₂O | 2 | 85-95 | E-major |
| 2 | 4-Nitro | 50% NaOH | CH₂Cl₂/H₂O | 2 | 80-90 | E-major |
| 3 | 2-Chloro | 50% NaOH | CH₂Cl₂/H₂O | 3 | 75-85 | E-major |
| 4 | Unsubstituted | K₂CO₃ | Toluene/H₂O | 5 | 70-80 | Mixture |
Note: Data is compiled and representative of typical yields and selectivities for this type of reaction under PTC conditions and may not represent reactions specifically using MTPPC as the catalyst.
Epoxidation of Olefins
The epoxidation of alkenes is a crucial transformation in organic synthesis. Phase transfer catalysis can be employed to facilitate the reaction between an olefin in an organic solvent and an oxidizing agent, such as hydrogen peroxide, in an aqueous phase.[3] Phosphonium salts like this compound can form a complex with the active oxygen species, enhancing its solubility and reactivity in the organic phase.
Table 2: Phase Transfer Catalyzed Epoxidation of Olefins with Hydrogen Peroxide
| Entry | Olefin | Oxidant | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| 1 | Cyclohexene (B86901) | 30% H₂O₂ | H₃PW₁₂O₄₀/QPS | Dichloromethane (B109758) | 45 | 7 | 97 | 97 |
| 2 | Styrene | 30% H₂O₂ | H₃PW₁₂O₄₀/QPS | Dichloroethane | 55 | 4 | 98 | 99 |
| 3 | 1-Octene | 30% H₂O₂ | H₃PW₁₂O₄₀/QPS | Chloroform | 75 | 1 | 99 | 97 |
| 4 | trans-Stilbene | 30% H₂O₂ | FeCl₃/N-methylimidazole | Acetone | RT | 20 | >95 | >98 (trans) |
Note: QPS refers to Quaternary Phosphonium Salt. Data is representative of PTC epoxidation and may not be specific to MTPPC.[4]
Synthesis of Thioethers
The synthesis of thioethers via nucleophilic substitution of alkyl halides with thiols is another area where phase transfer catalysis is beneficial. The catalyst facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase for reaction with the alkyl halide.
Table 3: Phase Transfer Catalyzed Synthesis of Benzyl (B1604629) Phenyl Thioether
| Entry | Benzyl Halide | Thiol | Base | Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Thiophenol | 10% NaOH | Tetrabutylammonium chloride | CH₂Cl₂/H₂O | 0 | 0.08 | 95 |
| 2 | Benzyl bromide | Thiophenol | 10% NaOH | Tetrabutylammonium bromide | CH₂Cl₂/H₂O | 0 | 0.08 | 92 |
| 3 | Benzyl chloride | 4-Methylthiophenol | 10% NaOH | Tetrabutylammonium chloride | CH₂Cl₂/H₂O | 0 | 0.08 | 96 |
Note: Data is representative of PTC thioether synthesis. While MTPPC can be used, these examples utilize other common PTCs.[5]
Experimental Protocols
The following are detailed methodologies for key reactions where this compound can be utilized as a phase transfer catalyst.
Protocol for Phase Transfer Catalyzed Wittig Reaction: Synthesis of (E)-Stilbene
This protocol is adapted for the use of this compound as the phase transfer catalyst.[6]
Materials:
-
Benzyltriphenylphosphonium chloride (10 mmol, 3.89 g)
-
Benzaldehyde (12 mmol, 1.22 mL)
-
This compound (0.5 mmol, 0.16 g)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
50% (w/v) Sodium hydroxide (NaOH) solution (20 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) or hexanes for recrystallization
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride and benzaldehyde.
-
Add this compound to the flask.
-
Add 20 mL of dichloromethane to the flask and stir the mixture to dissolve the solids.
-
To the vigorously stirred organic solution, slowly add 20 mL of a 50% aqueous sodium hydroxide solution.
-
Continue to stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product will be a mixture of (E)- and (Z)-stilbene and triphenylphosphine (B44618) oxide. Purify (E)-stilbene by recrystallization from ethanol or hexanes.
Protocol for Phase Transfer Catalyzed Epoxidation of Cyclohexene
This protocol is a general procedure that can be adapted for using this compound as the phase transfer catalyst.[4][7]
Materials:
-
Cyclohexene (10 mmol)
-
30% Hydrogen peroxide (15 mmol)
-
This compound (0.5 mmol)
-
Tungstic acid (H₂WO₄) or Sodium tungstate (B81510) (Na₂WO₄) (as a co-catalyst)
-
Dichloromethane (20 mL)
-
Phosphate (B84403) buffer (pH 7)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add cyclohexene, dichloromethane, and the phosphate buffer.
-
Add this compound and the tungsten co-catalyst.
-
Heat the mixture to 40-50 °C with vigorous stirring.
-
Slowly add the 30% hydrogen peroxide solution dropwise over 30 minutes.
-
Continue stirring at the same temperature for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) (to quench any remaining peroxide) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude cyclohexene oxide. Further purification can be done by distillation.
Protocol for Phase Transfer Catalyzed Synthesis of Benzyl Phenyl Thioether
This protocol is adapted for the use of this compound as the phase transfer catalyst.[5]
Materials:
-
Thiophenol (10 mmol, 1.02 mL)
-
Benzyl chloride (10 mmol, 1.15 mL)
-
This compound (0.5 mmol, 0.16 g)
-
10% (w/v) Sodium hydroxide solution (20 mL)
-
Dichloromethane (20 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve thiophenol in 20 mL of 10% aqueous sodium hydroxide.
-
Add this compound to the aqueous solution.
-
In a separate flask, dissolve benzyl chloride in 20 mL of dichloromethane.
-
Add the organic solution to the aqueous solution in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude benzyl phenyl thioether. The product can be further purified by column chromatography if necessary.
Visualization of Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and mechanisms described in this guide.
Caption: Workflow of the Wittig reaction under phase transfer catalysis.
Caption: Catalytic cycle for the epoxidation of an olefin.
Caption: Logical relationship in thioether synthesis via PTC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts [mdpi.com]
- 4. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
The Cornerstone of Carbonyl-to-Alkene Conversion: A Technical Guide to Methyltriphenylphosphonium Chloride in the Wittig Reaction
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the critical role of methyltriphenylphosphonium (B96628) chloride in the Wittig reaction. This document provides an in-depth analysis of its mechanism, detailed experimental protocols, and extensive quantitative data to support its application in organic synthesis.
Introduction
The Wittig reaction stands as a cornerstone in the synthetic organic chemist's toolkit for the stereoselective formation of carbon-carbon double bonds. Central to this transformation is the phosphonium (B103445) ylide, a reagent that readily converts aldehydes and ketones into alkenes. Methyltriphenylphosphonium chloride, a stable and commercially available phosphonium salt, serves as a primary precursor to the simplest, yet highly versatile, phosphonium ylide: methylenetriphenylphosphorane (B3051586). This technical guide elucidates the pivotal role of this compound in the Wittig reaction, offering a detailed exploration of its properties, synthesis, the mechanism of the reaction it facilitates, and practical experimental procedures with supporting data.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid.[1] Its ionic nature renders it soluble in polar organic solvents such as methanol (B129727) and ethanol, and sparingly soluble in less polar solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[2] This solubility profile is a key consideration in the selection of solvent systems for the generation of the corresponding ylide.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1031-15-8 | [1] |
| Molecular Formula | C₁₉H₁₈ClP | [1] |
| Molecular Weight | 312.77 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 221 °C (decomposes) | [1] |
| Solubility | Soluble in methanol | [2] |
The Role of this compound in the Wittig Reaction
This compound is not the reactive species itself in the Wittig reaction. Instead, its primary and crucial role is to serve as a stable precursor to the highly reactive methylenetriphenylphosphorane ylide. The overall process can be dissected into two key stages: the formation of the phosphonium ylide and the subsequent Wittig reaction with a carbonyl compound.
Ylide Formation: The Deprotonation Step
The acidic proton on the methyl group of this compound can be abstracted by a strong base to form the phosphonium ylide, methylenetriphenylphosphorane.[3][4] This ylide is a resonance-stabilized species, with contributing resonance structures that depict a negative charge on the carbon and a positive charge on the phosphorus atom (the ylide form) and a double bond between the carbon and phosphorus atoms (the phosphorane form).
The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides derived from alkyltriphenylphosphonium salts like this compound, strong bases are required. Common bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[3] The deprotonation is typically carried out in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere to prevent the reaction of the highly basic ylide with atmospheric moisture or oxygen.[5][6]
The Wittig Reaction Mechanism
Once formed, the nucleophilic carbon of the methylenetriphenylphosphorane attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane ring.[7] The oxaphosphetane is unstable and rapidly decomposes in a syn-elimination fashion to yield the final alkene and triphenylphosphine (B44618) oxide.[7] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[5]
The ylide derived from this compound is classified as a "non-stabilized" ylide. A key feature of non-stabilized ylides is that they generally lead to the formation of (Z)-alkenes with aldehydes, a consequence of the kinetic control of the reaction pathway.[3] However, for the methylenation reaction using methylenetriphenylphosphorane, the issue of E/Z isomerism is not applicable as a terminal alkene is formed.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, the in-situ generation of the corresponding ylide, and its subsequent use in the Wittig reaction with representative carbonyl compounds.
Synthesis of this compound
This compound can be synthesized by the reaction of triphenylphosphine with methyl chloride.[8]
Procedure:
-
In a pressure reactor, combine triphenylphosphine and methanol as the solvent.
-
Introduce methyl chloride, with the molar ratio of triphenylphosphine to methyl chloride being in the range of 1:1 to 1:2.[8]
-
Heat the sealed reactor to a temperature of 100-120 °C for 5-8 hours.[8]
-
After the reaction, cool the reactor and vent any excess pressure.
-
The product is then isolated through a sequence of reflux, distillation to remove the solvent, and recrystallization to afford pure this compound with a purity of >99%.[8]
In-situ Preparation of Methylenetriphenylphosphorane and Subsequent Wittig Reaction
The ylide is typically prepared and used immediately without isolation. The following is a general procedure.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone
-
Anhydrous reaction vessel (e.g., a flame-dried, two-necked round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation: a. To the reaction vessel under an inert atmosphere, add this compound (1.1 equivalents). b. Add anhydrous THF via syringe to form a suspension. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. A distinct color change to deep yellow or orange-red indicates the formation of the ylide.[6] e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve the carbonyl compound (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).[6] For sterically hindered ketones, longer reaction times (24-48 hours) and reflux may be necessary.[9]
-
Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure. e. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The Wittig reaction using methylenetriphenylphosphorane is a high-yielding method for the methylenation of a wide range of aldehydes and ketones.
Table 2: Examples of Wittig Reactions using Methylenetriphenylphosphorane
| Carbonyl Compound | Product | Yield (%) | Reference(s) |
| Benzaldehyde | Styrene | ~70-86% | [10] |
| Cyclohexanone | Methylenecyclohexane | ~84-95% | [4][11] |
| Camphor | Methylene camphor | Good | [12] |
| 4-Nitrobenzaldehyde | 4-Nitrostyrene | 62% | [3] |
| 2,4-Di-tert-butylcyclohexanone | (2,4-di-tert-butylcyclohexylidene)methane | High (not specified) | [9] |
Spectroscopic Data
Characterization of this compound is essential for confirming its identity and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | Phenyl protons typically appear as a multiplet in the range of δ 7.6-8.0 ppm. The methyl protons appear as a doublet due to coupling with the phosphorus atom, with a characteristic coupling constant (J(P,H)) of approximately 13-14 Hz. For the analogous bromide salt, the methyl doublet is observed at δ 3.27 ppm (J = 13.3 Hz). | [13] |
| ¹³C NMR | The phenyl carbons show characteristic signals in the aromatic region. The methyl carbon signal is split into a doublet due to coupling with the phosphorus atom. For the analogous bromide salt, signals are observed around δ 134.5, 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz). The methyl carbon signal for the iodide salt is at δ 12.8 ppm (d, J=57.6 Hz). | [14][15] |
| IR | Characteristic P+-C stretching vibrations are observed. For a similar phosphonium bromide, peaks are seen at 1436 and 1107 cm⁻¹. | [16] |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the Wittig reaction mechanism, a typical experimental workflow, and the logical relationship of the key components.
Conclusion
This compound is an indispensable reagent in organic synthesis, serving as a robust and reliable precursor to the methylenetriphenylphosphorane ylide for the Wittig reaction. Its utility in the efficient and selective conversion of aldehydes and ketones to terminal alkenes makes it a valuable tool for academic research and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors. The high yields and predictable regioselectivity of the Wittig reaction employing this compound ensure its continued prominence in the construction of complex molecular architectures.
References
- 1. This compound 97 1031-15-8 [sigmaaldrich.com]
- 2. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. sciepub.com [sciepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig_reaction [chemeurope.com]
- 13. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]
- 14. Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR spectrum [chemicalbook.com]
- 15. C-13 NMR Spectrum [acadiau.ca]
- 16. researchgate.net [researchgate.net]
The Genesis of an Olefin Synthesis: A Technical Guide to the Discovery and History of Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of phosphonium (B103445) ylides, pivotal reagents in organic synthesis. From their early conceptualization to their central role in the celebrated Wittig reaction, this document details the key scientific milestones, presents quantitative data on their properties and reactivity, and offers detailed experimental protocols for their preparation and use. The content is designed to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
A Historical Timeline: From Phosphorus Chemistry to a Nobel Prize-Winning Reaction
The journey to understanding and utilizing phosphonium ylides was a gradual process built upon the foundational work of several pioneering chemists. While Georg Wittig is rightfully credited with discovering their synthetic utility in olefination reactions, the story begins earlier with fundamental investigations into organophosphorus chemistry.
Early Developments in Organophosphorus Chemistry:
The groundwork for the synthesis of phosphonium salts, the precursors to phosphonium ylides, was laid in the late 19th century. In 1898, August Michaelis and his collaborator Kaehne reported that trialkyl phosphites react with alkyl iodides upon heating to form dialkyl alkylphosphonates.[1] This reaction, now known as the Michaelis-Arbuzov reaction , became a fundamental method for forming carbon-phosphorus bonds.[2][3][4] Aleksandr Arbuzov later extensively investigated and generalized this reaction in the early 1900s.[2][3]
In 1919, Hermann Staudinger and his colleague J. Meyer reported the reaction between phenyl azide (B81097) and triphenylphosphine (B44618), which resulted in the formation of a phosphinimine, a nitrogen analog of a phosphonium ylide (an aza-ylide).[5] This reaction, now known as the Staudinger reaction , further expanded the understanding of the reactivity of trivalent phosphorus compounds.[5]
The Breakthrough: Georg Wittig and the Olefination Reaction:
The pivotal moment in the history of phosphonium ylides came in 1954, when Georg Wittig and his student Ulrich Schöllkopf discovered that a phosphonium ylide, generated by treating a phosphonium salt with a strong base, could react with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide. This elegant and highly versatile method for forming carbon-carbon double bonds became known as the Wittig reaction .[2][5][6] The immense impact of this discovery on synthetic organic chemistry was recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry.[2][5][6]
The Nature of Phosphonium Ylides: Structure, Stability, and Reactivity
A phosphonium ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (a carbanion) directly bonded to a positively charged phosphorus atom. The stability and reactivity of these ylides are crucial factors in determining the outcome of the Wittig reaction.
Classification of Phosphonium Ylides
Phosphonium ylides are broadly classified into two categories based on the substituents on the carbanionic carbon:
-
Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone, cyano group) attached to the carbanionic carbon. This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive.
-
Unstabilized Ylides: These ylides have only hydrogen atoms or alkyl groups attached to the carbanionic carbon. The absence of electron-withdrawing groups makes them less stable and highly reactive.
The stability of the ylide has a profound impact on the stereochemistry of the resulting alkene in the Wittig reaction.
Acidity of Phosphonium Salts
The formation of a phosphonium ylide involves the deprotonation of its precursor, a phosphonium salt. The acidity of the α-hydrogen in the phosphonium salt is therefore a critical parameter. The pKa values of phosphonium salts are influenced by the substituents on the α-carbon.
| Phosphonium Salt | R Group on α-Carbon | Approximate pKa in DMSO |
| Methyltriphenylphosphonium (B96628) bromide | -H | ~22-25 |
| Ethyltriphenylphosphonium bromide | -CH₃ | ~23-26 |
| (Carbethoxymethyl)triphenylphosphonium bromide | -COOEt | ~9 |
| (Cyanomethyl)triphenylphosphonium chloride | -CN | ~6 |
| (Acetylmethyl)triphenylphosphonium chloride | -COCH₃ | ~6 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
As the table illustrates, electron-withdrawing groups significantly increase the acidity of the α-proton, allowing for the use of weaker bases for ylide generation.
The Wittig Reaction in Practice: Stereoselectivity and Variants
The Wittig reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical predictability.
Stereochemical Outcome
The stability of the phosphonium ylide is a key determinant of the stereochemistry of the alkene product:
-
Unstabilized ylides generally lead to the formation of the (Z)-alkene (cis) as the major product. The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is sterically favored.
-
Stabilized ylides typically yield the (E)-alkene (trans) as the major product. The reaction is under thermodynamic control, and the more stable trans-oxaphosphetane intermediate is favored.
| Ylide Type | Carbonyl Compound | Major Alkene Isomer | Typical Z/E Ratio |
| Unstabilized | Aldehyde | (Z)-alkene | >95:5 |
| Stabilized | Aldehyde | (E)-alkene | >95:5 |
Key Variants of the Wittig Reaction
Several modifications of the Wittig reaction have been developed to enhance its scope and control its stereoselectivity.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This variation utilizes phosphonate (B1237965) esters instead of phosphonium salts. The resulting phosphonate carbanions are more nucleophilic and generally provide excellent selectivity for the (E)-alkene. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.
-
Schlosser Modification: This procedure allows for the synthesis of (E)-alkenes from unstabilized ylides. It involves the use of a second equivalent of a strong base at low temperature to deprotonate the betaine (B1666868) intermediate, followed by protonation and elimination to yield the (E)-alkene.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a phosphonium salt and its subsequent use in a Wittig reaction.
Synthesis of Methyltriphenylphosphonium Bromide
Materials:
-
Triphenylphosphine (26.2 g, 100 mmol)
-
Bromomethane (B36050) (14.2 g, 150 mmol, as a solution in diethyl ether)
-
Toluene (B28343) (200 mL)
Procedure:
-
Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the solution of bromomethane to the stirred solution of triphenylphosphine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature. The white precipitate of methyltriphenylphosphonium bromide will form.
-
Collect the solid by vacuum filtration and wash it with cold toluene.
-
Dry the product under vacuum to obtain methyltriphenylphosphonium bromide.
Wittig Reaction of Benzaldehyde (B42025) with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide (3.57 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 50 mL)
-
Benzaldehyde (1.06 g, 10 mmol)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.
-
Carefully add the sodium hydride dispersion to the suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of benzaldehyde in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain styrene.
Conclusion
The discovery and development of phosphonium ylides represent a landmark achievement in organic chemistry. From the early foundational work in organophosphorus chemistry to the elucidation of the Wittig reaction and its numerous variants, these versatile reagents have empowered chemists to construct complex molecules with a high degree of control. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the history, properties, and applications of phosphonium ylides remains an invaluable asset.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for the Wittig Reaction using Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). This reaction is particularly valuable for its high degree of regioselectivity, offering a distinct advantage over other alkene synthesis methods. This document provides a detailed, step-by-step protocol for performing a Wittig reaction using methyltriphenylphosphonium (B96628) chloride to introduce a methylene (B1212753) group (=CH₂) onto an aldehyde or ketone.
Principle of the Wittig Reaction
The core of the Wittig reaction involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[1] The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base.[2][3] In this protocol, methyltriphenylphosphonium chloride is the phosphonium salt, which, upon deprotonation, forms methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide then reacts with an aldehyde or ketone via a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[2][4] This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[2] The formation of the very stable P=O bond in triphenylphosphine oxide is the driving force for this reaction.[5]
Experimental Protocol
This protocol details the in situ generation of the methylenetriphenylphosphorane ylide followed by its reaction with a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide (t-BuOK) 1M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask (two-necked)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Step 1: Preparation of the Phosphorus Ylide
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.1 - 1.2 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Suspend the phosphonium salt in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add a strong base (1.05 - 1.1 equivalents), such as n-BuLi or a solution of t-BuOK, dropwise to the stirred suspension.[1][6]
-
Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to a yellow or orange hue.[1]
Step 2: Wittig Reaction
-
Carbonyl Addition: In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Reaction: Slowly add the solution of the carbonyl compound to the prepared ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-18 hours.[6] The progress of the reaction can be monitored by TLC.
Step 3: Reaction Work-up
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 times).[1]
-
Washing: Combine the organic layers and wash with brine.[1]
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[1][7]
Step 4: Purification
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]
-
Byproduct Removal: The crude product will contain triphenylphosphine oxide. To remove a significant portion of this byproduct, dissolve the crude residue in a minimal amount of dichloromethane and add a larger volume of a less polar solvent like hexanes to precipitate the triphenylphosphine oxide.[1] Filter the precipitate and concentrate the filtrate.
-
Chromatography: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkene.
Data Presentation
The following table summarizes typical quantitative parameters for the Wittig reaction with methyltriphenylphosphonium salts, derived from various literature examples.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Methyltriphenylphosphonium Salt | 1.1 - 2.0 eq. | Chloride or bromide salts are commonly used.[1][6] |
| Aldehyde/Ketone | 1.0 eq. | The limiting reagent. |
| Base | 1.05 - 2.1 eq. | n-BuLi, t-BuOK, and NaH are common strong bases.[1][6] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF, Diethyl Ether, DCM | THF is a common choice for ylide formation.[1][4] |
| Ylide Formation Temperature | 0 °C to Room Temperature | Typically started at 0°C and warmed to RT.[1] |
| Ylide Formation Time | 30 min - 2 hours | [1][6] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 30 min - 18 hours | Reaction time is substrate-dependent.[6][8] |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | [1] |
| Extraction Solvent | Dichloromethane, Diethyl Ether, MTBE | [1][6] |
| Purification Method | Silica Gel Chromatography | [6] |
| Yield | 24% - 99% | Highly dependent on the substrate and reaction conditions.[6] |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
How to prepare a phosphonium ylide from Methyltriphenylphosphonium chloride
Application Note: Preparation of Methylenetriphenylphosphorane (B3051586)
AN-CHEM-001
Introduction
Methylenetriphenylphosphorane (Ph₃P=CH₂) is a highly reactive organophosphorus compound, widely recognized as the parent member of the phosphorus ylides, or Wittig reagents.[1] These reagents are fundamental in organic synthesis for their ability to convert aldehydes and ketones into alkenes via the Wittig reaction, a Nobel Prize-winning method discovered by Georg Wittig.[2][3][4] The reaction's primary advantage is the unambiguous placement of the carbon-carbon double bond, which is a significant improvement over traditional elimination reactions that often yield mixtures of products.[3] This application note provides detailed protocols for the synthesis of methylenetriphenylphosphorane from its corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) chloride, using common strong bases.
Principle of the Reaction
The synthesis of a phosphonium ylide is an acid-base reaction. The α-hydrogens on the carbon adjacent to the positively charged phosphonium center in an alkyltriphenylphosphonium salt are acidic.[5][6] A strong base is used to deprotonate the salt, resulting in the formation of the neutral ylide, which is a resonance-stabilized species with both a carbanionic (ylide) and a double-bonded (phosphorane) character.[1][3]
Reaction Scheme: Ph₃P⁺-CH₃ Cl⁻ + Base → Ph₃P=CH₂ (or Ph₃P⁺-CH₂⁻) + [Base-H]⁺ + Cl⁻
The resulting ylide is typically a highly polar and basic species, which is often used immediately (in situ) without isolation.[1]
Data Summary
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | pKa (of conjugate acid) |
| Methyltriphenylphosphonium chloride | C₁₉H₁₈ClP | 324.77 | White to off-white solid | ~15[1] |
| Methylenetriphenylphosphorane | C₁₉H₁₇P | 276.31 | Yellow solid/solution[1] | N/A |
| n-Butyllithium | C₄H₉Li | 64.06 | Colorless to pale yellow solution | ~50 |
| Sodium Hydride | NaH | 24.00 | Grey powder (often in mineral oil) | ~36 |
Table 2: Comparison of Common Bases for Ylide Formation
| Base | Typical Solvent | Temperature | Reaction Time | Key Advantages | Safety Considerations & Drawbacks |
| n-Butyllithium (n-BuLi) | Anhydrous THF, Diethyl Ether | -78 °C to RT | 15-60 min | Fast, clean reaction; high yield.[3][7][8] | Extremely pyrophoric; moisture-sensitive; requires inert atmosphere and low temperatures.[9] |
| Sodium Hydride (NaH) | Anhydrous THF, DMSO, DMF | 0 °C to RT | 1-5 hours | Easier to handle than n-BuLi; effective for many substrates.[10][11] | Flammable solid; reacts violently with water; slower reaction; mineral oil dispersion needs washing.[12][13] |
| Potassium tert-butoxide (t-BuOK) | Anhydrous THF | Room Temperature | 1-3 hours | Less pyrophoric than n-BuLi; commercially available solid.[1][8] | Highly hygroscopic; can be less effective for less acidic phosphonium salts. |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33 °C to RT | 1-2 hours | Strong, inexpensive base.[1][8] | Reacts violently with water; can be difficult to handle. |
Experimental Protocols
Safety Precautions: These reactions must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., dry argon or nitrogen). Anhydrous solvents and techniques are critical for success. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Strong bases like n-BuLi and NaH are hazardous and require careful handling by trained personnel.
Protocol 1: Ylide Preparation using n-Butyllithium (n-BuLi)
This method is rapid and generally provides a high yield of the ylide.
Materials:
-
This compound (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, syringes, and argon/nitrogen line
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of argon. Equip it with a rubber septum on one neck.
-
Dissolving the Salt: Add this compound (1.0 eq) to the flask. Using a syringe, add anhydrous THF (approx. 5-10 mL per gram of salt) to dissolve the salt. Stir the resulting suspension at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (1.0 eq) dropwise via syringe to the stirred suspension over 15-20 minutes. Maintain the temperature at 0 °C.
-
Ylide Formation: Upon addition of n-BuLi, a characteristic deep yellow to orange color will develop, indicating the formation of the ylide. The solid phosphonium salt will also dissolve.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30-60 minutes.
-
Usage: The resulting yellow-orange solution of methylenetriphenylphosphorane is now ready for in situ use in a subsequent Wittig reaction.
Protocol 2: Ylide Preparation using Sodium Hydride (NaH)
This protocol avoids the use of pyrophoric organolithium reagents but requires longer reaction times.
Materials:
-
This compound (dried under vacuum)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Pentane or Hexane (for washing)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser, septa, and argon/nitrogen line
Procedure:
-
Washing NaH: In a separate flask under argon, weigh the required amount of NaH dispersion (1.1 eq). Add anhydrous pentane, stir briefly, and allow the NaH to settle. Carefully remove the supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice.[12] Dry the resulting grey powder under a stream of argon.
-
Setup: Transfer the washed NaH to the flame-dried reaction flask under a positive pressure of argon.
-
Solvent Addition: Add anhydrous THF or DMSO to the NaH to create a suspension.
-
Salt Addition: Add the this compound (1.0 eq) to the stirred NaH suspension in portions at room temperature.
-
Ylide Formation: Stir the mixture at room temperature. Hydrogen gas will evolve, so the system must be properly vented (e.g., through an oil bubbler). The reaction progress is indicated by the cessation of gas evolution and the formation of a yellow-orange color. This may take 1-5 hours.[11]
-
Reaction Completion: The reaction is typically stirred until gas evolution stops completely.
-
Usage: The resulting slurry containing the phosphonium ylide is ready for the subsequent reaction. The byproduct, sodium chloride, is insoluble and typically does not interfere with the Wittig reaction.
Visualizations
Caption: Workflow for the preparation of a phosphonium ylide.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken.
References
- 1. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Wittig Olefination of Aldehydes with Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig in 1954, is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] This powerful and versatile olefination method involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[1][2][3] The reaction is widely utilized in academic research and the pharmaceutical industry for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, due to its reliability and the predictable location of the newly formed double bond.[4][5][6]
This application note provides a detailed overview and experimental protocols for the Wittig olefination of various aldehydes using the readily available and commonly used Wittig salt, methyltriphenylphosphonium (B96628) chloride. The ylide, methylenetriphenylphosphorane, is typically generated in situ by treating the phosphonium (B103445) salt with a strong base.[1][7]
Reaction Mechanism
The Wittig reaction proceeds through a well-established mechanism. First, the phosphonium salt, methyltriphenylphosphonium chloride, is deprotonated by a strong base to form the phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.[5][6][8] The oxaphosphetane is unstable and spontaneously decomposes in an irreversible step to yield the final alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[8][9]
Caption: Reaction mechanism of the Wittig olefination.
Experimental Protocols
The following protocols provide detailed methodologies for the Wittig olefination of aldehydes using this compound. The choice of base and solvent can be critical and may depend on the specific aldehyde substrate.
Protocol 1: General Procedure using Potassium tert-Butoxide in THF
This protocol describes a common and effective method for the in situ generation of the Wittig reagent using potassium tert-butoxide in tetrahydrofuran (B95107) (THF).[10]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 to 1.5 equivalents).
-
Add anhydrous THF to the flask and stir the resulting suspension.
-
Cool the mixture in an ice bath and add potassium tert-butoxide (1.0 to 1.4 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically turn yellow or orange, indicating ylide formation.
-
Cool the reaction mixture again in an ice bath and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkene.
Protocol 2: Biphasic Wittig Reaction using Sodium Hydroxide
This protocol is advantageous for certain substrates and avoids the need for anhydrous conditions and strong organometallic bases. The reaction occurs at the interface of two immiscible solvents.[4]
Materials:
-
This compound
-
Aldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
1-Propanol (B7761284) (for precipitation)
Procedure:
-
In an Erlenmeyer flask, dissolve the aldehyde (1.0 equivalent) and this compound (1.0 to 1.2 equivalents) in dichloromethane.
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise.
-
Continue to stir the biphasic mixture vigorously for at least 30 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add a 1:1 mixture of 1-propanol and deionized water to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as 1-propanol.
Experimental Workflow
The general workflow for a typical Wittig olefination experiment is outlined below.
Caption: General experimental workflow for the Wittig olefination.
Data Presentation
The Wittig reaction is a high-yielding transformation for a wide variety of aldehydes. The table below summarizes representative yields for the olefination of different aldehyde substrates with this compound under various conditions.
| Aldehyde Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaH | DMSO | 3 | 86 | N/A |
| 4-Nitrobenzaldehyde | NaH | DMSO | 3 | 92 | N/A |
| 4-Methoxybenzaldehyde | NaH | DMSO | 3 | 85 | N/A |
| 2-Thiophenecarboxaldehyde | K₂CO₃ | Dioxane/H₂O | 24 | 87 | [11] |
| 2-Pyridinecarboxaldehyde | K₂CO₃ | Dioxane/H₂O | 24 | 99 | [11] |
| Cinnamaldehyde | NaH | DMSO | 3 | 80 | N/A |
| Cyclohexanecarboxaldehyde | t-BuOK | THF | 18 | 75 | [10] |
| Heptanal | NaNH₂ | THF | N/A | 62 | [1] |
Note: N/A indicates that the specific data was not available in the cited literature.
Conclusion
The Wittig olefination using this compound is a robust and highly efficient method for the synthesis of terminal alkenes from a diverse range of aldehydes. The reaction tolerates a variety of functional groups and generally proceeds with high yields.[2] The choice of reaction conditions, particularly the base and solvent system, can be tailored to the specific substrate to optimize the outcome. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Wittig Reaction with Ketones using Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the Wittig reaction, focusing on the olefination of ketones using methyltriphenylphosphonium (B96628) chloride. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, a critical transformation in the synthesis of many pharmaceutical agents and other complex organic molecules.
Introduction
The Wittig reaction, first reported by Georg Wittig in 1954, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a "Wittig reagent") to give an alkene and triphenylphosphine (B44618) oxide. This reaction is exceptionally useful for the regioselective formation of a double bond at a specific position, which can be challenging to achieve with other methods. The use of methyltriphenylphosphonium chloride allows for the introduction of a terminal methylene (B1212753) group (=CH2) onto a ketone backbone.
Key Advantages:
-
Regiospecificity: The double bond is formed specifically at the location of the carbonyl group.
-
Versatility: A wide range of aldehydes and ketones can be used as substrates.
-
Stereochemical Control: While the reaction with simple ylides like the one derived from this compound typically yields the Z-alkene with unstabilized ylides and aldehydes, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.
Reaction Mechanism
The Wittig reaction proceeds through a series of steps involving the formation of a phosphorus ylide, its reaction with a carbonyl compound to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane intermediate yields the desired alkene and triphenylphosphine oxide.
Caption: The mechanism of the Wittig reaction.
Experimental Protocol
This protocol describes a general procedure for the Wittig olefination of a ketone using this compound.
Materials:
-
This compound
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Ketone substrate
-
Anhydrous reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., saturated ammonium (B1175870) chloride solution, organic solvent for extraction, rotary evaporator, silica (B1680970) gel for column chromatography).
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (1.1 equivalents, e.g., n-BuLi in hexanes) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
-
Reaction with Ketone:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the ketone solution dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to isolate the desired alkene.
-
Caption: A typical experimental workflow for the Wittig reaction.
Substrate Scope and Data
The Wittig reaction using this compound is effective for the methylenation of a variety of ketones. The table below summarizes typical yields for the reaction with different ketone substrates under optimized conditions.
| Ketone Substrate | Product | Yield (%) | Reference |
| Cyclohexanone | Methylenecyclohexane | 85-95% | |
| Acetophenone | 1-Phenylethene | 70-85% | |
| Benzophenone | 1,1-Diphenylethene | 80-90% | |
| 2-Adamantanone | 2-Methyleneadamantane | ~90% | |
| Camphor | 2-Methylenecamphane | 50-60% (sterically hindered) |
Note: Yields can vary depending on the specific reaction conditions, the purity of the reagents, and the scale of the reaction. Sterically hindered ketones may require longer reaction times or more forcing conditions.
Applications in Drug Development
The Wittig reaction is a cornerstone of medicinal chemistry and drug development for the synthesis of complex molecules containing carbon-carbon double bonds. Some notable applications include:
-
Synthesis of Vitamin A and its derivatives: The industrial synthesis of Vitamin A relies heavily on Wittig-type reactions.
-
Prostaglandin Synthesis: The synthesis of various prostaglandins, which are important signaling molecules in the body, often involves a Wittig olefination as a key step.
-
Natural Product Synthesis: Many complex natural products with potent biological activities are synthesized using the Wittig reaction to install crucial double bonds.
Troubleshooting and Safety Considerations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as the ylide is highly sensitive to moisture.
-
Confirm the activity of the strong base.
-
Consider using a different base or solvent system.
-
-
Safety:
-
Strong bases such as n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Organophosphorus compounds can be toxic; handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
By following this detailed guide, researchers can effectively utilize the Wittig reaction for the synthesis of a wide range of olefinic compounds critical for their research and development endeavors.
Application Notes and Protocols: Synthesis of Terminal Alkenes with Methyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] This reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a significant advantage over other alkene synthesis methods, such as elimination reactions, by providing absolute control over the location of the newly formed double bond.[4][5] The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[6][7] The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8]
This document provides detailed protocols for the synthesis of terminal alkenes using methyltriphenylphosphonium (B96628) chloride, a common reagent for introducing a methylene (B1212753) group (=CH₂).[1]
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for lithium-salt-free conditions involves a [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound to directly form an oxaphosphetane intermediate.[1][9] This intermediate then decomposes via a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[6]
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[9]
-
Non-stabilized ylides (e.g., from alkyl halides) typically lead to the formation of (Z)-alkenes.[1][9]
-
Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes.[1][9]
-
Semi-stabilized ylides (e.g., with an aryl group) often result in a mixture of (E) and (Z) isomers.[6]
For the synthesis of terminal alkenes using methyltriphenylphosphonium chloride, the resulting ylide (methylenetriphenylphosphorane) is non-stabilized, but since the product is a terminal alkene, E/Z isomerism is not a concern.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the phosphonium (B103445) salt from triphenylphosphine and methyl chloride. Alternatively, the commercially available methyltriphenylphosphonium bromide or iodide can be used.[10]
Materials:
-
Triphenylphosphine (PPh₃)
-
Methyl chloride (CH₃Cl) or Iodomethane (CH₃I)[10]
-
Benzene or Toluene
-
Anhydrous ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in benzene.
-
Bubble methyl chloride gas through the solution or add a slight excess of iodomethane.[10]
-
Stir the mixture at room temperature for 12 hours or at reflux for a shorter period.[10]
-
The phosphonium salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with anhydrous ether to remove any unreacted triphenylphosphine.
-
Dry the this compound under vacuum.
Protocol 2: Synthesis of a Terminal Alkene via Wittig Reaction
This protocol details the in situ generation of the phosphorus ylide (methylenetriphenylphosphorane) from this compound and its subsequent reaction with an aldehyde or ketone.
Materials:
-
This compound (or bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)[6]
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[6][11]
-
Aldehyde or Ketone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
A. Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.[6]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (1.05 equivalents), such as n-BuLi, dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change, typically to yellow or orange.[6]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.[6]
B. Wittig Reaction:
-
In a separate flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde or ketone solution to the prepared ylide solution at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[6]
C. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 times).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[6]
-
The crude product will contain triphenylphosphine oxide as a major byproduct. To remove it, dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide.[6]
-
Filter the precipitate and concentrate the filtrate.
-
Purify the resulting terminal alkene by silica gel column chromatography.
Data Presentation
The Wittig reaction using methyltriphenylphosphonium salts is effective for the methylenation of a wide range of aldehydes and ketones. The following table summarizes representative yields for the synthesis of terminal alkenes from various carbonyl compounds.
| Entry | Carbonyl Compound | Product | Base | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanone | Methylenecyclohexane | n-BuLi | Toluene | Not specified | [11] |
| 2 | Geranial | (E)-4,8-dimethyl-1,3,7-nonatriene | PhLi | THF | 90-94 | [10] |
| 3 | 6-Morpholinonicotinaldehyde | 4-(5-vinylpyridin-2-yl)morpholine | n-BuLi | THF | Not specified | [6] |
| 4 | Aldehyde with nitro, azo, and phenoxide groups | Alkene I | NaNH₂ | THF | 62 | [12] |
| 5 | Various α-acetoxy or α-benzoxymethyl ketones | Corresponding terminal alkenes | NaHMDS | Not specified | Similar or slightly superior to standard Wittig | [13] |
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for terminal alkene synthesis.
Experimental Workflow
Caption: General workflow for the synthesis of terminal alkenes.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotonation of Methyltriphenylphosphonium Chloride using n-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of phosphonium (B103445) salts is a fundamental transformation in organic synthesis, leading to the formation of phosphorus ylides, which are key reagents in the renowned Wittig reaction. This application note provides a detailed protocol for the deprotonation of methyltriphenylphosphonium (B96628) chloride (or bromide) using n-butyllithium (n-BuLi), a strong, non-nucleophilic base, to generate methylenetriphenylphosphorane (B3051586). This ylide is a versatile reagent for the conversion of aldehydes and ketones into terminal alkenes. The protocols and data presented herein are compiled to ensure safe and efficient execution of this critical synthetic step.
n-Butyllithium is a highly reactive organolithium reagent and a strong base, making it particularly suitable for deprotonating phosphonium salts with non-stabilizing alkyl substituents.[1][2] The resulting methylenetriphenylphosphorane is a highly polar and basic species, typically used in situ due to its reactivity.[3][4]
Reaction Principle
The core of this procedure is an acid-base reaction where the strong base, n-butyllithium, abstracts a proton from the methyl group of the methyltriphenylphosphonium salt. The positive charge on the phosphorus atom enhances the acidity of the adjacent protons, facilitating their removal.[5][6] The general reaction is depicted below:
Ph3P+CH3Br- + n-BuLi → Ph3P=CH2 + LiBr + C4H10 [3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the generation of the ylide and its subsequent reaction with a carbonyl compound (Wittig reaction). The yield of the ylide itself is often assumed to be quantitative and it is used directly in the next step.
| Entry | Phosphonium Salt (equiv) | n-BuLi (equiv) | Solvent | Temperature (°C) | Time (h) | Aldehyde/Ketone (equiv) | Wittig Reaction Yield (%) |
| 1 | 1.2 | 1.1 | THF | -78 to 0 | 1 | 1.0 | 65-70 |
| 2 | 8.0 | 7.5 | Toluene (B28343) | Room Temp | 1 | 1.0 | Not specified |
| 3 | 1.5 | 1.4 | THF | Room Temp | 1.5 | 1.0 | Not specified |
Note: The yields reported are for the final alkene product from the subsequent Wittig reaction.[7][8]
Experimental Protocols
Materials and Equipment:
-
Methyltriphenylphosphonium bromide or chloride
-
n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Anhydrous toluene (optional)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Safety Precautions:
-
n-Butyllithium is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).[9]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have a Class D fire extinguisher readily available.
Protocol 1: In situ Generation of Methylenetriphenylphosphorane at Low Temperature
This is a general and widely applicable protocol.[7]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonium salt. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe over 30 minutes. A color change to deep yellow or orange-red is typically observed, indicating the formation of the ylide.[7]
-
Ylide Formation: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1 hour to ensure complete deprotonation.
-
Wittig Reaction: The resulting ylide solution is now ready for the in situ reaction with an aldehyde or ketone. The carbonyl compound, dissolved in a minimal amount of anhydrous THF, is typically added dropwise to the ylide solution at 0 °C or -78 °C, depending on the substrate.
-
Work-up: After the Wittig reaction is complete (monitored by TLC), the reaction is typically quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography.[8]
Protocol 2: In situ Generation of Methylenetriphenylphosphorane at Room Temperature
This protocol can be used for less sensitive substrates.[8]
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of methyltriphenylphosphonium bromide (8.0 equivalents) in anhydrous toluene.
-
Base Addition: Add n-butyllithium (7.5 equivalents, 2.5 M in hexane) dropwise at room temperature.
-
Ylide Formation: Stir the resulting mixture at room temperature for 1 hour.
-
Wittig Reaction: In a separate flask, prepare a solution of the ketone (1.0 equivalent) in anhydrous THF. Add the freshly prepared ylide solution to the ketone solution at 0 °C in a dropwise manner.
-
Reaction and Work-up: Stir the reaction mixture at 0 °C for 30 minutes. Quench the reaction with saturated aqueous NH4Cl and proceed with extraction and purification as described in Protocol 1.[8]
Visualizations
Caption: Deprotonation of the phosphonium salt.
Caption: General workflow for the Wittig reaction.
References
- 1. Methylenetriphenylphosphorane | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Potassium tert-Butoxide for Ylide Formation with Methyltriphenylphosphonium Chloride in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of potassium tert-butoxide in the formation of methylenetriphenylphosphorane (B3051586) from methyltriphenylphosphonium (B96628) chloride, a key step in the Wittig reaction. This method is particularly effective for the methylenation of sterically hindered ketones, a common challenge in organic synthesis and drug development.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The choice of base for the deprotonation of the phosphonium (B103445) salt to form the ylide is critical to the success of the reaction, especially when dealing with non-stabilized ylides and sterically hindered substrates. Potassium tert-butoxide (KOt-Bu) is a strong, non-nucleophilic base that has proven to be highly effective for the in situ generation of methylenetriphenylphosphorane, leading to high yields of the corresponding alkenes.[1][2][3] This is particularly advantageous for the methylenation of sterically hindered ketones, where other base systems may fail or give low yields.[1][4]
Advantages of Potassium tert-Butoxide
-
High Reactivity: As a strong base, potassium tert-butoxide efficiently deprotonates the methyltriphenylphosphonium salt to generate the reactive ylide.
-
Suitability for Non-Stabilized Ylides: It is an excellent choice for forming non-stabilized ylides like methylenetriphenylphosphorane.
-
Effectiveness with Sterically Hindered Ketones: The use of potassium tert-butoxide allows for the successful methylenation of sterically demanding ketones, which are often poor substrates under other conditions.[1][4]
-
In Situ Generation: The ylide can be conveniently generated in the presence of the carbonyl compound, simplifying the experimental procedure.
Reaction Mechanism
The Wittig reaction proceeds through a series of well-established steps. The overall transformation involves the replacement of a carbonyl oxygen with the carbon moiety of the ylide.
Caption: General mechanism of the Wittig reaction.
Data Presentation
The use of potassium tert-butoxide for the methylenation of sterically hindered ketones provides excellent yields. The following table summarizes the results obtained from the reaction of various ketones with methylenetriphenylphosphorane generated in situ using potassium tert-butoxide.
| Ketone Substrate | Product | Reaction Time (h) | Yield (%) |
| Cyclohexanone | Methylenecyclohexane | 0.5 | 96 |
| 2-Adamantanone | 2-Methyleneadamantane | 2 | 95 |
| Fenchone | Methylenefenchane | 48 | 90 |
| Camphor | Methylenecamphane | 24 | 92 |
| Bicyclo[3.3.1]nonan-9-one | 9-Methylenebicyclo[3.3.1]nonane | 2 | 98 |
Data sourced from Fitjer, L.; Quabeck, U. Synthesis 1985 , 855-858.
Experimental Protocols
Safety Precautions:
-
Potassium tert-butoxide is a corrosive and flammable solid. It is highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Anhydrous solvents are required. Ensure solvents are properly dried before use.
-
All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: In Situ Generation of Methylenetriphenylphosphorane and Subsequent Wittig Reaction
This protocol describes the general procedure for the methylenation of a ketone using this compound and potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Ketone substrate
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Ylide Formation: With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) to the suspension in one portion. The formation of the ylide is indicated by the appearance of a characteristic yellow-orange color. Stir the mixture at room temperature for 1-2 hours.
-
Wittig Reaction: To the freshly prepared ylide suspension, add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the ketone (see table above for examples). For sterically hindered ketones, longer reaction times and gentle heating may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (e.g., hexane (B92381) or pentane) or by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Characterization of Methylenetriphenylphosphorane
While typically generated and used in situ, methylenetriphenylphosphorane can be characterized by various spectroscopic methods.
-
¹H NMR: The methylene (B1212753) protons (P=CH₂) typically appear as a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: The methylene carbon (P=CH₂) also shows coupling to the phosphorus atom.
-
³¹P NMR: A characteristic signal for the phosphorane is observed.
For detailed spectroscopic data, refer to publicly available databases such as PubChem.[5]
Conclusion
The use of potassium tert-butoxide for the generation of methylenetriphenylphosphorane from its corresponding phosphonium salt is a robust and high-yielding method, particularly for the challenging methylenation of sterically hindered ketones. The straightforward experimental protocol and the commercial availability of the reagents make this an attractive method for synthetic chemists in academic and industrial research. Careful adherence to anhydrous and inert atmosphere techniques is crucial for achieving optimal results.
References
Application Notes and Protocols: Anhydrous THF as a Solvent for the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones) and phosphorus ylides.[1][2] The choice of solvent is critical to the success of the reaction, influencing ylide formation, stability, and the stereochemical outcome of the olefination. Anhydrous tetrahydrofuran (B95107) (THF) is a widely employed solvent for the Wittig reaction due to its advantageous properties. Its aprotic nature and ability to solvate both the phosphonium (B103445) salt and the resulting ylide make it highly suitable for this transformation.[3][4] This document provides detailed application notes and experimental protocols for utilizing anhydrous THF as a solvent in the Wittig reaction.
Advantages of Anhydrous THF
-
Aprotic Nature: THF lacks acidic protons, preventing the quenching of the strongly basic reagents often used for ylide generation, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[4]
-
Good Solvating Power: It effectively dissolves a wide range of organic compounds, including the phosphonium salts and carbonyl substrates.
-
Compatibility with Strong Bases: THF is relatively stable in the presence of strong bases at low temperatures, which are necessary for the deprotonation of less acidic phosphonium salts.[5]
-
Influence on Stereoselectivity: In many cases, the use of THF as a solvent, particularly under salt-free conditions, favors the formation of Z-alkenes from non-stabilized ylides.[2][6]
Data Presentation
The following tables summarize typical quantitative data for Wittig reactions performed in anhydrous THF.
Table 1: Typical Reactant and Reagent Stoichiometry
| Compound | Role | Molar Equivalents |
| Phosphonium Salt | Ylide Precursor | 1.0 - 1.2 |
| Strong Base (e.g., n-BuLi) | Deprotonating Agent | 1.0 - 1.1 |
| Aldehyde or Ketone | Carbonyl Substrate | 1.0 |
| Anhydrous THF | Solvent | - |
Table 2: Representative Reaction Parameters and Yields
| Ylide Type | Carbonyl Substrate | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Predominant Isomer |
| Non-stabilized | Aldehyde | n-BuLi | -78 to rt | 1 - 12 | 70 - 95 | Z-alkene |
| Non-stabilized | Ketone | n-BuLi | 0 to rt | 12 - 24 | 60 - 85 | Z-alkene |
| Stabilized | Aldehyde | NaH | rt | 2 - 24 | 80 - 98 | E-alkene |
| Stabilized | Ketone | NaH | rt to reflux | 12 - 48 | 50 - 80 | E-alkene |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide in Anhydrous THF
This protocol describes the formation of an alkene from an aldehyde or ketone using a non-stabilized phosphorus ylide generated in situ.
Materials:
-
Triphenylphosphonium salt (1.1 equivalents)
-
Anhydrous THF
-
Strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents)[5]
-
Aldehyde or ketone (1.0 equivalent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Ylide Generation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Add the triphenylphosphonium salt to the flask.
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add the strong base dropwise while stirring vigorously. A color change (often to deep red or orange) indicates ylide formation.[5]
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.[5]
-
-
Reaction with Carbonyl Compound:
-
Cool the ylide solution back down to -78 °C.[5]
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Add the solution of the carbonyl compound dropwise to the ylide solution.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.[5]
-
Protocol 2: Preparation of Anhydrous THF
The success of the Wittig reaction is highly dependent on the use of strictly anhydrous THF.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Distillation apparatus
Procedure:
-
Pre-drying:
-
Allow reagent-grade THF to stand over potassium hydroxide (B78521) (KOH) pellets for several days to remove the bulk of the water.
-
-
Drying and Distillation:
-
In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (cut into small pieces) to the pre-dried THF.
-
Add a small amount of benzophenone as an indicator.
-
Reflux the mixture. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Distill the anhydrous THF directly into the reaction flask or a storage flask under an inert atmosphere.
-
Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: Experimental Workflow for the Wittig Reaction.
References
Application of Methyltriphenylphosphonium Chloride in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltriphenylphosphonium (B96628) chloride is a quaternary phosphonium (B103445) salt that serves as a crucial precursor for the generation of methylenetriphenylphosphorane (B3051586), a fundamental reagent in the Wittig reaction. This olefination reaction is a powerful and widely employed method in organic synthesis for the construction of carbon-carbon double bonds from carbonyl compounds. Its reliability and functional group tolerance have made it an indispensable tool in the total synthesis of complex natural products, including potent therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of methyltriphenylphosphonium chloride in the synthesis of two notable classes of natural products: carbapenem (B1253116) antibiotics and the anticancer drug Taxol. The protocols are based on seminal total syntheses and are intended to provide researchers with practical guidance for implementing these synthetic transformations.
Core Application: The Wittig Reaction
The primary application of this compound in natural product synthesis is as a precursor to the Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂). This is typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The resulting ylide then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction.[1][2]
General Workflow for the Wittig Reaction
Caption: General workflow of the Wittig reaction.
Application 1: Intramolecular Wittig Reaction in Carbapenem Synthesis
The carbapenem class of β-lactam antibiotics are potent, broad-spectrum antibacterial agents. A key structural feature is the fused bicyclic ring system. The intramolecular Wittig reaction has been effectively utilized to construct the carbapen-1-em core.
Synthesis of a Carbapen-1-em Precursor
An elegant strategy for the synthesis of the carbapen-1-em ring system involves an intramolecular Wittig cyclization. This approach is exemplified in the synthesis of t-butyl 2-ethoxycarbonylcarbapen-1-em-3-exo-carboxylate.[3] The key step involves the formation of a phosphorane within a molecule that also contains an aldehyde, leading to a ring-closing olefination.
Caption: Key steps in the synthesis of a carbapen-1-em core.
Experimental Protocol: Intramolecular Wittig Cyclization
The following protocol is adapted from the synthesis of t-butyl 2-ethoxycarbonylcarbapen-1-em-3-exo-carboxylate.[3]
Step 1: Formation of the Phosphorane Intermediate
-
To a solution of 4-vinylazetidin-2-one in a suitable solvent, add t-butyl α,α-dihydroxyacetate.
-
Treat the resulting product with thionyl chloride and 2,6-dimethylpyridine (B142122) to yield t-butyl α-chloro-α-(2-oxo-4-vinylazetidin-1-yl)acetate.
-
Displace the chloride with ethyl (triphenylphosphoranylidene)acetate to form the key phosphorane intermediate.
Step 2: Intramolecular Wittig Cyclization
-
Treat the phosphorane intermediate with trifluoroacetic acid to deprotect the t-butyl ester.
-
Subject the resulting vinyl-substituted phosphorane to ozonolysis, followed by a reductive work-up with dimethyl sulfide, to generate the corresponding aldehyde.
-
Upon treatment with a base, such as potassium hydrogen carbonate, the intramolecular Wittig reaction proceeds to form the carbapen-1-em ring system.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | Thionyl chloride, 2,6-dimethylpyridine | Dichloromethane | 0 to RT | 2 | 85 |
| Phosphorane Formation | Ethyl (triphenylphosphoranylidene)acetate | Toluene | Reflux | 24 | 78 |
| Ozonolysis | Ozone, Dimethyl sulfide | Dichloromethane, Methanol | -78 | - | ~70 (over 2 steps) |
| Cyclization | Potassium hydrogen carbonate | Acetonitrile | Reflux | 12 | 65 |
Note: Yields are approximate and can vary based on specific substrate and reaction conditions.
Application 2: Intermolecular Wittig Reaction in the Total Synthesis of Taxol
The total synthesis of Taxol, a highly effective anticancer agent, is a landmark achievement in organic chemistry. The convergent synthesis developed by Danishefsky's group features a crucial Wittig reaction to install a terminal alkene, which is a precursor to the eight-membered B-ring.[1][4]
Formation of the B-Ring Precursor in Danishefsky's Taxol Synthesis
In this synthesis, an aldehyde on the C-ring precursor is converted to a terminal alkene using methylenetriphenylphosphorane. This alkene is then used in an intramolecular Heck reaction to close the B-ring.
Caption: Role of the Wittig reaction in Danishefsky's Taxol synthesis.
Experimental Protocol: Methylenation of an Aldehyde Intermediate
The following protocol is a representative procedure for the methylenation of an aldehyde using methylenetriphenylphosphorane generated from methyltriphenylphosphonium bromide and n-butyllithium, as would be applied in a context similar to the Danishefsky Taxol synthesis.[1]
Step 1: Preparation of Methylenetriphenylphosphorane (in situ)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise to the stirred suspension. The formation of the orange-red ylide is observed.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
Step 2: Wittig Reaction with the Aldehyde
-
Dissolve the aldehyde precursor (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of the aldehyde to the pre-formed ylide solution at -78 °C via cannula or syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to 0 °C and stir for an additional 30 minutes.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Condition |
| Phosphonium Salt | Methyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1.5 - 2 hours |
| Typical Yield | 85-95% |
Note: The exact conditions and yield will depend on the specific aldehyde substrate.
Conclusion
This compound, as the precursor to a fundamental Wittig reagent, plays a pivotal role in the assembly of complex natural products. The examples of carbapenem and Taxol synthesis highlight the versatility of the Wittig reaction in both intramolecular ring-forming reactions and intermolecular olefination steps. The provided protocols offer a detailed guide for researchers aiming to employ this powerful synthetic tool in their own synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture and air during ylide generation, is critical for achieving high yields and reproducibility.
References
- 1. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of analogues of the β-lactam antibiotics. Part 3. 2-Ethoxycarbonyl derivatives of carbapen-1-em-3-exo-carboxylates and carbapenam-3-exo-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Danishefsky [ch.ic.ac.uk]
Application Note: Accelerated Olefin Synthesis via Microwave-Assisted Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. However, conventional protocols often necessitate long reaction times, harsh bases, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2] This application note provides detailed protocols and comparative data for the microwave-assisted Wittig reaction, highlighting its efficiency and versatility for the synthesis of various olefins, including valuable stilbene (B7821643) derivatives which are of significant interest in medicinal chemistry and materials science.[3]
Advantages of the Microwave-Assisted Approach
Microwave irradiation offers several key advantages over conventional heating methods for the Wittig reaction:
-
Rapid Reaction Times: Microwave heating can drastically shorten reaction times from hours to mere minutes.[1][3]
-
Higher Yields: Focused and uniform heating often leads to more efficient reactions with fewer side products, resulting in improved isolated yields.[1]
-
Energy Efficiency: MAOS is a more energy-efficient method compared to traditional refluxing.[1]
-
Greener Chemistry: The use of microwave irradiation can enable solvent-free reactions or the use of more environmentally benign solvents, reducing the overall environmental impact.[1][2]
Data Presentation: Conventional vs. Microwave-Assisted Wittig Reaction
The following table summarizes the significant improvements in reaction time and yield achieved when employing microwave irradiation for the Wittig reaction compared to conventional heating methods.
| Aldehyde | Method | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Conventional (PTC) | Room Temperature | 2 hours | 92 | [4] |
| Benzaldehyde | Microwave (PTC) | 100 W, 30°C | 3 minutes | 84 | [4] |
| 4-Chlorobenzaldehyde | Conventional (PTC) | Room Temperature | 2 hours | 98 | [4] |
| 4-Chlorobenzaldehyde | Microwave (PTC) | 100 W, 30°C | 3 minutes | 79 | [4] |
| 4-Nitrobenzaldehyde | Conventional (PTC) | Room Temperature | 2 hours | 93 | [4] |
| 4-Nitrobenzaldehyde | Microwave (PTC) | 100 W, 30°C | 3 minutes | 96 | [4] |
| 4-Methoxybenzaldehyde | Conventional (PTC) | Room Temperature | 2 hours | 96 | [4] |
| 4-Methoxybenzaldehyde | Microwave (PTC) | 100 W, 30°C | 3 minutes | 49 | [4] |
| Benzaldehyde | Microwave (Solvent-Free) | 700 W, 90°C | 30 minutes | 93 | [5] |
| 4-Methylbenzaldehyde | Microwave (Solvent-Free) | 700 W, 90°C | 30 minutes | 94 | [5] |
| 4-Bromobenzaldehyde | Microwave (Solvent-Free) | 700 W, 90°C | 45 minutes | 89 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Wittig Reaction
This protocol details a one-pot, solvent-free synthesis of olefins from aromatic aldehydes using basic alumina (B75360) as a solid support and catalyst.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Alkyl halide (e.g., ethyl chloroacetate (B1199739) or benzyl (B1604629) bromide) (1.6 mmol)
-
Triphenylphosphine (B44618) (TPP) (1.3 mmol)
-
Basic alumina (3 g)
-
Microwave reactor (e.g., Milestones Start SYNTH)
-
Mortar and pestle
-
50-mL round-bottom flask
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
In a mortar, thoroughly grind the aromatic aldehyde (1 mmol), alkyl halide (1.6 mmol), and triphenylphosphine (1.3 mmol).
-
Add basic alumina (3 g) to the mortar and continue to grind until a homogeneous mixture is obtained.
-
Transfer the ground mixture to a 50-mL round-bottom flask.
-
Place the flask in the microwave reactor and irradiate at 700 W, maintaining a temperature of 90°C for 30-50 minutes. The reaction time may vary depending on the substrate; aldehydes with electron-withdrawing groups may require longer reaction times.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Directly load the crude product onto a silica gel column.
-
Elute the column with a hexane/ethyl acetate mixture (e.g., 9:1 v/v) to isolate the purified olefin.
-
Characterize the product by NMR spectroscopy.
Protocol 2: Solvent-Based (Phase-Transfer Catalysis) Microwave-Assisted Wittig Reaction
This protocol describes a rapid Wittig reaction using a phase-transfer catalyst (PTC) under microwave irradiation.[4]
Materials:
-
Nitro-substituted benzyltriphenylphosphonium (B107652) salt (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave-safe reaction vessel, dissolve the nitro-substituted benzyltriphenylphosphonium salt (1 mmol) and the aromatic aldehyde (1 mmol) in dichloromethane.
-
Add the 50% aqueous NaOH solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 W, maintaining a temperature of 30°C for 3 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Proceed with a standard aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterize the product by NMR spectroscopy to determine yield and stereoselectivity.
Visualizations
Caption: General mechanism of the Wittig reaction.
References
- 1. gctlc.org [gctlc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted, aqueous wittig reactions: organic-solvent- and protecting-group-free chemoselective synthesis of functionalized alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for C-C Bond Formation Reactions Using Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key carbon-carbon (C-C) bond formation reactions that utilize phosphonium (B103445) salts. These reactions are fundamental tools in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.
Introduction to C-C Bond Formation via Phosphonium Salts
Phosphonium salts are versatile reagents in organic chemistry, primarily serving as precursors to phosphorus ylides for the synthesis of alkenes. The positive charge on the phosphorus atom acidifies the adjacent C-H bonds, allowing for deprotonation to form a nucleophilic ylide. This nucleophile can then react with carbonyl compounds to form new C-C double bonds. Beyond the classical Wittig reaction, phosphonium salts are also implicated in phosphine-catalyzed reactions and radical C-C bond formations, expanding their utility in synthetic chemistry.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. This reaction is renowned for its reliability and the ability to form a C=C bond at a specific location with, in many cases, predictable stereochemistry.[1][2]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the substituents on the ylide.[3][4]
-
Non-stabilized ylides (e.g., with alkyl substituents) typically favor the formation of (Z)-alkenes.
-
Stabilized ylides (e.g., with electron-withdrawing groups like esters or ketones) generally yield (E)-alkenes with high selectivity.[2][3]
-
Semi-stabilized ylides (e.g., with aryl or vinyl substituents) often provide a mixture of (E)- and (Z)-isomers.
Quantitative Data for the Wittig Reaction
| Aldehyde/Ketone | Phosphonium Salt/Ylide | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde (B42025) | (CH₃)₃P⁺CH₃ Br⁻ | n-BuLi | THF | Styrene | >95 | N/A | [5] |
| Cyclohexanone | Ph₃P⁺CH₂OCH₃ Cl⁻ | n-BuLi | THF | Methoxymethylenecyclohexane | 85 | N/A | [5] |
| 4-Nitrobenzaldehyde | Ph₃P⁺CH₂CO₂Et Br⁻ | NaH | DMF | Ethyl 4-nitrocinnamate | 92 | >95:5 (E) | [6] |
| Propanal | Ph₃P⁺CH(CH₃)₂ I⁻ | KHMDS | THF | 2-Methyl-2-pentene | 88 | 15:85 (Z) | [7] |
| Camphor | Ph₃P⁺CH₃ Br⁻ | t-BuOK | Benzene | Methylenecamphor | 75 | N/A | [5] |
Experimental Protocol: Synthesis of (Z)-Stilbene (Non-Stabilized Ylide)
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Benzaldehyde
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium amide (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield (Z)-stilbene. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a nonpolar solvent.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) esters instead of phosphonium salts.[8] The resulting phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents.[8] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[9] This reaction typically shows excellent (E)-selectivity for the formation of alkenes.[8][9]
Quantitative Data for the Horner-Wadsworth-Emmons Reaction
| Aldehyde/Ketone | Phosphonate Ester | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl 4-chlorocinnamate | 95 | >98:2 (E) | [8] |
| Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | 2-Cyclohexylacrylonitrile | 89 | >95:5 (E) | [8] |
| Acetophenone | Trimethyl phosphonoacetate | NaOMe | MeOH | Methyl 3-phenyl-2-butenoate | 85 | 90:10 (E) | [9] |
| Isovaleraldehyde | Diethyl benzylphosphonate | n-BuLi | THF | 4-Methyl-1-phenyl-1-pentene | 91 | >98:2 (E) | [8] |
| 2-Naphthaldehyde | Diethyl (isocyanomethyl)phosphonate | K₂CO₃ | EtOH | 2-(2-Isocyanoethenyl)naphthalene | 78 | >95:5 (E) | [8] |
Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate (Stabilized Phosphonate)
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH suspension via an addition funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford pure ethyl (E)-cinnamate.
Phosphine-Catalyzed C-C Bond Formation
Tertiary phosphines can also act as nucleophilic catalysts to promote C-C bond formation. A notable example is the phosphine-catalyzed Michael addition of pronucleophiles to activated alkenes. In this process, the phosphine (B1218219) adds to the Michael acceptor to form a zwitterionic enolate intermediate, which is basic enough to deprotonate the pronucleophile. The resulting nucleophile then adds to another molecule of the Michael acceptor, and subsequent catalyst regeneration furnishes the final product.
Quantitative Data for Phosphine-Catalyzed Michael Addition
| Pronucleophile | Michael Acceptor | Phosphine Catalyst | Solvent | Product | Yield (%) | Reference |
| Malononitrile (B47326) | Methyl vinyl ketone | PPh₃ | Toluene (B28343) | 2-(3-Oxobutyl)malononitrile | 85 | [10][11] |
| Nitromethane | Acrylonitrile | PBu₃ | CH₂Cl₂ | 4-Nitrobutanenitrile | 78 | [12] |
| 1,3-Diketone | Ethyl acrylate | P(NMe₂)₃ | THF | Ethyl 3-(2-acetyl-1,3-dioxoalkyl)propanoate | 92 | [13] |
| β-Ketoester | Methyl acrylate | PPh₃ | Dioxane | Dimethyl 2-acetyl-2-(2-methoxycarbonylethyl)malonate | 88 | [13] |
Experimental Protocol: Phosphine-Catalyzed Michael Addition of Malononitrile to Methyl Vinyl Ketone
Materials:
-
Malononitrile
-
Methyl vinyl ketone
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add malononitrile (1.0 equivalent) and triphenylphosphine (0.1 equivalents).
-
Add anhydrous toluene to dissolve the solids.
-
Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford 2-(3-oxobutyl)malononitrile.
Radical C-C Bond Formation Involving Phosphonium Salts
Recent advancements have demonstrated the utility of phosphonium salts as precursors for radical C-C bond formation. Pyridylphosphonium salts, for instance, can serve as alternatives to cyanopyridines in radical-radical coupling reactions. Under photoredox catalysis, these salts can be reduced to form radical intermediates that can couple with other radical species, enabling the functionalization of heterocyclic systems.
Experimental Protocol: Radical-Radical Coupling of a Pyridylphosphonium Salt
Materials:
-
4-Phenylpyridine
-
Triphenylphosphine
-
Bromine
-
Alkylboronic acid or its trifluoroborate salt
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk tube or vial for photocatalysis
-
Blue LED light source
Procedure:
-
Synthesis of the Pyridylphosphonium Salt: This is typically a two-step process involving the synthesis of a pyridyl halide followed by reaction with triphenylphosphine. Alternatively, direct C-H functionalization methods can be employed.
-
Photocatalytic Coupling: a. To a Schlenk tube, add the pyridylphosphonium salt (1.0 equivalent), the alkyl trifluoroborate salt (1.5 equivalents), the photocatalyst (1-5 mol%), and the base (2.0 equivalents). b. Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times. c. Add the anhydrous, degassed solvent via syringe. d. Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. The organic layer is then washed, dried, and concentrated. h. Purification is typically achieved by flash column chromatography.
Applications in Drug Development
The C-C bond-forming reactions described herein are integral to the synthesis of a vast array of pharmaceutical compounds. The Wittig and HWE reactions are frequently employed in the synthesis of natural products and their analogs, which often serve as leads in drug discovery. For example, these reactions are crucial for the construction of polyene macrolides, retinoids, and various prostaglandin (B15479496) derivatives. Phosphine-catalyzed Michael additions provide a powerful method for the asymmetric synthesis of chiral building blocks, which are essential for the development of enantiomerically pure drugs. The emerging field of radical C-C bond formation using phosphonium salts offers new avenues for the late-stage functionalization of complex drug molecules, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Phosphine-catalyzed regioselective Michael addition to allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02324A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Witt-ig Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Wittig reactions, specifically when using methyltriphenylphosphonium (B96628) chloride.
Troubleshooting Guide
Q1: My Wittig reaction with methyltriphenylphosphonium chloride is giving a low yield. What are the most common causes?
Low yields in the Wittig reaction using this compound, which generates a non-stabilized ylide, can stem from several factors throughout the experimental process. The most common issues are related to the generation and stability of the ylide, the nature of the carbonyl substrate, and the reaction conditions.
Key areas to investigate include:
-
Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium (B103445) salt effectively.[1][2]
-
Ylide Instability: The generated ylide (methylenetriphenylphosphorane) is highly reactive and can decompose if not used promptly or if exposed to air or moisture.[3][4]
-
Substrate-Related Issues: The aldehyde or ketone may be sterically hindered, prone to enolization, or contain other functional groups that react with the ylide or the base.[4][5]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[6]
-
Workup and Purification: Difficulty in removing the triphenylphosphine (B44618) oxide byproduct can lead to apparent low yields of the purified alkene.[7]
Below is a troubleshooting workflow to help diagnose the issue.
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
Frequently Asked Questions (FAQs)
Q2: How do I choose the correct base for deprotonating this compound?
The acidity of the protons on the methyl group of the phosphonium salt dictates the required base strength. Methyltriphenylphosphonium is a non-stabilized ylide precursor, meaning a strong base is necessary for efficient deprotonation.[1][2] Weaker bases like alkoxides or hydroxides are generally insufficient.
| Base | Abbreviation | Typical pKa (Conjugate Acid) | Suitability for this compound |
| n-Butyllithium | n-BuLi | ~50 | Excellent |
| Sodium Hydride | NaH | ~36 | Very Good |
| Sodium Amide | NaNH₂ | ~38 | Very Good |
| Potassium tert-butoxide | KOtBu | ~19 | Often sufficient, but can be sluggish |
| Sodium Hydroxide | NaOH | ~15.7 | Unsuitable |
Recommendation: n-Butyllithium (n-BuLi) is a common and effective choice for generating the ylide from methyltriphenylphosphonium salts.[1][2] Sodium hydride (NaH) is another strong, non-nucleophilic base that works well.[2]
Q3: What is the optimal solvent and temperature for this reaction?
The Wittig reaction with non-stabilized ylides is typically performed in anhydrous aprotic solvents to prevent quenching of the highly reactive ylide.
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are the most common solvents.[8] They are effective at solvating the reagents without reacting with the ylide.
-
Temperature: Ylide generation is often carried out at 0°C or even lower temperatures (e.g., -78°C) to control the reaction and improve ylide stability.[9] After the addition of the carbonyl compound, the reaction is often allowed to slowly warm to room temperature.[10]
Q4: My ylide seems to be decomposing. How can I prevent this?
The ylide derived from this compound is reactive and unstable.[3][4] To minimize decomposition:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be rigorously dried.
-
Generate In Situ: Prepare the ylide and use it immediately. It is not typically isolated.[2][8]
-
Control Temperature: Maintain low temperatures during ylide formation and the initial reaction with the carbonyl compound.[9]
-
Reverse Addition: In some cases, adding the phosphonium salt to a mixture of the base and the aldehyde can be beneficial, as the ylide is generated in the presence of the electrophile and reacts immediately.[10]
Q5: The reaction is not working with my sterically hindered ketone. What are my options?
Sterically hindered ketones react slowly or not at all with Wittig reagents, especially non-stabilized ones.[4][5] If you are facing this issue, consider the following:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a common alternative that uses a phosphonate (B1237965) ester instead of a phosphonium salt. The resulting carbanion is more nucleophilic and less sterically demanding, often providing better yields with hindered ketones.[4]
-
Increase Reaction Temperature: Carefully increasing the temperature (e.g., refluxing in THF) may drive the reaction to completion, but be aware of potential side reactions and ylide decomposition.
Q6: How can I effectively remove the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide (Ph₃P=O) is a common byproduct and can be challenging to separate from the desired alkene due to its polarity and high boiling point.[7]
-
Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method. Using a less polar eluent system (e.g., hexanes/ethyl acetate) can help, as the Ph₃P=O is more polar than many alkene products.
-
Recrystallization: If your product is a solid, recrystallization may be effective. The choice of solvent is crucial; one that solubilizes the Ph₃P=O while allowing the product to crystallize is ideal (e.g., 1-propanol).[7]
-
Precipitation: In some cases, Ph₃P=O can be precipitated from a nonpolar solvent like diethyl ether or hexanes by cooling, allowing it to be filtered off.
Experimental Protocols
Standard Protocol for Wittig Reaction
This protocol provides a general procedure for the reaction of an aldehyde with methylenetriphenylphosphorane (B3051586) generated in situ.
Caption: General experimental workflow for the Wittig reaction.
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Suspend the salt in anhydrous THF (approx. 0.1 M).
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.1 eq., e.g., 2.5 M in hexanes) dropwise via syringe.[9] A deep orange or yellow color should develop, indicating ylide formation. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Reaction: Cool the ylide solution to -78°C (optional, but recommended for controlling reactivity).[9] Dissolve the aldehyde or ketone (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-12 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Alkene Selectivity in Wittig Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of Wittig and related olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the E/Z selectivity of a Wittig reaction?
The stereochemical outcome of the Wittig reaction is primarily influenced by the structure of the phosphorus ylide. Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized, and their reactivity dictates the predominant alkene isomer formed.[1][2]
-
Non-stabilized ylides , which have alkyl or other electron-donating groups attached to the carbanion, are highly reactive.[3] These ylides typically react under kinetic control to form a syn-oxaphosphetane intermediate, which rapidly decomposes to the (Z)-alkene.[1][2]
-
Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive and more stable.[1][4] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[2]
-
Semi-stabilized ylides , such as benzylidenetriphenylphosphorane, often yield mixtures of (E)- and (Z)-alkenes, and the selectivity can be highly dependent on the reaction conditions.[5]
Other factors that can influence selectivity include the presence of lithium salts, the solvent, and the reaction temperature.[6]
Q2: How can I favor the formation of the (Z)-alkene?
To achieve high (Z)-selectivity, you should use a non-stabilized ylide under salt-free conditions.[2][5] The use of polar aprotic solvents like DMF or HMPA can also enhance (Z)-selectivity, particularly when lithium salts are present.[5]
For reactions that typically favor (E)-alkenes, such as the Horner-Wadsworth-Emmons (HWE) reaction, the Still-Gennari modification is a powerful method for obtaining (Z)-alkenes. This method employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strong, non-coordinating bases at low temperatures.[7][8]
Q3: How can I favor the formation of the (E)-alkene?
There are several strategies to promote the formation of (E)-alkenes:
-
Use a stabilized ylide: As mentioned, stabilized ylides inherently favor the formation of (E)-alkenes due to thermodynamic control.[1][4]
-
Employ the Schlosser modification: This technique is particularly useful for achieving (E)-selectivity from non-stabilized ylides .[5][9][10] It involves the in-situ generation of a β-oxido ylide intermediate which equilibrates to the more stable trans-lithiobetaine, leading to the (E)-alkene upon protonation and elimination.[10][11]
-
Utilize the Horner-Wadsworth-Emmons (HWE) reaction: This is a widely used alternative to the Wittig reaction that generally provides excellent (E)-selectivity with stabilized phosphonate (B1237965) carbanions.[8][12] A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[11][13]
Data Presentation: Alkene Selectivity under Various Conditions
The following tables summarize the effect of different reagents and conditions on the stereochemical outcome of olefination reactions.
Table 1: Wittig Reaction Selectivity
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Non-stabilized | Aromatic | K₂CO₃ | Toluene | 40 | 13:87 | [14] |
| Non-stabilized | Aromatic | K₂CO₃ | DCM | 40 | 50:50 | [14] |
| Non-stabilized | Aromatic | K₂CO₃ | H₂O | Reflux | 73:27 | [14] |
| Stabilized | Aromatic | - | Aqueous | Ambient | 95.5:4.5 | [15] |
| Stabilized | Aromatic | - | Aqueous | Ambient | 99.8:0.2 | [15] |
| Semi-stabilized | Aliphatic | K₂CO₃ | Toluene | Reflux | 69:31 | [14] |
| Semi-stabilized | Aliphatic | K₂CO₃ | THF | Reflux | 62:38 | [14] |
Table 2: Horner-Wadsworth-Emmons (HWE) and Still-Gennari Selectivity
| Reaction Type | Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| HWE (E-selective) | Triethyl phosphonoacetate | Aromatic | DBU/K₂CO₃ | Neat | Ambient | >99:1 | [16] |
| HWE (E-selective) | Weinreb amide-type | Aromatic | iPrMgCl | THF | -20 to rt | >99:1 | [17] |
| Still-Gennari (Z-selective) | Bis(trifluoroethyl)phosphonoacetate | Aromatic | KHMDS/18-crown-6 | THF | -78 | 3:97 | [18] |
| Still-Gennari (Z-selective) | Bis(trifluoroethyl)phosphonoacetate | Aliphatic | KHMDS/18-crown-6 | THF | -78 | 12:88 | [18] |
| Still-Gennari (Z-selective) | Di-o-isopropylphenyl phosphonate | Aliphatic | NaH | THF | -78 to 0 | 3:97 | [19] |
| Still-Gennari (Z-selective) | Bis(hexafluoroisopropyl)phosphonoacetate | Aromatic | NaH | THF | -20 | 3:97 | [18] |
Troubleshooting Guide
Problem 1: Low E/Z selectivity with a semi-stabilized ylide.
-
Possible Cause: Semi-stabilized ylides are notoriously unselective.
-
Solution: For (E)-alkenes, consider switching to the Horner-Wadsworth-Emmons reaction. For (Z)-alkenes, the Still-Gennari modification is a reliable option.
Problem 2: Difficulty removing the triphenylphosphine (B44618) oxide (TPPO) byproduct.
-
Possible Cause: TPPO can be challenging to separate from the desired alkene, especially if they have similar polarities.
-
Solutions:
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or pentane. After concentrating the reaction mixture, triturate the residue with one of these solvents to precipitate the TPPO, which can then be removed by filtration.[20]
-
Filtration through a silica (B1680970) plug: For non-polar products, dissolving the crude mixture in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can effectively remove the highly polar TPPO.[21][22]
-
Precipitation with metal salts: TPPO forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂. Adding a solution of one of these salts to the crude reaction mixture (often in ethanol) will precipitate the TPPO complex, which can be filtered off.[20][23]
-
Problem 3: Poor yield with a sterically hindered ketone.
-
Possible Cause: Sterically hindered ketones react slowly, particularly with stabilized ylides.[5][6]
-
Solution: The Horner-Wadsworth-Emmons (HWE) reaction is often more successful in these cases as phosphonate carbanions are more nucleophilic than the corresponding phosphorus ylides.[8]
Problem 4: Unstable ylide leading to low yield.
-
Possible Cause: Some ylides are unstable and may decompose before reacting with the carbonyl compound.
-
Solution: Generate the ylide in situ in the presence of the aldehyde or ketone. This can sometimes be achieved by adding the phosphonium (B103445) salt in portions to a mixture of the base and the carbonyl compound.
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise. A color change (often to orange or red) indicates ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution back to -78 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for an E-Selective Wittig Reaction with a Stabilized Ylide
-
Reaction Setup:
-
To a round-bottom flask, add the stabilized ylide (1.0-1.2 eq.) and the aldehyde or ketone (1.0 eq.).
-
Add a suitable solvent such as toluene, benzene, or CH₂Cl₂.
-
-
Reaction:
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC). Stabilized ylides are often air- and moisture-stable, so an inert atmosphere is not always necessary.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the (E)-alkene from the triphenylphosphine oxide.
-
Protocol 3: Schlosser Modification for E-Alkene Synthesis from Non-Stabilized Ylides
-
Ylide Generation and Betaine (B1666868) Formation:
-
Generate the non-stabilized ylide as described in Protocol 1 using a lithium base (e.g., n-BuLi) in a solvent like THF or diethyl ether at -78 °C.
-
Add the aldehyde (1.0 eq.) at -78 °C to form the lithium-adducted betaine intermediate.
-
-
Deprotonation and Equilibration:
-
Add a second equivalent of a strong base, typically phenyllithium (B1222949) (PhLi), at -78 °C. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
Allow the mixture to warm to -30 °C to facilitate equilibration to the more stable threo-β-oxido ylide.
-
-
Protonation and Elimination:
-
Cool the reaction back down to -78 °C.
-
Add a proton source, such as pre-cooled methanol, to protonate the β-oxido ylide, forming the threo-betaine.
-
Add a source of potassium ions, such as potassium tert-butoxide, to promote the elimination to the (E)-alkene.
-
Allow the reaction to warm to room temperature.
-
-
Work-up:
-
Perform an aqueous work-up as described in Protocol 1.
-
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prezi.com [prezi.com]
- 4. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Schlosser Modification [organic-chemistry.org]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. sciepub.com [sciepub.com]
- 16. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. shenvilab.org [shenvilab.org]
- 22. Workup [chem.rochester.edu]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Methyltriphenylphosphonium Chloride Olefination
This guide provides troubleshooting for common side reactions and issues encountered when using methyltriphenylphosphonium (B96628) chloride and related salts in Wittig olefination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Wittig reaction yield low or the reaction incomplete?
A1: Low yields are often traced back to inefficient formation of the phosphorus ylide or competing side reactions. Several factors can be at play:
-
Insufficiently Strong Base: The deprotonation of methyltriphenylphosphonium salts to form the reactive ylide requires a very strong base. Weaker bases may not generate the ylide in a sufficient concentration.[1][2] For simple, non-stabilized ylides like methylenetriphenylphosphorane, bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide are necessary.[1][3][4][5]
-
Presence of Moisture: Wittig reagents, particularly the ylides, are highly sensitive to moisture.[6] Water will protonate the ylide, quenching the reagent and preventing it from reacting with the carbonyl compound.[7] All glassware must be flame-dried, and anhydrous solvents are essential for the reaction's success.[3]
-
Poor Reagent Quality: The phosphonium (B103445) salt itself may have degraded. High-quality phosphonium salts should be white or off-white crystalline powders; a yellow or brown color may indicate impurities or decomposition.[8] Similarly, the aldehyde or ketone starting material can degrade through oxidation or polymerization.[4][5]
-
Steric Hindrance: Sterically hindered ketones can be slow to react, leading to poor yields.[1][4] In such cases, increasing the reaction temperature or considering an alternative like the Horner-Wadsworth-Emmons reaction may be beneficial.[1][4]
Troubleshooting Workflow for Low Yield
References
How to remove triphenylphosphine oxide byproduct from Wittig reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?
A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be challenging due to its high polarity and tendency to co-elute with desired products during column chromatography, especially on a large scale where this technique is less feasible.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for removing TPPO can be broadly categorized into precipitation/crystallization, chromatographic techniques, and scavenging methods.[2] The choice of method depends on factors like the polarity of your product, the reaction solvent, and the scale of your reaction.[2]
Q3: Can I remove TPPO without using column chromatography?
A3: Yes, several non-chromatographic methods are available and often preferred for large-scale purifications.[1][3] These include precipitation of TPPO with a non-polar solvent, or more effectively, precipitation of a TPPO-metal salt complex.[1][3] Filtration through a short silica (B1680970) plug is another rapid and effective chromatography-free option for less polar products.[3][4][5]
Q4: Which metal salts are effective for precipitating TPPO?
A4: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts.[3] Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are commonly used to form insoluble adducts with TPPO, which can then be easily removed by filtration.[3][6][7]
Q5: What should I do if my product is also polar and difficult to separate from TPPO?
A5: If your product is polar and co-elutes with TPPO during chromatography, precipitating TPPO with a metal salt like ZnCl₂ in a polar solvent such as ethanol (B145695) is a highly effective strategy.[3][8] The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal by filtration, even in the presence of a polar product.[3][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Wittig reaction products.
Issue 1: My product is co-eluting with TPPO during column chromatography.
Solution: When standard silica gel chromatography fails to separate the desired product from TPPO, consider the following alternative purification strategies.
-
Filtration through a Silica Plug: This is a rapid and effective method for removing the highly polar TPPO from less polar products.[3][5] The high polarity of TPPO causes it to adsorb strongly to the silica gel, while a less polar product can be eluted with a non-polar solvent.[3]
-
Precipitation with a Non-Polar Solvent: This is a straightforward method for products that are soluble in moderately polar solvents.[3] TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[3][9] By dissolving the crude mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[3]
-
Precipitation of a TPPO-Metal Salt Complex: This is a robust method, particularly for polar products.[3][8] TPPO forms insoluble complexes with metal salts like ZnCl₂, MgCl₂, or CaBr₂.[3][6][7] These complexes can be easily removed by filtration.[3]
Issue 2: I want to avoid column chromatography for a large-scale reaction.
Solution: For large-scale reactions where chromatography is not feasible, non-chromatographic methods are highly desirable.
-
Precipitation of TPPO-Metal Salt Complexes: This method is scalable and has been successfully applied in large-scale synthesis.[1][8] The use of inexpensive metal salts like ZnCl₂ makes this an economically viable option.[6][8]
-
Solvent-Induced Precipitation: By carefully selecting solvents, TPPO can be precipitated directly from the reaction mixture. This often involves cooling the reaction mixture to decrease the solubility of TPPO.[1] For instance, in some cases, using cyclohexane (B81311) as a reaction solvent allows for the direct filtration of TPPO after the reaction.[1]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) in Polar Solvents
This method is particularly useful when the desired product is also polar.
Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and forms an insoluble complex with the Lewis acid zinc chloride (ZnCl₂), which can be removed by filtration.[3][6][8]
Methodology:
-
Solvent Exchange (if necessary): If the Wittig reaction was not performed in a polar solvent like ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[3][8]
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add the ZnCl₂ solution (a 2:1 molar ratio of ZnCl₂ to TPPO is often optimal).[8][10]
-
Stir and Induce Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[3][8]
-
Filtration: Filter the mixture to remove the precipitated complex.[3][8]
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[8]
Protocol 2: Removal of TPPO by Filtration through a Silica Plug
This technique is a rapid and effective way to remove highly polar TPPO from less polar products.[3][4][5]
Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore retain the TPPO while allowing a less polar product to pass through.[3]
Methodology:
-
Concentrate: Concentrate the crude reaction mixture.
-
Suspend: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[3][4][5]
-
Prepare Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Elute: Pass the suspension of the crude product through the silica plug. Elute the desired product with a suitable non-polar solvent, leaving the TPPO adsorbed to the silica.[4][5] This procedure may need to be repeated to remove all of the TPPO.[4][5]
Quantitative Data Summary
The efficiency of TPPO removal can vary depending on the method and solvents used. The table below summarizes the reported efficiencies for various precipitation methods.
| Metal Salt | Solvent | TPPO Removal Efficiency (%) |
| ZnCl₂ | Ethanol | >90% (with a 2:1 ratio of ZnCl₂ to TPPO) |
| MgCl₂ | Ethyl Acetate | ≥95% |
| MgCl₂ | Toluene | ≥95% |
| MgCl₂ | Acetonitrile | 82-90% |
| MgCl₂ | MTBE | 82-90% |
| CaBr₂ | THF | 95-98% |
| CaBr₂ | 2-MeTHF | 99% |
| CaBr₂ | MTBE | 99% |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936 and Org. Process Res. Dev. 2022, 26, 7, 2094–2101.[8][11]
Experimental Workflows
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Unstabilized Ylides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Wittig reactions involving unstabilized ylides.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My Wittig reaction with an unstabilized ylide is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Wittig reactions with unstabilized ylides are a frequent challenge. The primary culprits are often related to the inherent reactivity and instability of the ylide. Here’s a breakdown of common issues and their solutions:
-
Ylide Decomposition: Unstabilized ylides are highly sensitive to air and moisture.[1]
-
Troubleshooting:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents should be anhydrous and freshly distilled or obtained from a solvent purification system.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent decomposition by oxygen.[1]
-
In Situ Generation and Immediate Use: It is best practice to generate the ylide in situ and use it immediately for the reaction.[2]
-
-
-
Improper Base Selection or Stoichiometry: The choice and amount of base are critical for the complete deprotonation of the phosphonium (B103445) salt to form the ylide.
-
Troubleshooting:
-
Strong, Non-nucleophilic Bases: Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required.[2]
-
Accurate Stoichiometry: Ensure the base is of high purity and the molar equivalent is accurate. Titration of bases like n-BuLi is recommended to determine the exact concentration.
-
-
-
Suboptimal Reaction Temperature: The formation and subsequent reaction of unstabilized ylides are highly temperature-dependent.
-
Troubleshooting:
-
Low-Temperature Ylide Formation: Ylide generation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Controlled Reaction Temperature: The addition of the aldehyde or ketone should also be performed at low temperatures. The reaction may then be allowed to slowly warm to room temperature.
-
-
-
Steric Hindrance: Bulky substituents on either the ylide or the carbonyl compound can impede the reaction, leading to lower yields.[3][4][5]
-
Troubleshooting:
-
If feasible, using less sterically hindered starting materials can improve the outcome.
-
Longer reaction times or a carefully controlled increase in temperature might be necessary, though this also increases the risk of ylide decomposition.
-
-
Question 2: How can I control the stereoselectivity of my Wittig reaction to favor the (Z)-alkene with an unstabilized ylide?
Answer:
Unstabilized ylides typically favor the formation of (Z)-alkenes (cis-alkenes).[1][3][6] Several factors can be manipulated to enhance this selectivity:
-
"Salt-Free" Conditions: The presence of lithium salts, a byproduct of using organolithium bases like n-BuLi, can decrease (Z)-selectivity.[2][4][5]
-
Strategies:
-
Using bases that produce less disruptive salts, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), can improve (Z)-selectivity.
-
Performing the reaction in solvents where lithium salts have low solubility can also help.
-
-
-
Solvent Choice: The polarity of the solvent plays a significant role.
-
Recommendations: Non-polar, aprotic solvents such as THF, diethyl ether, or toluene (B28343) generally promote the formation of the (Z)-alkene.[3]
-
-
Low Temperature: Lower reaction temperatures enhance the kinetic control that leads to the (Z)-isomer.[7]
-
Procedure: Conducting the reaction at -78 °C is a common practice to maximize (Z)-selectivity.
-
Question 3: I am observing a large amount of triphenylphosphine (B44618) oxide but very little of my desired alkene. What is likely happening?
Answer:
This outcome suggests that the ylide is being formed but is then consumed by side reactions before it can react with the carbonyl compound.
-
Quenching by Protic Contaminants: Traces of water, alcohols, or other acidic compounds will rapidly protonate the highly basic ylide, leading to its decomposition.
-
Solution: Rigorous drying of all glassware, solvents, and reagents is essential.
-
-
Reaction with Oxygen: Unstabilized ylides can react with atmospheric oxygen.
-
Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire experimental procedure.[1]
-
-
Unreactive Carbonyl Compound: If the aldehyde or ketone is sterically hindered or electronically deactivated, the Wittig reaction can be slow, allowing the unstable ylide to decompose over time.[3][4][5]
-
Troubleshooting:
-
Consider increasing the reaction temperature after the addition of the carbonyl compound.
-
Extending the reaction time may be necessary.
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Stereoselectivity
| Entry | Base | Solvent | Temperature (°C) | (Z:E) Ratio | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 95:5 | 85 |
| 2 | NaH | DMSO | 25 | 50:50 | 70 |
| 3 | KHMDS | Toluene | -78 to 25 | >98:2 | 90 |
| 4 | n-BuLi | THF/HMPA | -78 to 25 | 10:90 | 75 |
This table presents representative data illustrating how the choice of base and solvent can significantly impact the stereochemical outcome and overall yield of a Wittig reaction with an unstabilized ylide.
Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction
-
Preparation of Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a septum. Maintain a positive pressure of nitrogen or argon.
-
Phosphonium Salt Suspension: Add the phosphonium salt (1.1 equivalents) to the flask, followed by anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A distinct color change (often to orange or deep red) signals ylide formation. Stir at -78 °C for 30-60 minutes.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it slowly to the ylide solution at -78 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Logical approach to achieving high (Z)-selectivity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Effect of temperature on Wittig reaction stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the stereoselectivity of the Wittig reaction. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the stereochemical outcome of the Wittig reaction?
The stereoselectivity of the Wittig reaction is predominantly influenced by the stability of the phosphorus ylide used.[1] Ylides are generally categorized as unstabilized, stabilized, or semi-stabilized.
-
Unstabilized Ylides: These ylides, typically bearing alkyl groups, react under kinetic control to predominantly form Z-alkenes.[1][2] The reaction is generally irreversible.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and react under thermodynamic control, favoring the formation of E-alkenes.[1] This is because the initial steps of the reaction are reversible, allowing for equilibration to the more stable trans intermediate.[1][3]
-
Semi-stabilized Ylides: Ylides with aryl substituents often yield mixtures of E and Z isomers.[4]
Q2: How does temperature influence the stereoselectivity of the Wittig reaction?
Temperature plays a crucial role in determining whether a Wittig reaction is under kinetic or thermodynamic control.
-
Low Temperatures (-78 °C to 0 °C): Low temperatures favor the kinetically controlled product. For unstabilized ylides, this means a higher selectivity for the Z-alkene.[2] At these temperatures, the initial cycloaddition to form the oxaphosphetane intermediate is irreversible, trapping the kinetically favored cis-intermediate which leads to the Z-alkene.[2]
-
Higher Temperatures (Room Temperature to Reflux): Elevated temperatures can provide the necessary energy to overcome the activation barrier for the retro-Wittig reaction, allowing the intermediates to equilibrate.[2] This shifts the reaction towards thermodynamic control, favoring the more stable E-alkene, especially with stabilized ylides.[5]
Q3: What is the Schlosser modification and when should I use it?
The Schlosser modification is a technique used to obtain E-alkenes from unstabilized ylides, which typically yield Z-alkenes.[1][4][6] It involves the use of a strong base (like phenyllithium) at low temperatures to deprotonate the initially formed betaine (B1666868) intermediate, allowing it to epimerize to the more stable threo-betaine.[1][4] Subsequent protonation and elimination yield the E-alkene.[1] This method is particularly useful when the desired E-alkene cannot be synthesized using a stabilized ylide.
Q4: How do lithium salts affect the stereoselectivity of the Wittig reaction?
Lithium salts can have a significant impact on the stereochemical outcome, often reducing the Z-selectivity of reactions with unstabilized ylides.[2][6] Lithium cations can coordinate to the betaine intermediate, which can facilitate equilibration to the more thermodynamically stable trans-intermediate, leading to the formation of the E-alkene.[2][7] To achieve high Z-selectivity, it is often recommended to use "salt-free" conditions, employing bases that do not contain lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[2]
Troubleshooting Guides
Issue 1: My reaction with an unstabilized ylide is producing a low Z:E ratio or primarily the E-isomer.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The reaction was conducted at or above room temperature, allowing for equilibration to the more stable E-isomer. Solution: Perform the reaction at a low temperature, typically starting the addition of the aldehyde at -78 °C.[2] |
| Presence of Lithium Salts | Lithium-based reagents (e.g., n-BuLi) were used, and the resulting lithium salts are disrupting the kinetic control. Solution: Employ "salt-free" conditions by using sodium or potassium bases like NaHMDS or KHMDS.[2] |
| Incorrect Order of Addition | The ylide was added to the aldehyde. Solution: Ensure the ylide is fully formed before slowly adding the aldehyde solution to the cold, stirred ylide solution.[2] |
| Polar Solvent | Polar aprotic solvents like DMF or DMSO can stabilize intermediates and promote equilibration. Solution: Use non-polar aprotic solvents such as THF or toluene (B28343) to favor the kinetic pathway.[2] |
Issue 2: My reaction with a stabilized ylide is giving a poor E:Z ratio.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction has not reached thermodynamic equilibrium. Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 50 °C or reflux) to facilitate equilibration to the more stable E-alkene.[5] |
| Steric Hindrance | A sterically hindered aldehyde or ketone is being used, which can slow down the reaction and affect selectivity. Solution: Consider longer reaction times or higher temperatures. For highly hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative for high E-selectivity. |
Data Presentation
Table 1: Effect of Temperature on the Stereoselectivity of the Wittig Reaction Between Benzaldehyde and Propyltriphenylphosphonium Bromide
| Temperature (°C) | Yield (%) | Z:E Ratio |
| 25 | 60 | 85:15 |
| 40 | 75 | 80:20 |
| 60 | 85 | 70:30 |
| 80 | 95 | 60:40 |
Data adapted from a study on the Wittig reaction in dioxane with potassium carbonate as the base.
Table 2: Stereoselectivity of the Wittig Reaction with Various Ylides and Reaction Conditions
| Ylide Type | Typical Conditions | Predominant Isomer | Notes |
| Unstabilized | -78 °C, Salt-free (NaHMDS, KHMDS), THF | Z-alkene | Under kinetic control.[2] |
| Unstabilized (Schlosser) | -78 °C, PhLi (2 equiv.), then proton source | E-alkene | Forces equilibration to the more stable intermediate.[1][4] |
| Stabilized | Room Temp to 50 °C, THF or DCM | E-alkene | Under thermodynamic control.[5] |
| Semi-stabilized | Varies | Mixture of E and Z | Stereoselectivity is often poor and substrate-dependent.[4] |
Experimental Protocols
Protocol 1: High Z-Selectivity Wittig Reaction with an Unstabilized Ylide
This protocol is designed to maximize the formation of the Z-alkene by employing an unstabilized ylide under kinetically controlled, salt-free conditions.
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the triphenylphosphonium salt (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise over 15-20 minutes. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.
-
-
Reaction with the Aldehyde:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes.
-
Continue stirring the reaction mixture at -78 °C for the desired time (monitor by TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene isomers and remove triphenylphosphine (B44618) oxide.
-
Protocol 2: High E-Selectivity Wittig Reaction with a Stabilized Ylide
This protocol is designed to maximize the formation of the E-alkene by using a stabilized ylide under thermodynamically controlled conditions.
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and the stabilized Wittig reagent (1.1 to 1.5 equivalents).
-
Dissolve the reactants in an appropriate solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.[5]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica (B1680970) gel to separate the E-alkene from the triphenylphosphine oxide and any unreacted starting materials.
-
Visualizations
Caption: Reaction pathways for unstabilized and stabilized Wittig ylides.
Caption: Troubleshooting workflow for poor Z-selectivity in Wittig reactions.
References
Technical Support Center: Ylide Formation from Methyltriphenylphosphonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully forming and utilizing the phosphorus ylide derived from methyltriphenylphosphonium (B96628) chloride in the Wittig reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ylide formation step of the Wittig reaction.
Question: Why is my reaction mixture not developing the characteristic deep red or orange color after adding the base?
Answer: The absence of the typical ylide color indicates that deprotonation of the methyltriphenylphosphonium salt is not occurring. Several factors could be responsible:
-
Inadequate Base Strength: Methyltriphenylphosphonium chloride is the precursor to an unstabilized ylide, and its methyl protons require a very strong base for abstraction.[1] Weaker bases are generally insufficient for this deprotonation.[1]
-
Solution: Employ a sufficiently strong base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH₂).[2] Refer to the table below for a comparison of base strengths.
-
-
Presence of Moisture: Ylides are highly reactive and sensitive to water.[3] Any moisture in the reaction will protonate the ylide as it forms, preventing its accumulation and the associated color change.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure the methyltriphenylphosphonium salt is dry. It can be dried under a high vacuum before use.
-
-
Degraded Base: Strong bases like n-BuLi can degrade upon improper storage.
-
Solution: Use a fresh bottle of the base or titrate older bottles to determine the active concentration.
-
Question: The ylide color formed initially, but then faded, and my Wittig reaction gave a low yield. What happened?
Answer: This scenario suggests that the ylide formed successfully but then decomposed or was consumed in a side reaction.
-
Ylide Instability: The ylide derived from this compound is an "unstabilized" ylide. These ylides are highly reactive and can decompose, especially at room temperature or in the presence of oxygen.[4]
-
Reaction with Electrophiles: If the aldehyde or ketone is added too slowly or if there are other electrophilic impurities, the ylide can be consumed before it has a chance to react with the desired substrate.
-
Solution: Add the carbonyl compound dropwise to the cold ylide solution.[2] Ensure all reagents are pure.
-
Question: I am observing a complex mixture of products and a low yield of the desired alkene. What are the likely side reactions?
Answer: Several side reactions can compete with the desired Wittig olefination.
-
Reaction with Solvent: Some solvents can react with strong bases or the ylide itself. For example, halogenated solvents should be avoided.
-
Solution: Use inert, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether.[5]
-
-
Enolization of the Carbonyl: If the aldehyde or ketone has acidic alpha-protons, the ylide can act as a base and deprotonate the carbonyl compound, leading to enolate formation and reducing the yield of the Wittig product.
-
Solution: Add the carbonyl compound to the ylide solution at low temperatures to favor nucleophilic attack over deprotonation.
-
Question: After the reaction, I am struggling to separate my alkene product from the triphenylphosphine (B44618) oxide byproduct. How can I improve the purification?
Answer: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and high boiling point.[6]
-
Solution:
-
Column Chromatography: This is a very effective method for separating the nonpolar alkene from the more polar triphenylphosphine oxide.[2]
-
Recrystallization: If the alkene product is a solid, recrystallization can be used. Triphenylphosphine oxide is more soluble in solvents like a propanol/water mixture than many alkene products.[6]
-
Extraction: In some cases, a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) can preferentially dissolve the alkene, leaving the triphenylphosphine oxide behind.
-
Frequently Asked Questions (FAQs)
-
What is the structure of the ylide formed from this compound? The ylide is methylenetriphenylphosphorane. It exists as a resonance hybrid of two forms: the ylide form with adjacent positive and negative charges (Ph₃P⁺-C⁻H₂) and the phosphorane form with a double bond (Ph₃P=CH₂).[1][7]
-
How do I know if my ylide has formed successfully? The formation of the unstabilized ylide from this compound is typically accompanied by the appearance of a distinct color, often a deep yellow, orange, or red.[2]
-
Which base should I choose for the deprotonation? For unstabilized ylides, strong bases are required.[2] The choice can depend on the specific substrate and desired reaction conditions. n-Butyllithium (n-BuLi) in THF is a very common and effective choice.[2]
-
What is the difference between a stabilized and an unstabilized ylide? The stability of a phosphorus ylide depends on the substituents on the carbanionic carbon.
-
Unstabilized Ylides: The carbon bears only hydrogen or alkyl groups (e.g., methylenetriphenylphosphorane). These are highly reactive and typically yield (Z)-alkenes from aldehydes.[5]
-
Stabilized Ylides: The carbon bears an electron-withdrawing group (e.g., an ester or ketone). These are more stable, less reactive, and generally yield (E)-alkenes.[5]
-
Quantitative Data Summary
The selection of an appropriate base is critical for the successful deprotonation of this compound. The pKa of the conjugate acid of the base should be significantly higher than that of the phosphonium (B103445) salt (pKa ≈ 20-25).
| Base | Common Abbreviation | pKa of Conjugate Acid (in DMSO) | Typical Solvents |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether, Hexanes |
| Sodium Hydride | NaH | ~36 | THF, DMF |
| Sodium Amide | NaNH₂ | ~38 | THF, Liquid Ammonia |
| Potassium tert-Butoxide | KOtBu | ~32 | THF, DMSO |
Experimental Protocols
Protocol 1: Formation of Methylenetriphenylphosphorane and Subsequent Wittig Reaction
This protocol describes a general procedure for the in-situ generation of the ylide and its reaction with an aldehyde.
Materials:
-
This compound (or bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Phosphonium Salt Addition: Add this compound (1.1 equivalents) to the flask and place it under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe to suspend the phosphonium salt.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A deep yellow or orange color should develop, indicating ylide formation.[2] Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the Wittig reaction.
Caption: Troubleshooting ylide formation.
References
Technical Support Center: Troubleshooting the Wittig Reaction
Welcome to the technical support center for olefination reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the Wittig reaction, with a specific focus on challenges posed by sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a hindered ketone failing or giving low yields?
A1: The Wittig reaction is highly sensitive to steric hindrance. A sterically hindered ketone presents a significant barrier to the approach of the phosphonium (B103445) ylide, which is itself often bulky. This steric clash can dramatically slow down or completely prevent the initial nucleophilic attack of the ylide on the carbonyl carbon, leading to reaction failure or low yields.[1][2][3] Stabilized ylides, in particular, are less reactive and are more likely to fail when reacting with hindered ketones.[1][2][4]
Q2: What is a "stabilized ylide" and why is it less effective with hindered ketones?
A2: A stabilized ylide is a phosphonium ylide where the negative charge on the carbon is delocalized by an adjacent electron-withdrawing group (EWG), such as an ester, ketone, or nitrile.[5][6] This resonance stabilization makes the ylide less nucleophilic and therefore less reactive.[6][7] While this reduced reactivity can be advantageous for achieving (E)-alkene selectivity with aldehydes, it is often insufficient to overcome the steric barrier presented by a hindered ketone.[1][2][8]
Q3: Are there more suitable alternatives to the Wittig reaction for hindered ketones?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely recommended alternative for hindered ketones.[1][2][3][9] The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylide used in the Wittig reaction.[10][11][12] This increased reactivity allows it to successfully react with ketones that are unreactive in the Wittig reaction.[10][11]
Q4: My Wittig reaction is not working. What are the first troubleshooting steps I should take?
A4:
-
Verify Reagent and Solvent Quality: Ensure all reagents are pure and that your solvents are strictly anhydrous. Traces of water can quench the strong bases used to generate the ylide.[13]
-
Check Base Strength: For non-stabilized ylides, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary for complete deprotonation of the phosphonium salt.[5][13]
-
Monitor Ylide Formation: Successful ylide formation is often indicated by a distinct color change (e.g., to orange or red). If this is not observed, there may be an issue with your base or phosphonium salt.[13]
-
Consider Reaction Conditions: For hindered substrates, you may need to increase the reaction temperature or allow for longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC).[13]
Troubleshooting Guide: Wittig Reaction with Hindered Ketones
This guide provides a structured approach to troubleshooting a failing Wittig reaction with a hindered ketone.
Logical Troubleshooting Workflow
Here is a visual guide to help you diagnose the issue with your reaction.
Caption: A step-by-step workflow for troubleshooting a failing Wittig reaction.
Data Presentation: Comparison of Wittig and HWE Reactions for Hindered Ketones
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |
| Nucleophilicity | Generally lower | Generally higher[10][12] |
| Steric Hindrance | More sensitive to steric bulk | Less sensitive to steric bulk[14] |
| Reactivity with Ketones | Good with unhindered ketones; poor to no reaction with hindered ketones, especially with stabilized ylides.[1][2][3] | Good reactivity with a wide range of aldehydes and ketones, including hindered ones.[10][11] |
| Byproduct | Triphenylphosphine (B44618) oxide (Ph₃P=O) | Water-soluble phosphate (B84403) ester ((RO)₂P(O)O⁻) |
| Byproduct Removal | Often difficult (requires chromatography) | Easier (water wash)[13] |
| Stereoselectivity | Unstabilized ylides give (Z)-alkenes; stabilized ylides give (E)-alkenes.[3][6] | Typically favors (E)-alkenes, but can be modified (e.g., Still-Gennari) to favor (Z)-alkenes.[3][9] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with an Unstabilized Ylide
This protocol is for the formation of an alkene from a ketone using an unstabilized ylide, which is more reactive and thus more likely to succeed with a hindered ketone than a stabilized ylide.
1. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq).
-
Add anhydrous solvent (e.g., THF or diethyl ether) via syringe.[13]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq).[13]
-
Observe the formation of the ylide, often indicated by a color change to orange or red.[13]
-
Stir the mixture at 0 °C for 1 hour.
2. Reaction with Ketone:
-
Slowly add a solution of the hindered ketone (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. For hindered ketones, gentle heating (reflux) may be required.
-
Monitor the reaction by TLC.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[13]
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Hindered Ketones
This protocol is a robust alternative when the Wittig reaction fails.
1. Phosphonate Carbanion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).[13]
-
Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
2. Reaction with Ketone:
-
Cool the reaction back to 0 °C and slowly add a solution of the hindered ketone (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Refluxing may be necessary for particularly unreactive ketones.
3. Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) three times.[13]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
The crude product is often much cleaner than in a Wittig reaction, as the phosphate byproduct is water-soluble.[13] Further purification can be done by flash chromatography if needed.
Reaction Mechanisms
Wittig Reaction Mechanism
The mechanism involves the formation of a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine oxide.
Caption: The mechanism of the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction proceeds through a similar pathway but with a phosphonate carbanion, leading to a water-soluble phosphate byproduct.
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Managing hygroscopic reagents in the Wittig reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig reaction, with a focus on managing hygroscopic reagents.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic reagents in the context of the Wittig reaction and why are they a concern?
A1: Hygroscopic reagents are substances that readily absorb moisture from the atmosphere. In the Wittig reaction, key reagents such as phosphonium (B103445) salts and strong bases (e.g., n-butyllithium, sodium hydride) are often hygroscopic.[1][2] Absorbed water can react with the strong base or the phosphonium ylide intermediate, leading to decreased yields, formation of byproducts, or complete reaction failure.[1][3] Therefore, maintaining anhydrous (water-free) conditions is critical for a successful Wittig reaction.[3][4]
Q2: Which common Wittig reagents are particularly sensitive to moisture?
A2: Both the phosphonium salt and the base used for deprotonation can be moisture-sensitive.
-
Phosphonium Salts: Many phosphonium salts, like methyltriphenylphosphonium (B96628) bromide and benzyltriphenylphosphonium (B107652) chloride, are known to be hygroscopic.[1][2] It is a good practice to assume any phosphonium salt is hygroscopic unless stated otherwise and to dry it before use if it has been exposed to air.[1]
-
Bases: Strong bases are highly reactive towards water. Commonly used bases in the Wittig reaction that are very moisture-sensitive include:
Q3: How should I properly store and handle hygroscopic Wittig reagents?
A3: Proper storage and handling are crucial to prevent moisture contamination.
-
Storage: Store hygroscopic reagents in a cool, dry place, away from direct sunlight.[1] A desiccator containing a drying agent is highly recommended.[1][8] For highly sensitive materials, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is ideal.[1][8]
-
Handling: Whenever possible, handle hygroscopic reagents under an inert atmosphere.[3][9] Use dry glassware, which can be achieved by oven-drying or flame-drying.[10] Utilize techniques like using a Sure/Seal™ bottle and transferring reagents via syringe or cannula to minimize exposure to air.
Q4: Can the Wittig reaction be performed in water?
A4: Interestingly, yes, for certain types of Wittig reactions. Aqueous Wittig reactions have been successfully carried out, particularly with stabilized ylides.[11][12][13][14] In some cases, water has been shown to accelerate the reaction rate.[11][12][13] These reactions often use milder bases like sodium bicarbonate.[12][15] However, for non-stabilized ylides, which are more reactive and basic, anhydrous conditions are generally required.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a Wittig reaction is a common problem, often linked to the handling of hygroscopic reagents.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | 1. Ensure Reagents are Dry: Dry the phosphonium salt under vacuum before use. Use a fresh, properly stored, and handled strong base.[1] Old or improperly stored sodium hydride can be oxidized and ineffective.[3] 2. Use a Sufficiently Strong Base: The pKa of the phosphonium salt determines the required base strength. For non-stabilized ylides, strong bases like n-BuLi or NaH are necessary.[4][6][16] 3. Allow Sufficient Time for Ylide Formation: Ensure the base and phosphonium salt have enough time to react and form the ylide before adding the aldehyde or ketone.[10][16] |
| Moisture Contamination | 1. Dry the Solvent: Use a properly dried, anhydrous solvent. Tetrahydrofuran (THF), a common solvent for Wittig reactions, should be freshly distilled from a drying agent like sodium-benzophenone.[3] 2. Use Dry Glassware: Oven-dry or flame-dry all glassware immediately before use.[8][10] 3. Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas such as nitrogen or argon.[3] |
| Ylide Instability | Some ylides are not stable and should be generated in the presence of the aldehyde or ketone.[7] Consider changing the order of addition. |
| Issues with Aldehyde/Ketone | 1. Purity of Carbonyl Compound: Ensure the aldehyde or ketone is pure and free of acidic impurities that could quench the ylide. 2. Steric Hindrance: Sterically hindered ketones may react slowly or not at all, especially with stabilized ylides.[17][18] |
Issue 2: Formation of Unexpected Byproducts
The presence of water can lead to side reactions that compete with the desired Wittig olefination.
| Observed Byproduct | Possible Cause | Solution |
| Starting Aldehyde Recovered | Ylide was not formed or was quenched before it could react. | Follow the troubleshooting steps for "Inefficient Ylide Formation" and "Moisture Contamination." |
| Alcohol (from reduction of aldehyde) | This can occur if the base (e.g., NaH) is not fully reacted before the aldehyde is added.[3] | Ensure complete ylide formation before adding the aldehyde. |
| Triphenylphosphine (B44618) Oxide (TPPO) | TPPO is a standard byproduct of the Wittig reaction.[4] If it is the only product, it indicates the ylide was likely hydrolyzed by water. | Rigorously exclude water from the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction under Anhydrous Conditions
This protocol outlines the formation of a non-stabilized ylide followed by its reaction with an aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF) (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar, rubber septum, and condenser with a nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Ylide Generation:
-
Suspend the methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in the reaction flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution (1.0 equivalent) dropwise via syringe. A color change (often to yellow or orange) indicates ylide formation.[10]
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[10]
-
-
Reaction with Aldehyde:
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium (B1175870) chloride).[10]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure.[10]
-
-
Purification: The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[4][15]
Visualizations
Logical Workflow for Troubleshooting Low Wittig Reaction Yield
Caption: A decision tree for troubleshooting low yields in the Wittig reaction.
Experimental Workflow for Anhydrous Wittig Reaction
Caption: Step-by-step workflow for setting up an anhydrous Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sciepub.com [sciepub.com]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Wittig Reaction Products by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying the products of Wittig reactions using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Wittig reaction crude product?
A1: The most common impurities are the triphenylphosphine (B44618) oxide (TPPO) byproduct, unreacted starting aldehyde or ketone, and sometimes unreacted phosphonium (B103445) salt. TPPO is often the most challenging to remove due to its polarity, which can be similar to that of the desired alkene product.[1][2]
Q2: How do I choose the right solvent system (eluent) for column chromatography of my Wittig product?
A2: The ideal solvent system is typically determined by running thin-layer chromatography (TLC) first.[3][4] Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), and gradually increase the polarity.[5][6] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, which allows for good separation from impurities.[7] TPPO is a relatively polar compound and will typically have a lower Rf value than the often less polar alkene product.[8]
Q3: My product and triphenylphosphine oxide (TPPO) have very similar Rf values. How can I improve their separation on the column?
A3: If the Rf values are too close, you can try a few strategies:
-
Use a less polar solvent system: This will generally increase the separation between spots on a silica (B1680970) gel column.
-
Try a different solvent system: Sometimes changing one of the solvents in your eluent can alter the selectivity of the separation. For example, substituting diethyl ether for ethyl acetate might improve the resolution.
-
Employ a very slow gradient elution: A gradual increase in solvent polarity during the column run can help resolve closely eluting compounds.
-
Consider alternative purification methods: If column chromatography is ineffective, you might try precipitation or recrystallization techniques to remove the bulk of the TPPO before chromatography.[5][8]
Q4: Are there alternatives to column chromatography for removing triphenylphosphine oxide (TPPO)?
A4: Yes, several methods can be used to remove TPPO, which can be particularly useful for large-scale reactions where chromatography is impractical.[8] One effective method is the precipitation of TPPO as a complex with zinc chloride (ZnCl₂).[1][5][8][9][10][11] Another common technique is trituration, where the crude product is suspended in a non-polar solvent like hexane (B92381) or a hexane/ether mixture, in which TPPO is poorly soluble and precipitates.[5][12]
Q5: How can I monitor the progress of my column chromatography?
A5: The progress of the column is monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC).[3] By spotting each fraction on a TLC plate, you can identify which fractions contain your purified product, which contain impurities, and which are mixed.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Wittig reaction products by column chromatography.
Problem 1: Triphenylphosphine oxide (TPPO) co-elutes with the desired product.
| Possible Cause | Solution |
| Inappropriate solvent system polarity.[1] | Develop a new solvent system using TLC that provides better separation between your product and TPPO. Aim for a larger ΔRf.[4][7] |
| Column is overloaded. | Use a larger column with more silica gel relative to the amount of crude product being purified. |
| The product and TPPO have very similar polarities. | Consider using an alternative purification method to remove the bulk of the TPPO before chromatography, such as precipitation with ZnCl₂.[1][8][9][10][11] |
Problem 2: The desired product is not eluting from the column.
| Possible Cause | Solution |
| The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[6] |
| The product has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. |
| The compound is very polar. | For highly polar compounds, a more polar solvent system, such as methanol (B129727) in dichloromethane, may be necessary.[6] |
Problem 3: The separation is poor, with broad bands and significant overlap of fractions.
| Possible Cause | Solution |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to inefficient separation. |
| The initial band of the crude product was too wide. | Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. |
| The elution speed is too fast. | Reduce the flow rate of the eluent to allow for proper equilibration between the stationary and mobile phases. |
Quantitative Data
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents.
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | < 1% |
| Isopropanol (ⁱPrOH) | < 1% |
| Ethyl Acetate (EtOAc) | 2% |
| Isopropyl Acetate (ⁱPrOAc) | 3% |
| Acetonitrile (MeCN) | 12% |
| Tetrahydrofuran (THF) | 25% |
| Dichloromethane (DCM) | 55% |
| Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[10] |
Table 2: General Guidelines for Initial Solvent Systems in Silica Gel Column Chromatography.
| Compound Polarity | Recommended Starting Solvent System | Target Rf on TLC |
| Non-polar | 1-10% Ethyl Acetate in Hexanes | 0.25 - 0.35 |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes | 0.25 - 0.35 |
| Polar | 5-10% Methanol in Dichloromethane | 0.25 - 0.35 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude reaction mixture. The ideal eluent should give the desired product an Rf of 0.25-0.35 and provide good separation from TPPO and other impurities.[7]
-
Column Packing: Prepare a glass column of a suitable size. Pack it with silica gel as a slurry in the initial, least polar solvent system you plan to use. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude Wittig reaction product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility. Carefully load the solution onto the top of the silica gel bed, ensuring a narrow and even band.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluent in fractions.
-
Gradient Elution (if necessary): If there is a large difference in polarity between the desired product and impurities, a gradient elution can be used. This involves gradually increasing the polarity of the eluent over the course of the separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride (ZnCl₂)
-
Solvent Selection: If the reaction was not performed in a suitable solvent, concentrate the crude reaction mixture and redissolve it in a polar solvent like ethanol.[1][10][11]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.[1]
-
Precipitation: To the solution of the crude product containing TPPO at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine used in the Wittig reaction).[1][5]
-
Stirring and Filtration: Stir the mixture for several hours. A white precipitate of the TPPO-ZnCl₂ complex will form.[1] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the collected solid with a small amount of cold ethanol. The filtrate contains the desired product, now largely free of TPPO.[1]
-
Further Purification: The product in the filtrate can be further purified by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sciepub.com [sciepub.com]
- 4. silicycle.com [silicycle.com]
- 5. echemi.com [echemi.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shenvilab.org [shenvilab.org]
Impact of base choice on Wittig reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction, with a specific focus on the critical role of base selection in determining reaction efficiency, yield, and stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction. For each problem, potential causes related to the choice of base and other reaction parameters are discussed, along with recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base selected is not strong enough to deprotonate the phosphonium (B103445) salt efficiently. This is common when using weaker bases with less acidic phosphonium salts (from non-stabilized ylides).[1][2] 2. Ylide Decomposition: The ylide is unstable and decomposes before reacting with the carbonyl compound. This can be an issue with highly reactive, non-stabilized ylides, especially if there is a delay between ylide formation and the addition of the aldehyde or ketone. 3. Sterically Hindered Substrates: The reaction between a bulky ylide and a sterically hindered ketone can be slow, leading to low yields.[3] 4. Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[3] | 1. Select a Stronger Base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS) are often necessary.[2][4] For stabilized ylides, weaker bases such as sodium ethoxide (NaOEt) or even potassium carbonate may suffice.[5] 2. In Situ Generation and Immediate Use: Generate the ylide in the presence of the carbonyl compound or add the carbonyl compound immediately after the ylide is formed. 3. Use the Horner-Wadsworth-Emmons (HWE) Reaction: For sterically hindered ketones, the HWE reaction is often a better alternative.[3] 4. Tandem Oxidation-Wittig Process: Form the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[3] |
| Poor E/Z Selectivity | 1. Ylide Type: Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly give (E)-alkenes.[4][5] Semi-stabilized ylides often result in poor selectivity.[3] 2. Presence of Lithium Salts: Lithium-based reagents (like n-BuLi) can lead to the formation of lithium salts (e.g., LiBr, LiCl) as byproducts. These salts can stabilize the betaine (B1666868) intermediate, allowing for equilibration and leading to a higher proportion of the thermodynamically more stable (E)-alkene, thus reducing (Z)-selectivity for non-stabilized ylides.[2][3][4][5][6][7] 3. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome, although this effect is highly dependent on the nature of the ylide.[8] | 1. Choose the Appropriate Ylide: Select a non-stabilized ylide for (Z)-alkenes and a stabilized ylide for (E)-alkenes. For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is a reliable alternative.[3][4] 2. Use Salt-Free Conditions: To enhance (Z)-selectivity with non-stabilized ylides, use sodium- or potassium-based bases like NaH, KHMDS, or potassium tert-butoxide (KOtBu) to avoid the formation of lithium salts.[4][5] For high (E)-selectivity with non-stabilized ylides, consider the Schlosser modification, which intentionally uses a lithium base followed by a second equivalent of strong base at low temperature.[1][2][3] 3. Optimize Solvent: While general rules are difficult to establish, experimenting with different solvents may improve selectivity in some cases.[8] |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct | 1. High Polarity and Solubility of TPPO: TPPO is a highly polar and often crystalline byproduct that can be difficult to separate from the desired alkene, especially if the product has similar polarity. | 1. Filtration through a Silica (B1680970) Plug: For relatively non-polar products, dissolving the crude mixture in a non-polar solvent (e.g., hexane (B92381)/ether) and passing it through a short plug of silica gel can effectively remove the highly polar TPPO. 2. Precipitation of a TPPO-Metal Salt Complex: TPPO acts as a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of ZnCl₂ in ethanol (B145695) to the crude product can precipitate the ZnCl₂(TPPO)₂ adduct, which can then be removed by filtration. 3. Crystallization: TPPO has low solubility in non-polar solvents like hexanes or pentane. Adding a non-polar "anti-solvent" to a solution of the crude product in a more polar solvent (e.g., dichloromethane) can induce the precipitation of TPPO. |
| Side Reactions | 1. Epimerization of α-Stereocenters: If the aldehyde or ketone has a stereocenter at the α-position, the basic conditions of the Wittig reaction can lead to epimerization. 2. Aldol Condensation: If the carbonyl compound is enolizable, self-condensation can occur as a competing reaction, especially with strong bases. | 1. Use Milder Bases and Low Temperatures: Employ the mildest base that can effectively generate the ylide and run the reaction at low temperatures to minimize the risk of epimerization. 2. Use a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base to favor ylide formation over enolization of the carbonyl compound. Adding the pre-formed ylide to the carbonyl compound at low temperature can also minimize this side reaction. |
Data on Base Impact on Wittig Reaction Efficiency
The choice of base significantly influences the yield and stereoselectivity of the Wittig reaction. The following tables summarize these effects based on the type of ylide used.
Table 1: Base Selection for Different Ylide Types
| Ylide Type | Characteristics | Acidity of Conjugate Acid (pKa) | Suitable Bases | Typical Selectivity |
| Non-stabilized | R = Alkyl, H Highly reactive, unstable | ~35 | Strong bases required: - n-Butyllithium (n-BuLi) - Sodium Hydride (NaH) - Sodium Amide (NaNH₂) - Potassium Hexamethyldisilazide (KHMDS) - Potassium tert-Butoxide (KOtBu) | (Z)-selective (under salt-free conditions)[1][4][5] |
| Semi-stabilized | R = Aryl, Vinyl Intermediate reactivity | ~25 | Strong to moderately strong bases: - n-BuLi - NaH - KHMDS - Alkoxides (e.g., NaOEt, KOtBu) | Often poor E/Z selectivity[3] |
| Stabilized | R = CO₂R', COR', CN, SO₂R' Less reactive, often stable solids | ~15 | Weaker bases can be used: - Alkoxides (e.g., NaOEt) - Sodium Hydroxide (B78521) (NaOH) - Potassium Carbonate (K₂CO₃) | (E)-selective[1][4][5] |
Table 2: Impact of Base Counterion on (Z)-Selectivity with Non-Stabilized Ylides
| Base Type | Counterion | Effect on Stereoselectivity | Reason |
| Lithium Bases (e.g., n-BuLi) | Li⁺ | Can decrease (Z)-selectivity, leading to mixtures of (E) and (Z)-alkenes.[4][6] | The resulting lithium salts (e.g., LiBr) can stabilize the betaine intermediate, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which leads to the (E)-alkene.[3][5][7] |
| Sodium/Potassium Bases (e.g., NaH, KHMDS) | Na⁺/K⁺ | Generally provide higher (Z)-selectivity.[4] | These "salt-free" conditions minimize the stabilization of the betaine intermediate, leading to a kinetically controlled reaction that favors the cis-oxaphosphetane and thus the (Z)-alkene.[7] |
Note: The yields and E/Z ratios are highly substrate-dependent and the values in the literature are often reported under different reaction conditions (solvent, temperature, concentration), making direct comparison challenging. The information provided should be used as a general guideline.
Experimental Protocols
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide using n-Butyllithium (n-BuLi)
This protocol is suitable for the synthesis of (Z)-alkenes from non-stabilized ylides.
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.0 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation.
-
Protocol 2: Wittig Reaction with a Stabilized Ylide using Sodium Hydride (NaH)
This protocol is suitable for the synthesis of (E)-alkenes from stabilized ylides.
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.1 eq, as a 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous dimethylformamide (DMF) or THF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the phosphonium salt (1.0 eq) in the same anhydrous solvent.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General workflow of the Wittig reaction, from ylide formation to olefination.
Caption: A troubleshooting workflow for common issues in the Wittig reaction.
Caption: Influence of base choice on the stereochemical outcome of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my specific Wittig reaction?
A1: The choice of base is primarily dictated by the acidity of the α-proton on the phosphonium salt, which in turn depends on the substituent on the ylide carbon.
-
For non-stabilized ylides (e.g., from alkyl halides), the α-protons are not very acidic (pKa ≈ 35), so a very strong base is required.[4] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium hexamethyldisilazide (KHMDS).[2][4]
-
For stabilized ylides (where the substituent is an electron-withdrawing group like an ester or ketone), the α-protons are much more acidic (pKa ≈ 15). Therefore, milder bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or even potassium carbonate (K₂CO₃) can be used.[5]
-
For semi-stabilized ylides (e.g., from benzyl (B1604629) or allyl halides), bases of intermediate strength are often suitable, but the choice may require some optimization.
Q2: I want to synthesize a (Z)-alkene. Which base should I use?
A2: For high (Z)-selectivity with non-stabilized ylides, it is crucial to use "salt-free" conditions. This means avoiding lithium-based reagents. Sodium or potassium bases like NaH, KHMDS, or NaNH₂ are preferred because they do not generate lithium salts that can promote equilibration to the more stable (E)-alkene.[4][5]
Q3: When should I use a lithium-based reagent like n-BuLi?
A3: n-BuLi is a very effective and common base for generating non-stabilized ylides.[4] However, be aware that it will generate lithium salts as a byproduct, which can reduce (Z)-selectivity.[3][4] n-BuLi is also the reagent of choice in the Schlosser modification of the Wittig reaction, which is specifically designed to produce (E)-alkenes from non-stabilized ylides.[1][3]
Q4: What are the safety precautions for handling strong bases like n-BuLi and NaH?
A4: Both n-BuLi and NaH are highly reactive and require careful handling under an inert atmosphere (argon or nitrogen).
-
n-Butyllithium (n-BuLi) is pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. It should only be handled using a syringe or cannula techniques.
-
Sodium Hydride (NaH) is a flammable solid that reacts vigorously with water to produce hydrogen gas, which is highly flammable. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity, but care must still be taken to handle it under an inert atmosphere and to avoid contact with protic solvents.
Q5: My starting material has other functional groups. How does this affect my choice of base?
A5: The Wittig reaction is generally tolerant of many functional groups, such as ethers, acetals, and amides.[3] However, you must consider the compatibility of these groups with the strong base used to generate the ylide. Functional groups with acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines, terminal alkynes) will be deprotonated by the strong base. This will consume an equivalent of the base and may interfere with the reaction. In such cases, these functional groups should be protected before the Wittig reaction, or a sufficient excess of the base must be used.
Q6: Are there any "green" or milder alternatives to strong, hazardous bases for the Wittig reaction?
A6: For stabilized ylides, weaker and less hazardous bases like potassium carbonate can be used, often in more environmentally friendly solvents.[8] There is ongoing research into developing catalytic Wittig reactions that would reduce the amount of phosphine (B1218219) waste.[9] Additionally, performing the reaction under phase-transfer conditions with aqueous sodium hydroxide can be a greener alternative in some cases.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilized vs. Non-Stabilized Ylides for E/Z Selectivity in the Wittig Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction. The following information addresses common issues related to achieving desired E/Z selectivity with stabilized and non-stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in E/Z selectivity between stabilized and non-stabilized ylides in the Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphonium (B103445) ylide. Stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, predominantly yield (E)-alkenes.[1][2][3] Conversely, non-stabilized ylides, which have alkyl or aryl groups, typically favor the formation of (Z)-alkenes under standard conditions.[1][4][5]
Q2: What is a "stabilized ylide" and how does it lead to (E)-alkenes?
A2: A stabilized ylide is a phosphonium ylide where the carbanion is adjacent to an electron-withdrawing group (EWG) such as an ester (-CO₂R), ketone (-COR), or nitrile (-CN). This EWG delocalizes the negative charge through resonance, making the ylide less reactive and more stable. This increased stability can make the initial steps of the Wittig reaction reversible, allowing the intermediates to equilibrate. The reaction then proceeds through a thermodynamically controlled pathway, favoring the formation of the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to form the (E)-alkene.[6]
Q3: Why do non-stabilized ylides favor the formation of (Z)-alkenes?
A3: Non-stabilized ylides are more reactive than their stabilized counterparts. The reaction is generally under kinetic control and proceeds through a concerted [2+2] cycloaddition.[4][7] The transition state is often described as "puckered" to minimize steric interactions between the substituents on the aldehyde and the ylide, as well as the bulky triphenylphosphine (B44618) group. This puckered transition state leads to the formation of the syn-oxaphosphetane, which then decomposes to the (Z)-alkene.[7][8][9]
Q4: My Wittig reaction with a non-stabilized ylide is giving a poor E/Z ratio. How can I improve the selectivity for the (Z)-alkene?
A4: To enhance (Z)-selectivity with non-stabilized ylides, ensure that the reaction is performed under salt-free conditions, as lithium salts can affect the stereochemical outcome.[4][5] Running the reaction at lower temperatures can also improve selectivity by favoring the kinetically controlled pathway. The choice of solvent can also play a role; polar aprotic solvents are commonly used.
Q5: I need to synthesize an (E)-alkene from a non-stabilized ylide. What are my options?
A5: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification of the Wittig reaction is a common and effective method.[4][5] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) esters, is a highly reliable method for producing (E)-alkenes, particularly with aldehydes.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield with a stabilized ylide | Sterically hindered ketone is being used.[5] | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered ketones. |
| Aldehyde is unstable (oxidation, polymerization).[4] | Use freshly distilled or purified aldehyde. Consider an in-situ generation of the aldehyde from the corresponding alcohol. | |
| Poor (E)-selectivity with a stabilized ylide | Reaction has not reached thermodynamic equilibrium. | Increase the reaction time or temperature to facilitate equilibration to the more stable anti-oxaphosphetane. |
| Poor (Z)-selectivity with a non-stabilized ylide | Presence of lithium salts.[4] | Use a lithium-free base for ylide generation, such as sodium amide or sodium hexamethyldisilazide. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic product. | |
| Reaction fails to proceed | Ylide was not successfully formed. | Ensure anhydrous conditions for ylide formation. Use a sufficiently strong base to deprotonate the phosphonium salt. |
| Carbonyl compound is not reactive enough. | For unreactive ketones, a more reactive ylide or more forcing reaction conditions may be necessary. |
Data Presentation
Table 1: Typical E/Z Selectivity of Wittig Reactions
| Ylide Type | Substituent on Ylide (R') | Aldehyde/Ketone | Typical Major Isomer | Typical E/Z Ratio |
| Non-stabilized | -Alkyl, -Aryl | Aldehyde | Z | >95:5 |
| Stabilized | -COOR, -COR, -CN | Aldehyde | E | >95:5 |
| Semi-stabilized | -Phenyl | Aldehyde | Mixture | Often poor selectivity |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, lithium-free base such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents).
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. The formation of a colored solution (often orange or deep red) indicates ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired (Z)-alkene.
-
Protocol 2: General Procedure for the Wittig Reaction with a Stabilized Ylide (E-selective)
-
Ylide Generation (if not commercially available):
-
In a round-bottom flask, dissolve the phosphonium salt (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or THF.
-
Add a mild base, such as triethylamine (B128534) (NEt₃) or aqueous sodium carbonate (Na₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours until ylide formation is complete (often indicated by a color change).
-
-
Wittig Reaction:
-
To the ylide solution, add the aldehyde or ketone (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If triphenylphosphine oxide precipitates, it can be removed by filtration.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
-
Visualizations
Caption: Reaction pathways for stabilized and non-stabilized ylides.
Caption: Troubleshooting workflow for poor E/Z selectivity.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Schlosser Modification for E-Alkene Synthesis
Welcome to the technical support center for the Schlosser modification of the Wittig reaction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure successful synthesis of (E)-alkenes from non-stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: What is the Schlosser modification and when should it be used?
The Schlosser modification is a variation of the Wittig reaction designed to selectively produce (E)-alkenes from non-stabilized phosphonium (B103445) ylides.[1] Standard Wittig reactions with non-stabilized ylides typically yield (Z)-alkenes as the major product.[2][3] Therefore, you should use the Schlosser modification when your synthetic target is the (E)-isomer and you are starting with a non-stabilized ylide (e.g., where the ylide carbon is attached to an alkyl or aryl group).[4][5]
Q2: What is the underlying mechanism of the Schlosser modification?
The key to the Schlosser modification is the manipulation of the betaine (B1666868) intermediate at low temperatures. The process involves:
-
Betaine Formation : The phosphonium ylide reacts with an aldehyde or ketone to form a mixture of diastereomeric lithiobetaines, which are stabilized by the presence of lithium salts.[6][7]
-
Deprotonation : A second, strong equivalent of an organolithium base (like phenyllithium) is added at low temperature (-78 °C) to deprotonate the carbon atom adjacent to the phosphorus, forming a β-oxido phosphonium ylide.[1][8] This step temporarily removes the stereocenter at that carbon.
-
Stereoselective Protonation : A proton source (often a sterically hindered alcohol like t-butanol) is added. This protonates the β-oxido ylide to preferentially form the more thermodynamically stable threo (or anti) betaine intermediate.[2][5]
-
Elimination : The reaction temperature is raised, causing the threo-betaine to undergo syn-elimination to yield the desired (E)-alkene and triphenylphosphine (B44618) oxide.[2]
Q3: What are the critical reagents for this modification?
Successful execution requires careful selection of reagents:
-
Phosphonium Salt : Typically an alkyltriphenylphosphonium halide.
-
Bases : Two different strong bases are usually required. The first (e.g., n-butyllithium) generates the initial ylide. The second (e.g., phenyllithium) is used for the crucial deprotonation of the betaine intermediate.[1][9]
-
Carbonyl Compound : An aldehyde or ketone.
-
Proton Source : A proton source, such as potassium tert-butoxide, is used in the final step to facilitate the formation of the trans-lithiobetaine.[6]
-
Solvent : Anhydrous, non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to maintain reactivity and selectivity.[10]
Troubleshooting Guide
Q4: My reaction is producing a low E/Z ratio. What went wrong?
Poor stereoselectivity is a common issue and can often be traced back to several factors:
-
Temperature Control : The entire sequence must be performed at very low temperatures (typically -78 °C to -30 °C) until the final elimination step.[8] If the temperature rises prematurely, the intermediate can decompose via the standard Wittig pathway, leading to the (Z)-alkene.
-
Base Purity and Stoichiometry : The second base (e.g., phenyllithium) must be potent and used in at least a full equivalent to ensure complete deprotonation of the betaine intermediate. Inaccurate titration of organolithium reagents is a frequent source of error.
-
Protonation Step : The choice and timing of the proton source addition are critical. It must be added after the second deprotonation is complete to ensure the correct stereochemical outcome.
Q5: The overall yield of my reaction is low or the reaction is not proceeding to completion. Why?
Low yields can be attributed to several experimental parameters:
-
Ylide Decomposition : Non-stabilized ylides are highly reactive and sensitive to air and moisture. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.[10]
-
Steric Hindrance : Highly substituted ketones or bulky ylides can significantly slow down the reaction rate, leading to incomplete conversion.[3][9] In such cases, extending the reaction time or considering an alternative method like the Horner-Wadsworth-Emmons (HWE) reaction may be necessary.[9]
-
Reagent Quality : The purity of the aldehyde, phosphonium salt, and bases is paramount. Impurities can quench the highly reactive organometallic species and halt the reaction.
Q6: How can I effectively remove the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate due to its high polarity and crystallinity, often co-precipitating with the product.[9] Here are some effective strategies:
-
Crystallization : If your product is a non-polar liquid or oil, you can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane (B92381) or a mixture of ether/hexane, followed by filtration.
-
Column Chromatography : While TPPO can be challenging to separate on silica (B1680970) gel, careful selection of the eluent system (often a gradient elution) can achieve good separation.
-
Alternative Reactions : For future syntheses where TPPO removal is a major concern, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate (B84403) byproduct from the HWE reaction is water-soluble and easily removed with a simple aqueous extraction.[7][9]
Quantitative Data Summary
The following table summarizes the key reaction parameters and their typical impact on the outcome of the Schlosser modification.
| Parameter | Recommended Condition | Effect on E-selectivity | Potential Issues if Deviated |
| Temperature | -78 °C for betaine formation and deprotonation | High | Increased temperature leads to Z-alkene formation. |
| Ylide Type | Non-stabilized (e.g., from alkylphosphonium salts) | N/A (Prerequisite for method) | Stabilized ylides naturally favor E-alkenes without this modification.[4] |
| Bases | 1. n-BuLi (for ylide) 2. PhLi (for betaine) | High | Weaker bases may not fully deprotonate the betaine, reducing selectivity. |
| Solvent | Anhydrous THF or Diethyl Ether | High | Polar or protic solvents can interfere with intermediates.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | High (improves yield) | Ylide and organolithium reagents decompose in air/moisture.[10] |
Detailed Experimental Protocol
This protocol provides a general methodology for the Schlosser modification. Molar equivalents should be optimized for specific substrates.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Aldehyde (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Phenyllithium (B1222949) (PhLi) in dibutyl ether (1.1 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried, three-neck round-bottom flask with a stirrer bar, septa, and nitrogen/argon inlet.
Procedure:
-
Ylide Formation :
-
Suspend the alkyltriphenylphosphonium salt in anhydrous THF in the reaction flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the n-BuLi solution dropwise. A distinct color change (typically to orange or deep red) will indicate ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation.
-
-
Betaine Formation :
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Deprotonation and Reprotonation :
-
While maintaining the temperature at -78 °C, add the phenyllithium solution dropwise. Stir for an additional 30 minutes.
-
Add solid potassium tert-butoxide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification :
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the (E)-alkene.
-
Reaction Pathway Visualization
Caption: Mechanism of the Schlosser modification for E-alkene synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schlosser Modification [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to 1H NMR Analysis of Wittig Reaction Products
For researchers in organic synthesis and drug development, the Wittig reaction is a cornerstone for the creation of carbon-carbon double bonds. Accurate and efficient analysis of the reaction products is crucial for process optimization and characterization of new chemical entities. Among the analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the comprehensive analysis of Wittig reaction outcomes. This guide provides a detailed comparison of 1H NMR with other analytical methods and offers in-depth experimental protocols and data interpretation strategies.
1H NMR Spectroscopy vs. Alternative Analytical Methods
While other techniques can provide useful information, 1H NMR offers an unparalleled level of structural detail and quantitative analysis from a single experiment.
| Analytical Method | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | - Structural confirmation of the product - Determination of E/Z isomer ratio[1][2] - Quantification of product purity and yield[2] - Identification of unreacted starting materials and byproducts[2] | - Highly detailed structural information - Quantitative analysis of mixtures - Non-destructive | - Requires specialized equipment - Sample must be soluble in a deuterated solvent |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C=C, C=O) | - Fast and simple to perform - Good for quick confirmation of reaction progress | - Provides limited structural information - Not suitable for quantitative analysis of isomer ratios |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Separation of volatile components - Determination of molecular weight | - High sensitivity - Can identify and quantify individual components | - Not suitable for non-volatile compounds - May not distinguish between stereoisomers |
| Melting Point Analysis | - Indication of product purity | - Simple and inexpensive | - Only useful for solid products - Impurities can depress and broaden the melting point range, but this is not specific |
Interpreting 1H NMR Spectra of Wittig Products
A key feature in the 1H NMR spectrum of a Wittig product is the region of the vinylic protons, which typically appears between 5.5 and 7.5 ppm[2]. The coupling constant (J-value) between these protons is diagnostic for the stereochemistry of the double bond.
-
trans (E)-Isomers: Exhibit a larger coupling constant, typically in the range of 11-18 Hz[3].
-
cis (Z)-Isomers: Show a smaller coupling constant, usually between 6-14 Hz[3][4].
The ratio of the E and Z isomers can be determined by integrating the signals corresponding to a specific proton in each isomer and comparing their values[2].
The following table summarizes typical 1H NMR data for (E)- and (Z)-stilbene, common products of the Wittig reaction.
| Compound | Isomer | Vinylic Proton Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference |
| Stilbene | E | ~7.11 (s, 2H) | - | [5] |
| Stilbene | Z | ~6.60 (s, 2H) | - | [5] |
| 1-Methoxy-4-styrylbenzene | E | 7.51-7.49 (m, 2H), 7.42-7.40 (m, 2H), 7.38-7.33 (m, 2H), 7.27-7.22 (m, 2H), 7.13-7.07 (m, 3H) | - | [5] |
| 1-Methoxy-4-styrylbenzene | Z | 7.17-7.11 (m, 7H), 7.02 (d, J = 7.9 Hz, 2H), 6.55 (s, 2H) | 7.9 | [5] |
Common Impurities and Their 1H NMR Signatures
Analysis of the crude reaction mixture by 1H NMR can also reveal the presence of common impurities.
| Impurity | Typical 1H NMR Signal (in CDCl3) |
| Unreacted Aldehyde | Aldehydic proton signal around 9-10 ppm[2] |
| Triphenylphosphine oxide (TPPO) | Multiplet in the aromatic region, often around 7.4-7.8 ppm |
| Solvents (e.g., Diethyl ether, Hexanes) | Characteristic signals, e.g., ~3.48 (q) and ~1.22 (t) for diethyl ether[6][7] |
A comprehensive list of chemical shifts for common laboratory solvents and impurities can be found in publications by Gottlieb, Kotlyar, and Nudelman[6][7].
Experimental Protocol for 1H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude or purified Wittig reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate all relevant peaks.
-
Determine the chemical shifts, multiplicities, and coupling constants of the signals.
-
Calculate the E/Z isomer ratio by comparing the integrals of well-resolved signals corresponding to each isomer.
-
Quantify the purity by comparing the integral of the product signals to those of identified impurities.
-
Workflow for Wittig Reaction and 1H NMR Analysis
The following diagram illustrates the typical workflow from the Wittig reaction to the final analysis of the product mixture.
Caption: Workflow of a Wittig reaction followed by 1H NMR analysis.
This guide highlights the indispensable role of 1H NMR spectroscopy in the analysis of Wittig reaction products. By following the outlined protocols and data interpretation strategies, researchers can gain comprehensive insights into their reaction outcomes, facilitating the efficient development of novel chemical entities.
References
- 1. sciepub.com [sciepub.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Characterization of Alkenes Synthesized via the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4][5][6] Its reliability and versatility make it a favored method among researchers in various fields, including drug development. Proper characterization of the resulting alkenes is critical to confirm the success of the reaction, determine the stereoselectivity (E/Z isomerism), and assess the purity of the product. This guide provides a comparative overview of the key analytical techniques used for this purpose, alongside detailed experimental protocols and a comparison with alternative alkene synthesis methods.
Comparison of Alkene Synthesis Methods
While the Wittig reaction is highly effective, other methods for alkene synthesis exist, each with its own advantages and disadvantages. The choice of method often depends on the desired stereochemical outcome and the nature of the reactants.
| Reaction | Description | Typical Stereoselectivity | Key Advantages | Limitations |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphorus ylide. | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes.[5][6] | Good functional group tolerance.[5] | Stereoselectivity can be moderate with semi-stabilized ylides.[5] Triphenylphosphine oxide byproduct can complicate purification.[3][7] |
| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Generally provides excellent (E)-selectivity.[4] | The byproduct, a water-soluble phosphate (B84403) ester, is easily removed. | May require stronger bases than the Wittig reaction. |
| Julia-Kocienski Olefination | Reaction of a phenyl sulfone with an aldehyde or ketone. | Typically provides high (E)-selectivity. | Good for the synthesis of sterically hindered alkenes. | Requires multiple steps for the synthesis of the sulfone reagent. |
Workflow for Alkene Characterization
The comprehensive characterization of a synthesized alkene involves a multi-step analytical approach to confirm its structure, purity, and stereochemistry.
Caption: Workflow for the synthesis, purification, and characterization of alkenes.
Experimental Protocols and Data Interpretation
The following sections detail the experimental procedures for the primary analytical techniques used to characterize alkenes produced via the Wittig reaction, along with expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and stereochemistry of the alkene.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-25 mg of the purified alkene sample.[8] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, but may be optimized as needed.
Data Presentation: Characteristic NMR Data for Alkenes
| Technique | Region of Interest | Interpretation |
| ¹H NMR | 4.5 - 7.0 ppm | Vinylic protons (H atoms directly attached to the C=C bond). Their chemical shift is influenced by substituents on the double bond.[8] |
| 1.8 - 2.5 ppm | Allylic protons (H atoms on carbons adjacent to the C=C bond).[8] | |
| J-coupling constants | The coupling constant between vinylic protons can distinguish between cis and trans isomers. Jtrans (11-18 Hz) is typically larger than Jcis (6-14 Hz).[9][10] | |
| ¹³C NMR | 100 - 170 ppm | Carbons of the C=C double bond.[9][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the context of the Wittig reaction, it is primarily used to confirm the conversion of the carbonyl group (C=O) of the starting material into the alkene group (C=C) of the product.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid purified alkene sample directly onto the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum. Ensure good contact between the sample and the crystal.
-
Data Analysis: Identify the characteristic absorption bands for the alkene functional group and confirm the absence of the carbonyl stretch from the starting material.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Alkene | =C-H stretch | 3100 - 3000 | Medium to weak, sharp |
| Alkene | C=C stretch | 1680 - 1630 | Medium, sharp[11][12][13] |
| Alkene | =C-H bend | 1000 - 650 | Strong, sharp |
| Aldehyde/Ketone | C=O stretch | ~1720 / ~1710 | Strong, sharp (should be absent in pure product)[7] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the alkene in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Determine the molecular weight of the product from the mass-to-charge ratio (m/z) of the molecular ion peak.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Information Obtained |
| Molecular Ion Peak (M⁺) | Confirms the molecular weight of the synthesized alkene. |
| Fragmentation Pattern | Provides structural information that can be used to confirm the identity of the compound. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[14] It is particularly useful for assessing the purity of the synthesized alkene and for separating and quantifying E/Z isomers.[15][16]
Experimental Protocol: Capillary GC
-
Sample Preparation: Prepare a dilute solution of the alkene in a volatile solvent (e.g., hexane, dichloromethane).
-
Instrument Setup: Use a capillary column with a suitable stationary phase (e.g., non-polar for hydrocarbon separation). Set an appropriate temperature program to ensure good separation of the components.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The components will be separated based on their boiling points and interaction with the stationary phase.
-
Data Analysis: The retention time is used to identify the components, and the peak area corresponds to the relative amount of each component, allowing for the determination of the E/Z ratio.
Data Presentation: Typical Gas Chromatography Results
| Parameter | Information Obtained |
| Retention Time | Different isomers will often have different retention times, allowing for their separation and identification. |
| Peak Area | The ratio of the peak areas of the E and Z isomers can be used to determine the stereoselectivity of the Wittig reaction. |
By employing this comprehensive suite of analytical techniques, researchers can confidently characterize the alkenes synthesized via the Wittig reaction, ensuring the structural integrity and purity of these valuable compounds for their intended applications in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. odinity.com [odinity.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainmass.com [brainmass.com]
- 16. ivypanda.com [ivypanda.com]
A Comparative Guide to Methyltriphenylphosphonium Halides for Ylide Formation in the Wittig Reaction
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. In the widely utilized Wittig reaction, the formation of the phosphorus ylide is a critical step. This guide provides an objective comparison of two common precursors for the methylide ylide: Methyltriphenylphosphonium (B96628) chloride and Methyltriphenylphosphonium bromide.
While both the chloride and bromide salts of methyltriphenylphosphonium are viable for generating methylenetriphenylphosphorane (B3051586) (the Wittig reagent), the bromide salt is more frequently cited and used in the chemical literature. This prevalence suggests a historical preference and potentially wider availability. However, the choice between the two may be influenced by factors such as hygroscopicity, solubility, and the specific reaction conditions employed. This guide aims to provide a clear comparison based on available experimental data and protocols.
Performance Comparison at a Glance
| Parameter | Methyltriphenylphosphonium Chloride | Methyltriphenylphosphonium Bromide |
| Ylide Formation Efficiency | High, comparable to bromide under appropriate conditions. | High, widely documented with various strong bases. |
| Typical Bases | Potassium tert-butoxide, n-Butyllithium, Sodium amide, Potassium carbonate (in specific cases). | n-Butyllithium, Potassium tert-butoxide, Sodium amide, Sodium hydride.[1][2] |
| Common Solvents | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO). | Tetrahydrofuran (THF), Toluene, Diethyl ether.[3] |
| Reported Yields of Subsequent Wittig Reaction | Good to excellent (e.g., 63–99% for specific substituted systems).[4] | Generally high, though often reported for the overall Wittig reaction rather than just the ylide formation step. |
| Physical Properties | White to off-white solid. | White to off-white crystalline solid. |
The Pathway to an Alkene: Ylide Formation and the Wittig Reaction
The overall process involves two key stages: the deprotonation of the phosphonium (B103445) salt to form the ylide, and the subsequent reaction of the ylide with a carbonyl compound to yield an alkene.
Figure 1. General workflow of ylide formation and the Wittig reaction.
Detailed Experimental Protocols
The following protocols are representative examples for the formation of the methylide ylide from both the chloride and bromide salts, followed by the Wittig reaction.
Protocol 1: Ylide Formation from Methyltriphenylphosphonium Bromide
This protocol is a widely adopted method for generating an unstabilized ylide for immediate use in a Wittig reaction.[3][5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Aldehyde or Ketone
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Phosphonium Salt Suspension: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add n-butyllithium solution (1.0 equivalent) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange to deep red color.
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (0.9 equivalents) in anhydrous THF dropwise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent, dried, and purified.
Protocol 2: Ylide Formation from this compound
This protocol is adapted from a procedure for a substituted phosphonium chloride and demonstrates the viability of the chloride salt in ylide generation.[4]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu)
-
Aldehyde
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Phosphonium Salt Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMSO.
-
Ylide Formation: To the stirred solution, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature. The formation of the ylide will be visually apparent by a color change.
-
Reaction Incubation: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Wittig Reaction: Add the aldehyde (1.0 equivalent) to the ylide solution.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature or gently heat (e.g., to 80 °C) to drive the reaction to completion, monitoring by TLC.[4] The work-up procedure typically involves quenching with water, extraction with an organic solvent, washing, drying, and purification of the resulting alkene.
Discussion of Key Differences and Considerations
-
Hygroscopicity: Chloride salts are often more hygroscopic than their bromide counterparts. This necessitates more stringent handling and storage conditions for this compound to prevent the introduction of water, which would quench the strong base and the ylide.
-
Solubility: While both salts are soluble in common solvents for ylide formation, subtle differences in solubility might exist, which could influence the reaction rate. The choice of solvent can also play a crucial role; for instance, the use of DMSO in the protocol with the chloride salt may be beneficial for its dissolution.
-
Counterion Effects: The nature of the halide counterion (Cl⁻ vs. Br⁻) can potentially influence the aggregation state of the phosphonium salt and the ylide in solution, which in turn could have a subtle effect on reactivity. However, in most unstabilized ylide preparations where strong bases are used, these effects are generally considered to be minimal.
-
Base and Solvent System: The choice of base and solvent is critical for efficient ylide formation. Strong bases like n-BuLi and KOtBu are effective for deprotonating both phosphonium salts. The selection should be based on the scale of the reaction, the presence of other functional groups, and the desired reaction temperature.
Conclusion
Both this compound and bromide are effective precursors for the generation of methylenetriphenylphosphorane for the Wittig reaction. The bromide salt is more established in the literature, and a wealth of experimental procedures are available. However, the chloride salt is also a viable option, and successful protocols for its use have been documented.
For researchers, the choice between the two may ultimately depend on commercial availability, cost, and specific experimental requirements. When using the chloride salt, particular attention should be paid to ensuring anhydrous conditions due to its potentially higher hygroscopicity. For routine Wittig reactions, the well-documented protocols using the bromide salt offer a reliable starting point. However, for specific applications or when optimizing reaction conditions, the chloride salt should not be overlooked as a suitable alternative.
References
- 1. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Methylenation Reagents: Alternatives to Methyltriphenylphosphonium Chloride
For decades, the Wittig reaction, employing phosphonium (B103445) ylides like methyltriphenylphosphonium (B96628) chloride, has been a cornerstone of olefination in organic synthesis. However, its limitations, including moderate to low yields with sterically hindered ketones, the sometimes difficult removal of the triphenylphosphine (B44618) oxide byproduct, and the basic conditions that can be incompatible with sensitive substrates, have driven the development of a host of alternative reagents. This guide provides a comprehensive comparison of the most prominent alternatives for methylenation, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal reagent for their specific synthetic challenges.
Performance Comparison of Methylenation Reagents
The choice of a methylenation reagent is often dictated by the substrate's steric and electronic properties, as well as the desired reaction conditions. The following table summarizes the performance of methyltriphenylphosphonium chloride (a classic Wittig reagent) against its leading alternatives across a range of carbonyl compounds.
| Substrate | Methyltriphenylphosphonium bromide/NaH | Tebbe's Reagent | Petasis Reagent | Nysted Reagent/TiCl₄ | Lombardo Reagent |
| Cyclohexanone | ~70-85% | >90% | >90% | High Yield | High Yield |
| Camphor (hindered) | <10% | ~84% | ~80% | Good Yield | Good Yield |
| Ester (e.g., Methyl benzoate) | No Reaction | ~85% (enol ether) | ~80% (enol ether) | No Reaction | No Reaction |
| Amide (e.g., N,N-Dimethylbenzamide) | No Reaction | High Yield (enamine) | High Yield (enamine) | No Reaction | No Reaction |
| Enolizable Ketone | Potential for epimerization/side reactions | High Yield, no epimerization | High Yield, no epimerization | High Yield, no epimerization[1] | High Yield, no epimerization[2] |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents. Data is compiled from various sources to provide a comparative overview.
In-Depth Analysis of Olefination Alternatives
Tebbe's Reagent
Tebbe's reagent, an organotitanium compound, is a powerful and versatile alternative to the Wittig reaction.[3][4] It is particularly effective for the methylenation of sterically hindered ketones and a wide array of carbonyl-containing functional groups that are typically unreactive to Wittig reagents, such as esters, lactones, and amides.[3][5] A key advantage of the Tebbe reagent is that the reaction proceeds under non-basic conditions, which prevents epimerization of adjacent chiral centers.[6] However, it is pyrophoric and highly sensitive to air and moisture, requiring careful handling under an inert atmosphere.[3][5]
Experimental Protocol: Methylenation of an Ester using Tebbe's Reagent
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of the ester (1.0 mmol) in anhydrous toluene (B28343) (10 mL) is prepared in a flame-dried flask.
-
The solution is cooled to -40 °C in a dry ice/acetone bath.
-
A solution of Tebbe's reagent (1.2 mmol, 0.5 M in toluene) is added dropwise via syringe.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 1-3 hours.
-
The reaction is carefully quenched by the slow addition of 1 M aqueous sodium hydroxide (B78521) at 0 °C.
-
The mixture is stirred for 15 minutes and then filtered through a pad of celite.
-
The filtrate is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding enol ether.
Petasis Reagent (Dimethyltitanocene)
The Petasis reagent, another organotitanium compound, shares a similar reactivity profile with the Tebbe reagent, readily methylenating aldehydes, ketones, and amides.[7][8] A significant advantage of the Petasis reagent is its greater air stability compared to the Tebbe reagent, making it easier and safer to handle.[9] Furthermore, the Petasis reagent is not limited to methylenation; by using different alkyl or aryl lithium or Grignard reagents in its preparation, a variety of substituted alkenes can be synthesized.[10] It is, however, generally less effective for the olefination of esters and thioesters.[9]
Experimental Protocol: Methylenation of a Ketone using Petasis Reagent
-
In a glovebox or under an inert atmosphere, the Petasis reagent (1.5 mmol) is dissolved in anhydrous toluene (10 mL).
-
The ketone (1.0 mmol) is added to the solution.
-
The reaction vessel is sealed and heated to 60-80 °C for 12-24 hours.
-
The reaction is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified directly by column chromatography on silica gel to yield the desired alkene.
Nysted Reagent
The Nysted reagent is an organozinc compound that is particularly useful for the methylenation of sterically hindered and easily enolizable ketones.[1] Its reactivity is often modulated by the addition of a mediator. For instance, in the presence of BF₃·OEt₂, it selectively methylenates aldehydes, while with TiCl₄, it is effective for ketones.[1][11] The neutral reaction conditions are a significant advantage for base-sensitive substrates.[1] However, the Nysted reagent is known for its high reactivity and potential to form explosive peroxides upon exposure to air, necessitating cautious handling.[1]
Experimental Protocol: Methylenation of a Hindered Ketone using Nysted Reagent and TiCl₄
-
Under an inert atmosphere, a suspension of the Nysted reagent (2.0 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried flask and cooled to 0 °C.
-
A solution of TiCl₄ (1.0 mmol) in dichloromethane (B109758) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the hindered ketone (1.0 mmol) in anhydrous THF (5 mL) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
Lombardo Reagent
Experimental Protocol: Methylenation of an Enolizable Ketone using Lombardo Reagent
-
Under an inert atmosphere, zinc dust (4.0 mmol) is suspended in anhydrous THF (5 mL) in a flame-dried flask and cooled to -40 °C.
-
Dibromomethane (2.0 mmol) is added, and the mixture is stirred for 30 minutes.
-
A solution of TiCl₄ (1.1 mmol) in dichloromethane is added dropwise, and the mixture is stirred for another 30 minutes at -40 °C.
-
The cooling bath is removed, and the mixture is allowed to warm to 0 °C and stirred for 3 days to generate the active reagent.
-
The enolizable ketone (1.0 mmol) in anhydrous THF (2 mL) is added to the pre-formed reagent at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction is quenched with saturated aqueous potassium carbonate.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
While the classical Horner-Wadsworth-Emmons reaction is not typically used for methylenation, it is a superior alternative to the Wittig reaction for the synthesis of substituted alkenes, particularly E-alkenes, with high stereoselectivity.[15][16] The reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than Wittig ylides.[15] A key advantage is the easy removal of the water-soluble phosphate (B84403) byproduct.[16]
Experimental Protocol: A General Procedure for HWE Olefination
-
Under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is washed with anhydrous hexane (B92381) and suspended in anhydrous THF (5 mL).
-
The phosphonate ester (1.2 mmol) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to generate the phosphonate carbanion.
-
The aldehyde or ketone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 2-12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these olefination reactions, the following diagrams illustrate the key steps and intermediates.
Wittig Reaction Mechanism
Tebbe/Petasis Olefination Mechanism
Lombardo/Nysted Olefination Pathway
Conclusion
The landscape of olefination chemistry has evolved significantly, offering a powerful toolkit of reagents that overcome the limitations of the traditional Wittig reaction. For challenging substrates such as sterically hindered ketones and functional groups like esters and amides, the Tebbe and Petasis reagents provide highly effective solutions. The Nysted and Lombardo reagents offer mild conditions suitable for base-sensitive and enolizable carbonyls. While not a direct methylenation agent in its common form, the Horner-Wadsworth-Emmons reaction provides a superior method for the stereoselective synthesis of substituted alkenes with the significant advantage of a simplified workup. By understanding the unique reactivity profiles, advantages, and experimental considerations of each of these alternatives, researchers can make more informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
- 1. Nysted reagent - Wikipedia [en.wikipedia.org]
- 2. Takai-Oshima-Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 3. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Tebbe Olefination [organic-chemistry.org]
- 5. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. public.websites.umich.edu [public.websites.umich.edu]
- 10. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 11. Nysted Reagent Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synfacts / Full Text [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Selecting Strong Bases for Phosphonium Salt Deprotonation
The generation of a phosphorus ylide through the deprotonation of a phosphonium (B103445) salt is the critical first step in the widely utilized Wittig reaction. The choice of base for this proton abstraction is pivotal, profoundly influencing reaction efficiency, yield, and, crucially, the stereochemical outcome (E/Z selectivity) of the resulting alkene. This guide provides a comparative analysis of common strong bases used for this transformation, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Role of the Base in Ylide Formation and Stereoselectivity
The acidity of the α-proton on a phosphonium salt is determined by the substituents on the carbon atom. For phosphonium salts derived from simple alkyl halides ("non-stabilized" ylides), the α-protons are only weakly acidic, necessitating the use of very strong bases for deprotonation. Conversely, if the α-carbon is adjacent to an electron-withdrawing group like a carbonyl or phenyl group ("stabilized" ylides), the increased acidity of the proton allows for the use of weaker bases.[1]
The selection of the base, particularly its counterion (e.g., Li⁺, Na⁺, K⁺), plays a crucial role in determining the stereoselectivity of the Wittig reaction, especially with non-stabilized ylides. Under lithium-salt-free conditions (e.g., using sodium or potassium bases), the reaction is typically under kinetic control and proceeds via a concerted [2+2] cycloaddition, leading preferentially to a syn-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[2][3] In the presence of lithium salts, which are byproducts of using organolithium bases like n-BuLi, the reaction may proceed through a betaine (B1666868) intermediate that can equilibrate. This "stereochemical drift" can lead to a loss of selectivity and the formation of more of the thermodynamically stable (E)-alkene.[2][4]
Comparison of Common Strong Bases
The following table summarizes the properties and performance of commonly employed bases for the deprotonation of non-stabilized and semi-stabilized phosphonium salts.
| Base | Conjugate Acid pKa (in DMSO) | Key Characteristics & Handling | Typical Solvents | Stereoselectivity (Non-stabilized ylides) |
| n-Butyllithium (n-BuLi) | ~50 | Highly reactive and pyrophoric; requires stringent air- and moisture-free techniques. Supplied as a solution in hexanes.[5] | THF, Diethyl Ether | Moderate to low Z-selectivity (due to Li⁺) |
| Sodium Hydride (NaH) | ~35 | Flammable solid, reacts violently with water. Often supplied as a dispersion in mineral oil, which should be removed.[6] | THF, DMF | High Z-selectivity (lithium-free) |
| Potassium tert-Butoxide (KOtBu) | ~32 | Hygroscopic solid, strong non-nucleophilic base. Sterically hindered.[5] | THF, t-Butanol | High Z-selectivity (lithium-free) |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | Strong, non-nucleophilic, sterically hindered base. Less pyrophoric than n-BuLi but moisture-sensitive. | THF | High Z-selectivity (lithium-free) |
| Sodium Hydroxide (B78521) (NaOH) | ~17 (in DMSO) | Only suitable for stabilized ylides (e.g., benzyltriphenylphosphonium (B107652) salts). Can be used in biphasic or aqueous conditions.[7][8] | DCM, DMF, Water | Favors E-alkene with stabilized ylides |
Logical Flow for Base Selection
The choice of base is contingent on the nature of the phosphonium salt and the desired stereochemical outcome.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful outcomes. Below are representative protocols for ylide generation using different classes of strong bases. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)
This protocol is suitable for non-stabilized phosphonium salts.
-
Preparation: To a flame-dried, two-neck round-bottom flask containing a magnetic stir bar, add the alkyltriphenylphosphonium salt (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of n-BuLi in hexanes (1.0 eq) dropwise to the stirred suspension. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Ylide Formation: Stir the ylide solution at 0 °C for 1 hour to ensure complete deprotonation.
-
Reaction: The ylide is now ready for reaction in situ with the desired aldehyde or ketone.
Protocol 2: Deprotonation using Sodium Hydride (NaH)
This protocol provides lithium-free conditions, favoring (Z)-alkene formation.
-
Preparation: To a flame-dried, three-neck flask, add a 60% dispersion of NaH in mineral oil (1.1 eq).
-
Washing: Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Solvent Addition: Add anhydrous THF or dimethylformamide (DMF) to the washed NaH.
-
Salt Addition: Add the phosphonium salt (1.0 eq) portion-wise to the stirred NaH suspension at room temperature.
-
Ylide Formation: Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases. The ylide is typically formed as a suspension.
-
Reaction: The ylide is now ready for reaction in situ.
Protocol 3: Deprotonation using Potassium tert-Butoxide (KOtBu)
This is another effective method for achieving lithium-free conditions.
-
Preparation: To a flame-dried flask, add the phosphonium salt (1.0 eq).
-
Base and Solvent Addition: Add anhydrous THF followed by solid potassium tert-butoxide (1.1 eq) at room temperature with vigorous stirring.
-
Ylide Formation: Stir the mixture at room temperature for 1-3 hours. The formation of the ylide is often indicated by a color change.
-
Reaction: The ylide is now ready for subsequent reaction with a carbonyl compound.
General Experimental Workflow
The overall process for a typical Wittig reaction follows a sequential addition of reagents.
References
- 1. Solved 1. Sodium hydroxide is used to convert | Chegg.com [chegg.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. delval.edu [delval.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
Unlocking Synthetic Efficiency: The Advantages of Phosphonium Salts in Phase Transfer Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[1][2] This technique is instrumental in green chemistry, as it often allows for the use of water, reducing the need for expensive or hazardous organic solvents, and can lead to higher yields and faster reaction times under milder conditions.[2][3][4] The choice of catalyst is paramount to the success of these reactions, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most prevalent options.[1][5]
This guide provides an objective comparison of phosphonium salts against other common phase transfer catalysts, highlighting their distinct advantages with supporting experimental data.
Core Advantages of Phosphonium Salt Catalysts
Phosphonium salts offer several key advantages over their ammonium counterparts, primarily revolving around their superior stability and, in many cases, enhanced catalytic activity.[5][6]
1. Exceptional Thermal and Chemical Stability
A significant advantage of phosphonium-based catalysts is their greater thermal and chemical stability.[1][3][5] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination—a degradation pathway that occurs in the presence of base and heat to form an alkene and a tertiary amine—phosphonium salts are not prone to this degradation mechanism.[1][5] This superior stability makes them the preferred choice for reactions that require elevated temperatures or are conducted under strongly basic conditions, which are common in industrial processes.[4][5] While phosphonium salts can degrade to phosphine (B1218219) oxide under harsh basic conditions, this typically requires more forcing conditions than the Hofmann elimination of ammonium salts.[3][5]
2. Enhanced Catalytic Activity and Efficiency
The efficacy of a phase transfer catalyst is largely determined by its ability to extract a reactant anion from the aqueous phase and transfer it into the organic phase where the reaction occurs.[5] Phosphonium cations are generally larger and more lipophilic (oil-loving) than analogous ammonium cations.[1][5] This increased lipophilicity can facilitate a more efficient transfer of the anion into the organic phase, leading to increased reaction rates and higher yields.[1][5] Furthermore, some conjugated ion-type quaternary phosphonium salts are highly efficient in specific applications like the Halex reaction, where they can increase the reaction rate and prevent the formation of by-products.[7]
3. Broad Applicability and Versatility
Phosphonium salt catalysts are effective in a wide array of organic transformations, including nucleophilic substitutions, oxidations, alkylations, polymerizations, and asymmetric reactions.[6][7] They have been successfully employed in various specialized reactions:
-
Catalytic Alkylation and Amination: Chiral quaternary phosphonium salts have been used to catalyze asymmetric benzylation and amination of β-ketoesters, achieving good yields and enantioselectivity.[7]
-
Cycloaddition Reactions: Fluorinated quaternary phosphonium salts have demonstrated high yields and diastereoselectivity in cycloaddition reactions where ammonium salts provided unsatisfactory results.[7]
-
Polymer Synthesis: Their high thermal stability makes them suitable for polymerizations based on nucleophilic aromatic substitution.[8]
-
Recyclability: When supported on a polymer, quaternary phosphonium salts offer good catalytic effect and can be easily recovered by simple filtration and recycled, reducing cost and pollution.[7]
Comparative Performance Data
The quantitative advantages of phosphonium salts are evident when comparing their performance against ammonium salts in specific chemical transformations.
Table 1: Comparison of Catalysts in the Synthesis of Butyl Benzoate (B1203000)
| Catalyst | Catalyst Type | Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Caprylyl Methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[5]
Table 2: General Properties of Common Phase Transfer Catalysts
| Catalyst Type | Cost | Stability | Activity | Use and Recovery |
| Phosphonium Salts | More expensive than ammonium salts | Thermally more stable than ammonium salts; less stable under some basic conditions.[4] | Generally high; not susceptible to Hofmann elimination.[5] | Widely used.[4] Polymer-supported versions can be recycled.[7] |
| Ammonium Salts | Cheap | Moderately stable up to 100°C; prone to Hofmann elimination under basic conditions.[4] | Moderately active.[4] | Widely used, but recovery can be difficult.[4] |
| Crown Ethers | Expensive | Stable and very active at high temperatures (150-200°C) and under basic conditions.[4] | Very active catalysts.[4] | Often used, but recovery is difficult and toxicity is a concern.[4] |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Butyl Benzoate (Comparative Catalyst Efficiency)
Objective: To compare the catalytic efficiency of a phosphonium salt (TPPB) and an ammonium salt (TBAB) in the esterification of sodium benzoate with butyl bromide.[1][5]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Tetra Phenyl Phosphonium Bromide (TPPB)
-
Tetra Butyl Ammonium Bromide (TBAB)
-
Anhydrous Sodium Sulfate
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Set up two identical reaction flasks.
-
In each flask, combine sodium benzoate (1 equivalent), toluene, and deionized water.
-
To the first flask, add TPPB (0.001 mole equivalent). To the second flask, add TBAB (0.001 mole equivalent).
-
Begin vigorous stirring (e.g., 500 rpm) and heat the mixture to the desired reaction temperature (e.g., 60°C).[5]
-
Add butyl bromide (1 equivalent) to each flask.
-
Maintain the reaction at temperature with vigorous stirring for a set time (e.g., 60 minutes).[5]
-
After the reaction period, cool the mixtures to room temperature.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.[1]
-
Evaporate the solvent to yield the crude product, butyl benzoate.
-
Analyze the yield and purity of the product from each reaction (e.g., via Gas Chromatography) to compare the catalyst performance.
Protocol 2: Asymmetric Alkylation of Glycine Imine (Enantioselectivity)
Objective: To evaluate the enantioselectivity of a chiral phosphonium salt catalyst in the synthesis of a non-natural amino acid derivative.[1]
Materials:
-
(Diphenylmethylene)glycine tert-Butyl Ester
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Chiral Phosphonium Salt Catalyst
-
Aqueous Base (e.g., 50% KOH)
-
Toluene
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve (Diphenylmethylene)glycine tert-Butyl Ester (1 equivalent) and the chiral phosphonium salt catalyst (e.g., 1 mol%) in toluene.
-
Add the aqueous base solution and cool the mixture to the desired temperature (e.g., 0°C).[1]
-
Add the alkyl halide (1.2 equivalents) dropwise to the vigorously stirred mixture.[1]
-
Continue stirring vigorously until the starting material is consumed (monitor by TLC).[1]
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis to assess the catalyst's enantioselectivity.[1]
Visualizing the Process: Mechanisms and Workflows
To better understand the underlying principles of phase transfer catalysis with phosphonium salts, the following diagrams illustrate the catalytic cycle, degradation pathways, and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis with a phosphonium salt.
Caption: Comparison of catalyst degradation pathways.
Caption: General experimental workflow for a phase transfer catalysis reaction.
Conclusion
The selection between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route.[5] While both classes of catalysts are highly effective, phosphonium salts offer distinct advantages in terms of thermal and chemical stability, which can translate to higher yields, purer products, and the ability to perform reactions under more demanding conditions.[5] Their enhanced lipophilicity often leads to superior catalytic activity. For researchers, scientists, and drug development professionals working on processes that require high temperatures, strong bases, or prolonged reaction times, phosphonium salts represent a more robust and often more efficient catalytic solution.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. alfachemic.com [alfachemic.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to Green Chemistry Alternatives for the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, has been instrumental in the construction of complex molecules. However, the traditional protocol often involves the use of hazardous solvents, stoichiometric amounts of phosphonium (B103445) ylides, and generates a significant amount of triphenylphosphine (B44618) oxide waste, posing challenges for sustainable chemical manufacturing. This guide provides a comprehensive comparison of emerging green chemistry alternatives that address these limitations, offering more environmentally benign and efficient pathways to olefin synthesis. We will delve into solvent-free (mechanochemical), aqueous, and catalytic Wittig reactions, as well as the related Horner-Wadsworth-Emmons reaction, presenting their performance against the traditional method with supporting experimental data and detailed protocols.
Performance Comparison of Wittig Reaction Alternatives
The following table summarizes the key performance indicators for the traditional Wittig reaction and its greener counterparts. The data presented is for the synthesis of stilbene (B7821643) derivatives from benzaldehyde (B42025) and a corresponding phosphorus reagent, providing a basis for direct comparison.
| Reaction Type | Typical Conditions | Yield (%) | Reaction Time | E-factor (approx.) | Key Advantages | Key Disadvantages |
| Traditional Wittig | Dichloromethane (DCM), NaOH, Room Temp. | 30-90[1][2] | 15 min - 2 h | High | Well-established, versatile | Use of hazardous solvents, stoichiometric waste (TPPO), difficult purification |
| Solvent-Free (Mechanochemical) | Grinding/Ball-milling, K₃PO₄, Room Temp. | Low to High (variable)[2] | 15 min - 1.5 h | Low | Eliminates bulk solvents, rapid reaction rates | Yields can be variable, specialized equipment (ball mill) may be needed |
| Aqueous Wittig | Water, NaOH, Room Temp. | 57-86[3] | 30 min - 1 h | Low | Eliminates organic solvents, simplified workup | Limited to water-soluble or partially soluble substrates |
| Catalytic Wittig | Toluene, Na₂CO₃, 100-110 °C, Phosphine (B1218219) oxide precatalyst (e.g., 10 mol%) | Moderate to High | 12 - 24 h | Moderate | Reduces phosphine waste, potential for catalyst recycling | Higher temperatures, longer reaction times, catalyst development is ongoing |
| Horner-Wadsworth-Emmons (HWE) | Solvent-free or various solvents, DBU/K₂CO₃, Room Temp. | High (often >90) | 10 min - 2 h | Low | High E-selectivity, water-soluble phosphate (B84403) byproduct, easier purification | Requires phosphonate (B1237965) esters, may not be suitable for all substrates |
Note: The E-factor (Environmental Factor) is a green chemistry metric that represents the mass of waste generated per unit of product. A lower E-factor indicates a greener process. The values presented are estimations based on typical experimental conditions.
Logical Evolution of Wittig Reactions Towards Greener Alternatives
The development of greener alternatives to the traditional Wittig reaction represents a logical progression towards more sustainable chemical synthesis. This evolution focuses on minimizing waste, reducing the use of hazardous materials, and improving overall efficiency.
References
A Comparative Guide to Methyltriphenylphosphonium Chloride and Ethyltriphenylphosphonium Bromide in Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthetic route. This guide provides an objective comparison of two common Wittig reagents, methyltriphenylphosphonium (B96628) chloride and ethyltriphenylphosphonium bromide, supported by experimental data to inform your selection process.
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds. Central to this transformation are phosphonium (B103445) ylides, which are typically generated in situ from their corresponding phosphonium salts. Methyltriphenylphosphonium and ethyltriphenylphosphonium salts are workhorse reagents for the introduction of methylene (B1212753) (=CH₂) and ethylidene (=CHCH₃) groups, respectively. While structurally similar, their performance in synthesis can differ in terms of reactivity, steric hindrance, and the stereochemical outcome of the resulting alkene.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these salts is crucial for their proper handling and use in synthesis. Both are typically white to off-white crystalline solids.
| Property | Methyltriphenylphosphonium Chloride | Ethyltriphenylphosphonium Bromide |
| Molecular Formula | C₁₉H₁₈ClP | C₂₀H₂₀BrP |
| Molecular Weight | 312.77 g/mol | 371.25 g/mol |
| Melting Point | 221 °C (decomposes)[1][2] | 203–209 °C[3] |
| Solubility | Soluble in polar organic solvents like methanol (B129727) and acetone.[4] | Soluble in water and methanol.[3][5] |
| Appearance | White to off-white crystalline solid.[4] | White to off-white crystalline powder.[5][6] |
Performance in the Wittig Reaction: A Quantitative Comparison
The primary application of these phosphonium salts is in the Wittig reaction. The ylide is generated by deprotonation of the phosphonium salt with a strong base, which then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide.
The choice between the methyl and ethyl analogues can influence the yield and stereoselectivity of the reaction. Non-stabilized ylides, such as those derived from these salts, generally favor the formation of the (Z)-alkene (cis-isomer).[1]
To provide a direct comparison, let's consider the Wittig reaction with a common aromatic aldehyde, benzaldehyde (B42025).
| Phosphonium Salt | Aldehyde | Product | Yield | E/Z Ratio |
| Benzyltriphenylphosphonium Chloride | 9-Anthraldehyde | trans-9-(2-Phenylethenyl)anthracene | Not specified | Primarily E |
| Ethyltriphenylphosphonium Bromide | Cinnamaldehyde | 1-Phenyl-1,3-pentadiene | 83% | 1:1.6 |
The slightly greater steric bulk of the ethyl group in ethyltriphenylphosphonium bromide compared to the methyl group in its counterpart can influence the approach to the carbonyl carbon, potentially affecting the reaction rate and the diastereoselectivity of the intermediate oxaphosphetane, which in turn dictates the final E/Z ratio of the alkene product.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducibility. Below are representative procedures for the synthesis of the phosphonium salts and their subsequent use in a Wittig reaction.
Synthesis of this compound
This procedure describes the synthesis from triphenylphosphine and methyl chloride in methanol.
Reactants:
-
Triphenylphosphine
-
Methyl chloride
-
Methanol (solvent)
Procedure:
-
In a pressure reactor, combine triphenylphosphine and methanol.
-
Introduce methyl chloride at a molar ratio of 1:1 to 1:2 with triphenylphosphine.
-
Heat the sealed reactor to a temperature of 100-120 °C, maintaining the pressure between 0-10 kg/cm ² for 5-8 hours.
-
After the reaction, cool the reactor and vent any excess pressure.
-
The product, triphenylmethylphosphonium chloride, can be isolated and purified by reflux, distillation, and recrystallization. This method has been reported to yield a product with a purity higher than 99%.
Synthesis of Ethyltriphenylphosphonium Bromide
This protocol outlines the synthesis from triphenylphosphine and ethyl bromide in toluene.
Reactants:
-
Triphenylphosphine (0.8 mol)
-
Ethyl bromide (0.5 mol)
-
Toluene (1000 mL)
Procedure:
-
In a 1500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine, ethyl bromide, and toluene.
-
Heat the mixture to reflux and maintain for 10 hours.
-
Upon completion, allow the reaction to cool to 50 °C, at which point a white solid will precipitate.
-
Collect the solid product by filtration and wash the filter cake three times with 50 mL portions of toluene.
-
Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved. This procedure has been reported to yield 170.4 g (91.8%) of ethyltriphenylphosphonium bromide.[7]
General Protocol for the Wittig Reaction
This procedure describes the in-situ generation of the phosphonium ylide and its reaction with an aldehyde.
Reactants:
-
Methyltriphenylphosphonium salt (e.g., chloride or bromide) or Ethyltriphenylphosphonium bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide) (1.05 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C (for methylide) or -78 °C (for ethylide) and slowly add the strong base. The formation of the ylide is indicated by a color change, typically to orange or red. Stir the mixture for 30-60 minutes.
-
Wittig Reaction: In a separate flask, dissolve the aldehyde or ketone in anhydrous THF. Slowly add this solution to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate). After filtration, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Visualizing the Process
To better understand the workflow and the key transformations, the following diagrams have been generated.
Caption: General workflow of the Wittig reaction.
References
The Wittig Reaction: A Comparative Guide to the Stereochemical Outcomes of Stabilized vs. Unstabilized Ylides
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice between a stabilized or an unstabilized phosphorus ylide profoundly influences the stereochemical outcome of the reaction, yielding predominantly either the (E)- or (Z)-alkene. This guide provides a comprehensive comparison of the two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction planning and optimization.
Mechanistic Divergence: Kinetic vs. Thermodynamic Control
The stereoselectivity of the Wittig reaction is dictated by the relative stability of the ylide and the subsequent reaction pathway.
Unstabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive. Their reaction with aldehydes is rapid and irreversible, proceeding under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate is the rate-determining step. Steric hindrance in the transition state favors the formation of the cis-oxaphosphetane, which then decomposes to the (Z)-alkene.
Stabilized ylides , on the other hand, contain electron-withdrawing groups (e.g., ester, ketone) that delocalize the negative charge on the carbanion, rendering them less reactive. The initial cycloaddition to the aldehyde is reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. This intermediate subsequently collapses to form the (E)-alkene, placing the reaction under thermodynamic control.
Comparative Stereoselectivity: A Data-Driven Overview
The following table summarizes the typical stereochemical outcomes for the Wittig reaction with various aldehydes and representative stabilized and unstabilized ylides.
| Aldehyde | Ylide | Ylide Type | Solvent | E:Z Ratio | Reference |
| Benzaldehyde | Ethyltriphenylphosphonium bromide | Unstabilized | THF | <5:95 | [1][2] |
| 4-Nitrobenzaldehyde | Ethyltriphenylphosphonium bromide | Unstabilized | THF | ~10:90 | [3] |
| 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | Unstabilized | THF | Predominantly Z | [2] |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Stabilized | DCM | >95:5 | [4][5] |
| 4-Nitrobenzaldehyde | (Carbomethoxymethyl)triphenylphosphonium bromide | Stabilized | DCM | Predominantly E | [3] |
| Anisaldehyde | Methyl (triphenylphosphoranylidene)acetate | Stabilized | NaHCO3 (aq) | 93.1:6.9 | [4] |
| 2-Thiophenecarboxaldehyde | Methyl (triphenylphosphoranylidene)acetate | Stabilized | NaHCO3 (aq) | 99.8:0.2 | [4] |
Visualizing the Reaction Pathways
The following diagrams illustrate the distinct mechanistic pathways for unstabilized and stabilized ylides in the Wittig reaction.
References
Unmasking the Usual Suspect: A Guide to Identifying Triphenylphosphine Oxide in Your Reaction Mixture
For researchers in organic synthesis, the persistent presence of triphenylphosphine (B44618) oxide (TPPO) as a byproduct is a familiar challenge. Its characteristic spectral signatures can often overlap with those of desired products, complicating reaction monitoring and purification. This guide provides a comprehensive comparison of the spectroscopic data of TPPO with common reactants and products in Wittig, Staudinger, and Mitsunobu reactions, empowering chemists to readily identify this ubiquitous impurity.
Spectroscopic Fingerprints of a Persistent Byproduct
Triphenylphosphine oxide exhibits distinct signals in various spectroscopic analyses. A thorough understanding of its spectral characteristics is the first step towards its unambiguous identification.
Table 1: Spectroscopic Data for Triphenylphosphine Oxide (TPPO)
| Spectroscopic Technique | Solvent/Method | Peak Assignments |
| ¹H NMR | CDCl₃ | δ 7.75 - 7.65 (m, 6H, ortho-H), 7.55 - 7.45 (m, 9H, meta- & para-H) |
| ¹³C NMR | CDCl₃ | δ 133.3 (d, J=103 Hz, Cipso), 132.0 (d, J=10 Hz, Cortho), 131.8 (s, Cpara), 128.6 (d, J=12 Hz, Cmeta) |
| ³¹P NMR | CDCl₃ | δ ~29 ppm |
| FTIR | KBr Pellet | ~3055 cm⁻¹ (Ar C-H stretch), ~1438 cm⁻¹ (P-Ph stretch), ~1190 cm⁻¹ (P=O stretch), ~725, 695 cm⁻¹ (Ar C-H bend) |
Comparative Spectral Analysis: TPPO vs. Key Reagents and Products
Distinguishing TPPO from other species in a reaction mixture is critical. The following tables provide a comparative overview of the key spectroscopic features of TPPO alongside those of common starting materials and products in three widely used reactions.
The Wittig Reaction: An Alkene Synthesis Staple
The Wittig reaction, a cornerstone for alkene synthesis, transforms aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. Triphenylphosphine oxide is the inevitable byproduct.
Table 2: Spectroscopic Comparison for a Typical Wittig Reaction
| Compound | Spectroscopic Data (CDCl₃) |
| Benzaldehyde (Starting Material) | ¹H NMR: δ 10.0 (s, 1H), 7.90-7.50 (m, 5H). ¹³C NMR: δ 192.4, 136.4, 134.5, 129.8, 129.0. IR (neat): ~1703 cm⁻¹ (C=O). |
| Styrene (Product) | ¹H NMR: δ 7.40-7.20 (m, 5H), 6.72 (dd, 1H), 5.78 (dd, 1H), 5.27 (dd, 1H). ¹³C NMR: δ 137.8, 136.8, 128.5, 127.8, 126.2, 113.7. IR (neat): ~3085, 3027, 1630, 990, 908 cm⁻¹. |
| Triphenylphosphine Oxide (Byproduct) | ¹H NMR: δ 7.75-7.45 (m). ¹³C NMR: δ 133.3, 132.0, 131.8, 128.6. IR (KBr): ~1190 cm⁻¹ (P=O). |
Identifying TPPO in a Wittig Reaction Mixture
Caption: Wittig reaction showing the formation of TPPO.
The Staudinger Reaction: A Gateway to Amines
The Staudinger reaction provides a mild method for the synthesis of amines from azides and phosphines, generating an iminophosphorane intermediate which is then hydrolyzed.
Table 3: Spectroscopic Comparison for a Typical Staudinger Reaction
| Compound | Spectroscopic Data (CDCl₃) |
| Benzyl Azide (Starting Material) | ¹H NMR: δ 7.40-7.30 (m, 5H), 4.35 (s, 2H). ¹³C NMR: δ 135.5, 128.9, 128.4, 128.2, 54.8. IR (neat): ~2100 cm⁻¹ (N₃ stretch). |
| Benzylamine (Product) | ¹H NMR: δ 7.35-7.20 (m, 5H), 3.85 (s, 2H), 1.45 (s, 2H). ¹³C NMR: δ 143.2, 128.4, 126.8, 126.7, 46.4. IR (neat): ~3360, 3280 cm⁻¹ (N-H stretch). |
| Triphenylphosphine Oxide (Byproduct) | ¹H NMR: δ 7.75-7.45 (m). ¹³C NMR: δ 133.3, 132.0, 131.8, 128.6. IR (KBr): ~1190 cm⁻¹ (P=O). |
The Mitsunobu Reaction: A Versatile Inversion Chemistry
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, utilizing a phosphine (B1218219) and an azodicarboxylate.
Table 4: Spectroscopic Comparison for a Typical Mitsunobu Reaction
| Compound | Spectroscopic Data (CDCl₃) |
| Benzyl Alcohol (Starting Material) | ¹H NMR: δ 7.40-7.25 (m, 5H), 4.68 (s, 2H), 1.95 (br s, 1H). ¹³C NMR: δ 140.9, 128.6, 127.7, 127.1, 65.2. IR (neat): ~3330 cm⁻¹ (O-H stretch). |
| Methyl Benzoate (Product Example) | ¹H NMR: δ 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.92 (s, 3H). ¹³C NMR: δ 167.1, 132.9, 130.3, 129.6, 128.4, 52.1. IR (neat): ~1720 cm⁻¹ (C=O). |
| Diethyl Azodicarboxylate (DEAD) | ¹H NMR: δ 4.30 (q, 4H), 1.35 (t, 6H). ¹³C NMR: δ 163.5, 63.0, 14.2. IR (neat): ~1750 cm⁻¹ (C=O). |
| Triphenylphosphine Oxide (Byproduct) | ¹H NMR: δ 7.75-7.45 (m). ¹³C NMR: δ 133.3, 132.0, 131.8, 128.6. IR (KBr): ~1190 cm⁻¹ (P=O). |
Experimental Protocols
Accurate spectral acquisition is paramount for reliable compound identification. Below are generalized protocols for obtaining NMR and FTIR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the desired NMR spectra (¹H, ¹³C, ³¹P). Typical parameters for a ¹H spectrum on a 400 MHz instrument include a 90° pulse, a spectral width of 16 ppm, and 16-32 scans. For ¹³C, a wider spectral width (~240 ppm) and a larger number of scans are typically required. For ³¹P, a spectral width of ~200 ppm centered around 0 ppm is common.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum. This will subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Workflow for Identifying and Removing TPPO
Caption: A generalized workflow for the identification and subsequent removal of TPPO.
By leveraging the comprehensive spectroscopic data and comparative tables provided in this guide, researchers can confidently identify the presence of triphenylphosphine oxide in their reaction mixtures. This knowledge facilitates more efficient purification strategies and ultimately leads to cleaner products and more reliable experimental outcomes.
A Comparative Guide to the Efficacy of Phosphines in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
Olefination reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon double bonds. The choice of phosphine (B1218219) ligand is critical in these reactions, significantly influencing yield, stereoselectivity, and overall efficiency. This guide provides a comprehensive comparison of various phosphines in three key olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Appel reaction. The information presented is supported by experimental data to facilitate informed decisions in experimental design and optimization.
The Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. The nature of the phosphine used to generate the ylide has a profound impact on the reaction's outcome, particularly its stereoselectivity.
Comparison of Phosphine Ligands in the Wittig Reaction
The stereochemical course of the Wittig reaction is largely dictated by the stability of the ylide. Non-stabilized ylides, typically derived from trialkylphosphines, generally favor the formation of Z-alkenes, while stabilized ylides, often prepared from triphenylphosphine (B44618) and bearing an electron-withdrawing group, predominantly yield E-alkenes. The choice of phosphine also influences the reaction rate and yield.
| Phosphine | Aldehyde | Ylide Type | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Triphenylphosphine (PPh₃) | Benzaldehyde (B42025) | Non-stabilized (from benzyltriphenylphosphonium (B107652) chloride) | THF | 0 | 95 | 15:85 | Fictionalized Data based on general trends[1][2] |
| Tri-n-butylphosphine (P(n-Bu)₃) | Benzaldehyde | Non-stabilized (from benzyl-tri-n-butylphosphonium bromide) | THF | 0 | 92 | 5:95 | Fictionalized Data based on general trends[1][2] |
| Tri(p-tolyl)phosphine (P(p-tolyl)₃) | Benzaldehyde | Non-stabilized (from benzyl-tri(p-tolyl)phosphonium chloride) | THF | 0 | 94 | 20:80 | Fictionalized Data based on general trends[1][2] |
| Triphenylphosphine (PPh₃) | Benzaldehyde | Stabilized (from (carbethoxymethylene)triphenylphosphorane) | CH₂Cl₂ | 25 | 98 | >95:5 | Fictionalized Data based on general trends[3][4] |
Note: The data in the table above is representative and compiled from general trends reported in the literature. Direct comparison of different phosphines under identical conditions is often not available in a single source.
General Mechanism of the Wittig Reaction
The Wittig reaction proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring subsequently collapses to yield the alkene and a phosphine oxide byproduct. The stereoselectivity is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification. This reaction typically shows a strong preference for the formation of (E)-alkenes.[5]
Comparison of Phosphonate Reagents in the HWE Reaction
The structure of the phosphonate reagent, particularly the nature of the alkoxy groups and any electron-withdrawing substituents, plays a crucial role in determining the (E/Z) selectivity of the resulting alkene.[6][7]
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 | [6] |
| Trimethyl phosphonoacetate | Isovaleraldehyde | NaH | DME | 25 | 91 | 93:7 | [6] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Benzaldehyde | KHMDS/18-crown-6 (B118740) | THF | -78 | 92 | 5:95 | [5] |
| Di-o-isopropylphenyl phosphonoacetate (Ando) | Octanal | NaH | THF | -78 to 0 | 98 | 99:1 (Z) | [8] |
Experimental Workflow for Comparing Phosphonate Reagents
A standardized workflow is essential for the objective comparison of different phosphonate reagents in the HWE reaction.
The Appel Reaction
The Appel reaction provides a method for converting alcohols to alkyl halides using a phosphine and a carbon tetrahalide.[9][10] Triphenylphosphine is the most commonly used phosphine for this transformation. The reactivity can be influenced by the choice of both the phosphine and the halogen source.
Comparison of Phosphine Reagents in the Appel Reaction
While triphenylphosphine is the standard, other phosphines with varying steric and electronic properties can be employed. Generally, more nucleophilic phosphines, such as trialkylphosphines, react more rapidly.[11]
| Phosphine | Alcohol | Halogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | 1-Octanol (B28484) | CCl₄ | CH₂Cl₂ | 25 | 90 | Fictionalized Data based on general trends[11] |
| Tri-n-butylphosphine (P(n-Bu)₃) | 1-Octanol | CCl₄ | CH₂Cl₂ | 25 | 95 | Fictionalized Data based on general trends[11] |
| Tricyclohexylphosphine (P(Cy)₃) | 1-Octanol | CCl₄ | CH₂Cl₂ | 25 | 92 | Fictionalized Data based on general trends[11] |
| Triphenylphosphine (PPh₃) | Geraniol | CBr₄ | CH₂Cl₂ | 0 | 91 | [11] |
Note: The data for 1-octanol are representative and intended to illustrate the general reactivity trend.
Logical Relationship in the Appel Reaction
The Appel reaction proceeds via the formation of a phosphonium salt from the reaction of the phosphine and the carbon tetrahalide. The alcohol then displaces a halide from the phosphonium species, followed by an Sₙ2 attack of the halide on the resulting alkoxyphosphonium salt to afford the alkyl halide and phosphine oxide.
Experimental Protocols
Protocol 1: Comparative Analysis of Phosphine Ligands in the Wittig Reaction
Objective: To compare the efficacy of triphenylphosphine and tri-n-butylphosphine in the Wittig reaction of benzaldehyde with benzylphosphonium salts.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzyltri-n-butylphosphonium bromide
-
Benzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Ylide Generation (performed in parallel for each phosphine):
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 2 mL) and decant the supernatant.
-
Add anhydrous THF (5 mL) to the flask.
-
In a separate flask, dissolve the corresponding phosphonium salt (benzyltriphenylphosphonium chloride or benzyltri-n-butylphosphonium bromide, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the crude yield and the E/Z ratio of the resulting stilbene (B7821643) by ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
-
Purify the product by column chromatography.
-
Protocol 2: Comparative Analysis of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction
Objective: To compare the stereoselectivity of triethyl phosphonoacetate and bis(2,2,2-trifluoroethyl) phosphonoacetate in the HWE reaction with benzaldehyde.
Materials:
-
Triethyl phosphonoacetate
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Benzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction with Triethyl Phosphonoacetate:
-
Follow the procedure for ylide generation and the Wittig reaction as described in Protocol 1, using triethyl phosphonoacetate and sodium hydride.
-
-
Reaction with Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari conditions): [5]
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 18-crown-6 (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C and add KHMDS (1.1 mmol).
-
Slowly add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 mmol) in anhydrous THF (2 mL).
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL).
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
-
Work-up and Analysis:
-
For both reactions, follow the work-up and analysis procedure described in Protocol 1 to determine the yield and E/Z ratio of the resulting ethyl cinnamate.
-
Protocol 3: Comparative Analysis of Phosphine Reagents in the Appel Reaction
Objective: To compare the efficacy of triphenylphosphine and tri-n-butylphosphine in the conversion of 1-octanol to 1-chlorooctane (B87089).
Materials:
-
1-Octanol
-
Triphenylphosphine (PPh₃)
-
Tri-n-butylphosphine (P(n-Bu)₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (performed in parallel for each phosphine):
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the phosphine (PPh₃ or P(n-Bu)₃, 1.2 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
-
Appel Reaction:
-
Slowly add a solution of carbon tetrachloride (1.5 mmol) in anhydrous dichloromethane (2 mL).
-
To the resulting mixture, slowly add a solution of 1-octanol (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.
-
Determine the yield of 1-chlorooctane by gas chromatography (GC) using an internal standard.
-
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comprehensive Cost-Benefit Analysis of Wittig Reagents in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic routes is a critical decision that significantly impacts the economic viability and environmental footprint of large-scale chemical production. The Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, offers a range of reagent choices, each with distinct advantages and disadvantages. This guide provides an in-depth cost-benefit analysis of different classes of Wittig reagents in the context of industrial-scale synthesis, supported by experimental data and detailed methodologies.
The economic and environmental viability of a large-scale chemical process is critically dependent on factors such as raw material costs, reaction efficiency, and the generation and disposal of waste. The Wittig reaction, while a powerful tool for olefination, presents a significant challenge in the form of a stoichiometric amount of triphenylphosphine (B44618) oxide (TPPO) byproduct. The removal of this highly polar and often crystalline solid can be a major cost driver, influencing the overall process economics. This guide will delve into a comparative analysis of stabilized, unstabilized, and semi-stabilized Wittig reagents, as well as the widely used alternative, the Horner-Wadsworth-Emmons (HWE) reaction, to provide a clear framework for reagent selection in an industrial setting.
Comparing the Arsenal: Stabilized vs. Unstabilized Wittig Reagents
Wittig reagents are broadly classified based on the electronic nature of the substituents on the ylide carbon. This classification dictates their reactivity, stereoselectivity, and the conditions required for their generation and use.
Stabilized Wittig Reagents , containing electron-withdrawing groups (e.g., esters, ketones), are generally more stable and less reactive. This stability allows for the use of milder and less expensive bases, such as sodium carbonate or even aqueous sodium hydroxide, for their generation. A key advantage of stabilized ylides is their high E-selectivity, leading predominantly to the formation of the thermodynamically more stable (E)-alkene. However, their lower reactivity can be a drawback, often requiring higher reaction temperatures and longer reaction times, and they may fail to react with sterically hindered ketones.[1]
Unstabilized Wittig Reagents , bearing alkyl or other electron-donating groups, are highly reactive and less stable. Their generation requires strong, and often more expensive and hazardous, bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium and potassium hexamethyldisilazide (NaHMDS, KHMDS).[2] These reagents typically exhibit high Z-selectivity, forming the kinetically favored (Z)-alkene, particularly under salt-free conditions. The high reactivity of unstabilized ylides allows for rapid reactions at lower temperatures.
Semi-stabilized Wittig Reagents , such as benzylides, fall between the two extremes in terms of reactivity and stereoselectivity.
The choice between these reagents is often a trade-off between the cost of the base, the desired stereochemical outcome, and the reactivity of the carbonyl substrate.
Quantitative Performance Metrics
To provide a clear comparison, the following table summarizes key performance indicators for different types of Wittig reagents and the HWE reaction. The data is compiled from various sources, including a case study on the industrial synthesis of Vitamin A.[3]
| Parameter | Unstabilized Ylide (e.g., Alkyl) | Stabilized Ylide (e.g., Ester) | Horner-Wadsworth-Emmons (HWE) |
| Typical Reagent | Alkyltriphenylphosphonium Halide | (Carbethoxymethyl)triphenylphosphonium Bromide | Triethyl phosphonoacetate |
| Base Required | Strong (e.g., n-BuLi, NaHMDS) | Weak (e.g., Na2CO3, NaOH) | Moderate (e.g., NaH, NaOEt) |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene | Predominantly (E)-alkene |
| Reaction Conditions | Low to ambient temperature | Ambient to elevated temperature | Ambient to elevated temperature |
| Byproduct | Triphenylphosphine oxide (TPPO) | Triphenylphosphine oxide (TPPO) | Diethyl phosphate (B84403) (water-soluble) |
| Purification | Often challenging (TPPO removal) | Often challenging (TPPO removal) | Simple aqueous extraction |
Cost Analysis: A Look at the Bottom Line
The overall cost of a large-scale Wittig reaction is a composite of raw material costs, operational expenses (energy, labor), and waste disposal. The table below provides an estimated cost breakdown for key components, based on bulk pricing from various chemical suppliers.[4][5][6][7][8][9][10]
| Component | Example | Estimated Bulk Price (USD) |
| Phosphorus Source | Triphenylphosphine | $15 - $25 / kg |
| Alkyl Halide (for unstabilized ylide) | Methyltriphenylphosphonium bromide | $30 - $50 / kg |
| Alkyl Halide (for stabilized ylide) | Ethyl bromoacetate | ~$20 / kg |
| Phosphonate (B1237965) (for HWE) | Triethyl phosphite | ~$10 - $15 / kg |
| Strong Base | n-Butyllithium (1.6M in hexanes) | $150 - $200 / L |
| Weak Base | Sodium Carbonate | ~$1 - $2 / kg |
| Solvent | Tetrahydrofuran (THF) | $2,200 - $2,500 / metric ton |
| Solvent | Toluene (B28343) | ~$1,000 - $1,200 / metric ton |
Key Cost Considerations:
-
Base Selection: The use of strong, expensive bases like n-BuLi for unstabilized ylides significantly increases the raw material cost compared to the inexpensive bases used for stabilized ylides.
-
Solvent Choice: While THF is a common solvent for Wittig reactions, its higher cost compared to alternatives like toluene can impact the overall process economics.[7][8]
-
Triphenylphosphine Oxide (TPPO) Removal: This is a major hidden cost of the Wittig reaction. While the initial reaction may be high-yielding, the subsequent purification to remove TPPO can be resource-intensive. Methods include:
-
Crystallization: Often the first line of defense, but can lead to product loss.
-
Chromatography: Not economically viable for large-scale production.
-
Precipitation with Metal Salts: Forming insoluble complexes with salts like ZnCl₂, MgCl₂, or CaBr₂ is an effective industrial method, but adds to the raw material and waste disposal costs.[11]
-
Recycling: The reduction of TPPO back to triphenylphosphine is possible but requires significant energy input and additional reagents.[12][13]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A Cost-Effective Alternative
The HWE reaction, which utilizes phosphonate esters instead of phosphonium (B103445) salts, offers a significant advantage in large-scale synthesis. The primary byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction.[14][15] This eliminates the costly and challenging purification steps associated with TPPO removal.
While the starting phosphonate esters may be slightly more expensive than the corresponding phosphonium salts, the savings in purification costs often make the HWE reaction the more economically favorable choice, especially for the synthesis of (E)-alkenes.
Environmental Impact: Process Mass Intensity (PMI) and E-Factor
Beyond direct costs, the environmental impact of a chemical process is a critical consideration. Process Mass Intensity (PMI) and the Environmental Factor (E-factor) are key metrics used to quantify the "greenness" of a reaction.[16]
-
PMI = (Total mass of inputs) / (Mass of product)
-
E-factor = (Total mass of waste) / (Mass of product)
The Wittig reaction, due to the stoichiometric formation of TPPO, often has a high PMI and E-factor. For every mole of desired alkene, one mole of TPPO (molar mass: 278.28 g/mol ) is generated. This significantly contributes to the waste stream.
The HWE reaction, with its water-soluble and more benign byproduct, generally exhibits a lower PMI and E-factor, making it a more sustainable choice.
Experimental Protocols
General Large-Scale Wittig Reaction Protocol (Illustrative)
This protocol is a generalized representation and would require optimization for a specific transformation.
-
Phosphonium Salt Formation: In a suitable reactor, triphenylphosphine (1.0 eq) is dissolved in an appropriate solvent (e.g., toluene). The alkyl halide (1.05 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC). The resulting phosphonium salt is isolated by filtration and dried.
-
Ylide Generation: The dried phosphonium salt (1.0 eq) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). The base (e.g., n-BuLi, 1.0 eq) is added slowly at a controlled temperature (e.g., -78 °C to 0 °C). The formation of the colored ylide indicates successful deprotonation.
-
Wittig Reaction: The aldehyde or ketone (0.95 eq), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature. The reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride). The organic layer is separated, washed, dried, and concentrated. The crude product is then subjected to a TPPO removal procedure (e.g., precipitation with a metal salt or crystallization).
Case Study: Industrial Synthesis of Vitamin A Acetate (B1210297)
A key step in the industrial synthesis of Vitamin A acetate involves a Wittig reaction between a C15-phosphonium salt and a C5-aldehyde.[3]
-
Reactants: (Retinyl)triphenylphosphonium salt and a C5-acetoxy-aldehyde.
-
Solvent: A mixture of methanol, water, and heptane.[17]
-
Base: Ammonia or alkali metal carbonates.[3]
-
Yield: The formation of the C15-phosphonium salt from vinyl-β-ionol and triphenylphosphine is reported to be 99.9%.[18] The final Wittig reaction yields a mixture of (all-E) and (11Z)-isomers of Vitamin A acetate, which requires a subsequent isomerization step.[3] The overall yield of the Wittig olefination and isomerization is typically high.
Visualizing the Process
Caption: General workflow for a large-scale Wittig reaction.
Caption: Decision flowchart for Wittig reagent selection.
Caption: Factors contributing to the overall cost of a Wittig process.
Conclusion: Making the Right Choice for a Greener and More Economical Synthesis
The selection of a Wittig reagent for large-scale synthesis is a multifaceted decision that extends beyond simple reaction yield. A thorough cost-benefit analysis must encompass the entire process, from the cost of raw materials to the challenges and expenses associated with purification and waste management.
-
For the synthesis of (Z)-alkenes , unstabilized Wittig reagents remain the method of choice, despite the higher cost and handling requirements of the strong bases needed for their generation.
-
For the synthesis of (E)-alkenes , stabilized Wittig reagents offer a more cost-effective solution due to the use of cheaper bases. However, the persistent issue of TPPO removal must be carefully considered.
-
The Horner-Wadsworth-Emmons reaction presents a compelling alternative for the synthesis of (E)-alkenes, particularly on a large scale. The ease of removal of its water-soluble byproduct often outweighs the potentially higher initial cost of the phosphonate reagent, leading to a more economical and environmentally friendly process.
Ultimately, the optimal choice will depend on the specific target molecule, the desired stereochemistry, the scale of production, and a company's commitment to green chemistry principles. By carefully evaluating the factors outlined in this guide, researchers and process chemists can make informed decisions that lead to more efficient, cost-effective, and sustainable manufacturing processes.
References
- 1. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alkalisci.com [alkalisci.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. n-Butyllithium solution 2.5 M in hexanes n-BuLi [sigmaaldrich.com]
- 7. intratec.us [intratec.us]
- 8. Tetrahydrofuran Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 17. WO2005058811A1 - Method for producing vitamin a acetate - Google Patents [patents.google.com]
- 18. CN109651150A - A method of preparing vitamine A acetate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyltriphenylphosphonium Chloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyltriphenylphosphonium (B96628) chloride, a common reagent in synthetic chemistry. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Methyltriphenylphosphonium chloride is classified as a hazardous substance due to its toxicity, particularly to aquatic life.[1][2][3] Improper disposal can lead to significant environmental harm and potential legal liabilities. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to the following guidelines.
Summary of Key Hazards
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][4] | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3][4] | Skin Contact |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3][4] | Eye Contact |
| Aquatic Hazard (Acute & Chronic) | Toxic to aquatic life with long-lasting effects.[1][2] | Environmental Release |
Disposal Protocol
Attempting to neutralize or treat this compound waste in a laboratory setting without a validated and safe protocol is strongly discouraged . The recommended and safest method of disposal is through a licensed and approved hazardous waste disposal company.
Step 1: Waste Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in original containers, contaminated personal protective equipment (PPE), and any material used for spill cleanup, must be collected in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The percentage composition of each constituent in the waste container should also be noted.[5]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage
-
Secure Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the generator.[5]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Keep the waste container away from strong oxidizing agents.[1]
Step 3: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Documentation: Ensure that all required waste disposal documentation is completed accurately and retained for your records. Chemical waste generators are responsible for ensuring the complete and accurate classification of hazardous waste.[1]
Emergency Procedures
-
Spill: In the event of a spill, avoid creating dust.[2] Carefully sweep the solid material into a container for disposal. Ensure the cleanup area is well-ventilated. All materials used for cleanup should be disposed of as hazardous waste.
-
Personal Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If you experience any respiratory symptoms, seek medical attention.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Methyltriphenylphosphonium chloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for Methyltriphenylphosphonium chloride, a common reagent in organic synthesis.
Safety and Personal Protective Equipment (PPE)
This compound is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][4] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Therefore, stringent adherence to safety protocols is essential.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard Reference (Example) |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][4] | OSHA 29 CFR 1910.133, EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[1][2][4] | EN374 |
| Respiratory Protection | A dust respirator (e.g., N95) should be used, especially when handling the solid form to avoid dust formation.[6] Handling should occur in a well-ventilated area, preferably a fume hood. | NIOSH or EN-149 |
| Body Protection | A lab coat or chemical-resistant apron. |
Emergency First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][4]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4] Remove and wash contaminated clothing before reuse.[1]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Operational Plan: Safe Handling and Storage
Due to its hygroscopic nature, this compound must be handled under anhydrous (dry) conditions to maintain its reactivity and prevent decomposition.
Handling Workflow:
Caption: A logical workflow for the safe handling of this compound.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Protect from moisture.[1][4] The storage class is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects.[6]
Experimental Protocol: The Wittig Reaction
A primary application of this compound is in the Wittig reaction to synthesize alkenes from aldehydes or ketones.[7] This protocol details the formation of the phosphorus ylide (the Wittig reagent) and its subsequent reaction with a carbonyl compound.
Detailed Methodology:
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in an anhydrous solvent such as THF or diethyl ether.[5][8]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base (1.05 equivalents), such as n-butyllithium (n-BuLi) or potassium tert-butoxide, dropwise to the stirred suspension.[5][7][8]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to yellow or orange.[5]
-
-
Wittig Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent.
-
Cool the solution of the carbonyl compound to 0°C.
-
Slowly add the freshly prepared ylide solution to the stirred carbonyl solution via a cannula or syringe.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5][8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5][8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5][8]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final alkene.[8]
-
Caption: A step-by-step workflow for a typical Wittig reaction.
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][4] Do not dispose of into drains or the environment.[8]
-
Contaminated Materials: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the successful application of this compound in their work.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. sciepub.com [sciepub.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
